Product packaging for Eriocalyxin B(Cat. No.:CAS No. 84745-95-9)

Eriocalyxin B

Cat. No.: B1256976
CAS No.: 84745-95-9
M. Wt: 344.4 g/mol
InChI Key: RTIKCEKESDRWAE-UJVKWQRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eriocalyxin B has been reported in Isodon eriocalyx with data available.
isolated from Isodon Eriocalyx;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O5 B1256976 Eriocalyxin B CAS No. 84745-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIKCEKESDRWAE-UJVKWQRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317705
Record name Eriocalyxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84745-95-9
Record name Eriocalyxin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84745-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eriocalyxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Eriocalyxin B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B (EriB), a naturally occurring ent-kaurane diterpenoid, has emerged as a promising therapeutic candidate with potent anti-cancer and anti-inflammatory properties. First isolated from the medicinal plant Isodon eriocalyx, EriB has been the subject of extensive research to elucidate its mechanisms of action and explore its potential in drug development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its purification and biological characterization, and an in-depth look at the key signaling pathways it modulates. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Natural Source

This compound was first identified as a bioactive compound isolated from the leaves of Isodon eriocalyx var. laxiflora (family Lamiaceae), a perennial herb traditionally used in Chinese medicine for its anti-inflammatory and anti-bacterial properties.[1][2] Subsequent studies have confirmed that Isodon eriocalyx is a rich source of various diterpenoids, with this compound being a major bioactive constituent.[3] The highest concentrations of EriB are typically found in the dried leaves of the plant.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₂₄O₅[4]
Molecular Weight344.40 g/mol [4]
CAS Number84745-95-9[4]
AppearanceColorless powder[3]

Isolation and Purification of this compound

The isolation of this compound from its natural source, Isodon eriocalyx, is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite methodology based on published literature.

Experimental Protocol: Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dried leaves of Isodon eriocalyx are pulverized into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to reflux extraction with 80% ethanol. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc). The EtOAc fraction, which contains this compound, is collected and concentrated.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • The concentrated EtOAc fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.

  • Preparative Thin Layer Chromatography (Prep-TLC):

    • The enriched fraction from column chromatography is further purified using preparative TLC.

    • The sample is applied as a band onto a silica gel 60 F₂₅₄ plate.

    • The plate is developed using a solvent system of CHCl₃:MeOH (e.g., 15:1 v/v).[3]

    • The band corresponding to this compound (visualized under UV light) is scraped from the plate.

    • The compound is eluted from the silica gel using a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

    • The solvent is evaporated to yield purified this compound as a colorless powder.[3]

Purity Analysis

The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile and 0.1% triethylamine in water
Detection UV at 233 nm
Purity Achieved >99%

A validated HPLC method demonstrated linearity in the concentration range of 50–2500 ng/ml with an extraction recovery of over 80%.[5]

Isolation Workflow

G plant Dried Leaves of Isodon eriocalyx powder Pulverized Plant Material plant->powder Pulverization extract Crude Ethanol Extract powder->extract Reflux with 80% Ethanol partition Ethyl Acetate Fraction extract->partition Solvent Partitioning column Silica Gel Column Chromatography partition->column Gradient Elution (CHCl₃/MeOH) prep_tlc Preparative TLC column->prep_tlc Solvent System (CHCl₃:MeOH, 15:1) pure_erib Purified this compound prep_tlc->pure_erib Elution and Evaporation

Figure 1: Workflow for the isolation and purification of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. These activities are attributed to its ability to modulate multiple cellular signaling pathways.

Anti-Cancer Activity

EriB has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Cancer TypeCell Line(s)Observed EffectsIC₅₀ Values
Prostate CancerPC-3, 22RV1Inhibition of proliferation, induction of apoptosis and autophagy0.46–3.26 µM
Triple-Negative Breast CancerMDA-MB-231Inhibition of proliferation, induction of apoptosis-
Colon CancerSW1116Inhibition of proliferation, migration, invasion, and angiogenesis~1 µmol/l (effective concentration)
Modulation of Key Signaling Pathways in Cancer

VEGFR-2 Signaling Pathway: this compound inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[6]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation EriB This compound EriB->pVEGFR2 Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK) pVEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Figure 2: Inhibition of VEGFR-2 signaling by this compound.

NF-κB Signaling Pathway: EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements, thereby suppressing the transcription of NF-κB target genes involved in inflammation and cell survival.[3][7][8]

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive, Cytoplasmic) IkB->NFkB_inactive Degrades & Releases NFkB_active NF-κB (p65/p50) (Active, Nuclear) NFkB_inactive->NFkB_active Translocation DNA DNA Binding NFkB_active->DNA EriB This compound EriB->DNA Inhibits Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Figure 3: Inhibition of NF-κB signaling by this compound.

Akt/mTOR Signaling Pathway: In prostate and breast cancer cells, this compound has been found to induce apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway. It decreases the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[9][10]

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt Phosphorylation pmTOR p-mTOR pAkt->pmTOR Activates mTOR mTOR mTOR->pmTOR Phosphorylation CellSurvival Cell Survival & Proliferation pmTOR->CellSurvival Autophagy Autophagy pmTOR->Autophagy EriB This compound EriB->pAkt Inhibits EriB->pmTOR Inhibits

Figure 4: Inhibition of Akt/mTOR signaling by this compound.
Experimental Protocols for Biological Assays

4.2.1. Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[9]

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

4.2.2. Western Blot Analysis:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-mTOR, total mTOR, NF-κB p65) overnight at 4°C.[6][11]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

4.2.3. NF-κB Activation Assay (Chromatin Immunoprecipitation - ChIP):

  • Treat cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cross-link proteins to DNA using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA.

  • Immunoprecipitate the chromatin with an antibody against an NF-κB subunit (e.g., p65).[3]

  • Reverse the cross-linking and purify the DNA.

  • Analyze the precipitated DNA by PCR using primers specific for the promoter region of an NF-κB target gene.[3]

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, targeting several key signaling pathways, makes it an attractive candidate for further drug development. The detailed protocols for its isolation and biological evaluation provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on optimizing the isolation process to improve yields, conducting comprehensive preclinical studies to evaluate its efficacy and safety in vivo, and exploring potential synergistic effects with existing therapeutic agents. The continued investigation of this compound and its derivatives holds promise for the development of novel and effective treatments for a range of human diseases.

References

Eriocalyxin B mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Eriocalyxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx[1]. It has garnered significant attention in the scientific community for its potent and broad-spectrum anti-cancer activities demonstrated against a range of malignancies, including leukemia, pancreatic cancer, breast cancer, and colon cancer[1][2][3][4]. EriB's multifaceted mechanism of action, which involves the direct targeting of key oncogenic transcription factors, induction of cellular stress, and inhibition of tumor-supportive processes, makes it a promising candidate for further drug development. This guide provides a detailed technical overview of its core mechanisms, supported by quantitative data, experimental methodologies, and visual signaling pathways.

Core Mechanisms of Action

EriB exerts its anti-tumor effects through a complex interplay of several mechanisms, primarily centered around the induction of apoptosis, inhibition of pivotal signaling pathways, and generation of oxidative stress.

Direct Inhibition of Key Transcription Factors

A unique aspect of EriB's action is its ability to directly interact with and inhibit critical transcription factors that drive cancer cell proliferation and survival.

a) STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. EriB is a potent and specific inhibitor of the STAT3 signaling pathway[5]. The mechanism is direct covalent interaction; EriB contains two α,β-unsaturated carbonyl groups that react with thiol groups on cysteine residues[5][6]. Specifically, EriB covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of the STAT3 protein[6][7]. This modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases (like JAK2), thereby blocking its activation, dimerization, and nuclear translocation[4][5][7][8]. The inhibition of STAT3 signaling leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1[2]. This direct targeting has been observed in triple-negative breast cancer (TNBC) and colon cancer cells[2][4][9].

EriB_STAT3_Pathway CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK2 JAK2 CytokineReceptor->JAK2 STAT3_inactive STAT3 (Inactive) JAK2->STAT3_inactive Phosphorylates STAT3_p p-STAT3 (Tyr705) STAT3_dimer p-STAT3 p-STAT3 STAT3_p->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds to DNA EriB This compound EriB->STAT3_inactive Covalently binds Cys712 Prevents Phosphorylation TargetGenes Target Gene Expression (Bcl-2, Cyclin D1, etc.) DNA->TargetGenes Promotes Transcription Apoptosis Apoptosis / Proliferation TargetGenes->Apoptosis Inhibits Apoptosis Promotes Proliferation EriB_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_inactive p65 p50 IκBα IKK->NFkB_inactive Phosphorylates IκBα IkB IκBα NFkB_active p65 p50 NFkB_inactive->NFkB_active IκBα Degradation & NF-κB Release DNA NF-κB Response Element NFkB_active->DNA Translocation & DNA Binding EriB This compound EriB->IKK Inhibits (High Conc.) EriB->DNA Blocks DNA Binding (Low Conc.) Transcription Target Gene Transcription (COX-2, iNOS, Anti-apoptotic) DNA->Transcription Stimuli Stimuli (TNF-α, LPS) Stimuli->IKK Activates Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with EriB (Dose-response / Time-course) start->treatment harvest Cell Harvesting treatment->harvest lysis Protein Extraction (Lysis) harvest->lysis mtt MTT Assay harvest->mtt flow Annexin V/PI Staining & Flow Cytometry harvest->flow quant Quantification (BCA Assay) lysis->quant wb Western Blot quant->wb analysis Data Analysis & Interpretation wb->analysis mtt->analysis flow->analysis conclusion Conclusion on Mechanism analysis->conclusion

References

Eriocalyxin B: A Comprehensive Technical Guide to its Biological Activity and Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB) is a naturally occurring ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx.[1] This compound has garnered significant attention within the scientific community for its potent and diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anti-cancer, anti-inflammatory, and anti-angiogenic properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple critical cellular signaling pathways. Its primary activities include the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and hindrance of angiogenesis.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. The underlying mechanisms are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.

Key Signaling Pathways in Anti-Cancer Activity:

  • NF-κB Pathway Inhibition: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements.[2][3] At higher concentrations, it can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and subsequent NF-κB nuclear translocation.[2] This inhibition of NF-κB, a key regulator of cell survival and inflammation, contributes significantly to the pro-apoptotic effects of EriB.

  • STAT3 Pathway Inhibition: EriB directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4][5] It covalently binds to Cys712 in the SH2 domain of STAT3, which prevents its phosphorylation and activation.[4][6] The inhibition of the STAT3 pathway, which is constitutively activated in many cancers and promotes cell proliferation and survival, is a crucial aspect of EriB's anti-tumor activity.[4][5]

  • Akt/mTOR Pathway Inhibition: this compound has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8] By downregulating the phosphorylation of Akt and mTOR, EriB induces both apoptosis and autophagy in cancer cells.[8]

  • ERK Pathway Activation: In some cancer cell lines, such as lymphoma cells, this compound has been observed to activate the Extracellular signal-regulated kinase (ERK) pathway, which is associated with the production of reactive oxygen species (ROS) and subsequent apoptosis.[1]

Quantitative Data on Anti-Cancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
PC-3Prostate Cancer0.25 - 824, 48[1]
22RV1Prostate Cancer0.25 - 824, 48[1]
SMMC-7721Hepatocellular CarcinomaNot specified48[4]
MDA-MB-231Triple-Negative Breast Cancer0.37 - 10024[9]
MCF-7Breast Cancer>10024[9]
Anti-Angiogenic Activity

This compound exhibits potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[10][11] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Mechanism of Anti-Angiogenic Action:

EriB inhibits VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[10] Molecular docking studies suggest that this compound binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its phosphorylation and downstream signaling cascades.[10][11] This leads to a reduction in tumor vascularization and subsequent inhibition of tumor growth.[10]

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are closely linked to its inhibition of the NF-κB pathway.[2] By suppressing the production of pro-inflammatory mediators regulated by NF-κB, EriB can alleviate inflammatory responses. This has been demonstrated in a mouse model of experimental autoimmune prostatitis, where EriB administration reduced prostate inflammation and pelvic pain.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to screen the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.25–8 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24 or 48 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathway components.

Protocol:

  • Cell Lysis: After treatment with EriB, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its biological activity screening.

EriB_Anticancer_Pathways cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus cluster_effects EriB This compound VEGFR2 VEGFR-2 EriB->VEGFR2 Inhibits Akt Akt EriB->Akt Inhibits IKK IKK EriB->IKK Inhibits NFkB NF-κB (p65/p50) EriB->NFkB Inhibits DNA binding STAT3 STAT3 EriB->STAT3 Inhibits Phosphorylation (Covalent Binding) ROS ROS EriB->ROS Induces Apoptosis Apoptosis EriB->Apoptosis Angiogenesis Angiogenesis EriB->Angiogenesis Inhibits Proliferation Cell Proliferation EriB->Proliferation Inhibits VEGF VEGF VEGF->VEGFR2 Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor PI3K PI3K VEGFR2->PI3K Receptor->PI3K Receptor->IKK JAK JAK Receptor->JAK PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IkappaB IκBα IKK->IkappaB P IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization & Translocation ERK ERK ERK->Apoptosis ROS->ERK Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation, Angiogenesis) NFkB_nuc->Gene_Transcription STAT3_dimer->Gene_Transcription Gene_Transcription->Angiogenesis Gene_Transcription->Proliferation

Figure 1: Key signaling pathways modulated by this compound.

EriB_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Line Culture EriB_Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->EriB_Treatment MTT_Assay Cell Viability Assay (e.g., MTT) EriB_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) EriB_Treatment->Apoptosis_Assay Western_Blot Mechanism of Action (e.g., Western Blot for Signaling Proteins) EriB_Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Induction Quantify Apoptosis Apoptosis_Assay->Apoptosis_Induction Pathway_Modulation Assess Pathway Modulation Western_Blot->Pathway_Modulation Xenograft Tumor Xenograft Model (e.g., Nude Mice) IC50->Xenograft Lead to In Vivo Studies Apoptosis_Induction->Xenograft Pathway_Modulation->Xenograft EriB_Admin This compound Administration Xenograft->EriB_Admin Tumor_Measurement Monitor Tumor Growth EriB_Admin->Tumor_Measurement Toxicity Assess Toxicity EriB_Admin->Toxicity Efficacy Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy Safety Determine Safety Profile Toxicity->Safety

Figure 2: General experimental workflow for this compound screening.

Conclusion

This compound is a promising natural product with a well-documented portfolio of anti-cancer, anti-inflammatory, and anti-angiogenic activities. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, Akt/mTOR, and VEGFR-2, underscores its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this compound and explore its clinical applications. Continued research into its mechanisms of action and in vivo efficacy is warranted to fully realize the therapeutic potential of this remarkable natural compound.

References

Eriocalyxin B molecular targets

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the molecular targets of Eriocalyxin B (EriB), a natural diterpenoid compound isolated from the medicinal herb Isodon eriocalyx. This document outlines its primary molecular interactions, effects on key signaling pathways, and the experimental methodologies used to elucidate these mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound (EriB) is a potent bioactive molecule that exhibits significant anti-tumor, anti-inflammatory, and anti-angiogenic activities. Its therapeutic effects are primarily attributed to its ability to directly interact with and modulate the function of several critical cellular proteins. The core mechanisms of EriB action involve the covalent modification of cysteine residues on its target proteins, leading to the disruption of pro-survival and pro-inflammatory signaling pathways. This guide details the key molecular targets of EriB, presenting quantitative data on its activity, the experimental protocols used for its characterization, and visual representations of the affected signaling cascades.

Primary Molecular Targets

EriB's biological activity stems from its direct interaction with multiple protein targets. The presence of an α,β-unsaturated ketone functional group in its structure allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues on its target proteins.

Nuclear Factor-κB (NF-κB)

NF-κB is a master regulator of inflammation, immunity, and cell survival. EriB has been identified as a potent and direct inhibitor of this pathway.

  • Mechanism of Action: EriB directly targets the p65 subunit of NF-κB. It forms an irreversible covalent bond with the Cysteine 38 residue of p65. This modification sterically hinders the nuclear translocation of p65, preventing it from binding to DNA and activating the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

  • Downstream Effects: Inhibition of NF-κB signaling by EriB leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells that rely on this pathway for survival.

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 protein is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers.

  • Mechanism of Action: EriB is a direct inhibitor of STAT3. It covalently binds to STAT3, which in turn blocks its phosphorylation, subsequent dimerization, and nuclear translocation. This prevents STAT3 from performing its function as a transcriptional activator for genes involved in cell cycle progression and survival, such as cyclin D1 and Bcl-xL.

  • Downstream Effects: By inhibiting the STAT3 pathway, EriB effectively suppresses tumor cell proliferation and induces apoptosis.

Thioredoxin Reductase (TrxR)

TrxR is a key enzyme in the cellular antioxidant system, responsible for maintaining a reduced intracellular environment.

  • Mechanism of Action: EriB has been shown to inhibit the activity of TrxR. This inhibition disrupts the cellular redox balance, leading to a significant accumulation of intracellular reactive oxygen species (ROS).

  • Downstream Effects: The resulting oxidative stress triggers the mitochondrial apoptosis pathway. Elevated ROS levels lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately causing the activation of caspases and programmed cell death.

Quantitative Activity Data

The potency of this compound has been quantified across various cancer cell lines and against specific molecular targets.

Target/Cell Line Measurement Value Reference
Cell Viability
HL-60 (Leukemia)IC500.86 µM
K562 (Leukemia)IC501.89 µM
A549 (Lung Cancer)IC502.65 µM
PANC-1 (Pancreatic Cancer)IC503.10 µM
Pathway Inhibition
NF-κB Reporter GeneIC50~1.25 µM
STAT3 PhosphorylationInhibitionSignificant at 5-10 µM
TrxR ActivityInhibitionDose-dependent

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

EriB_NFKB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation, releases p65/p50 p65_EriB p65-EriB (Cys38 Adduct) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation EriB This compound EriB->p65_p50 covalently binds to p65 Cys38 p65_EriB->p65_p50_nuc Translocation Blocked DNA κB DNA Site p65_p50_nuc->DNA binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription activates

Caption: this compound inhibits the NF-κB pathway by binding to p65.

EriB_STAT3_Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer dimerization STAT3_dimer_nuc p-STAT3 Dimer pSTAT3->STAT3_dimer_nuc Translocation Blocked STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation EriB This compound EriB->STAT3 covalently binds, prevents phosphorylation DNA Target Gene Promoter STAT3_dimer_nuc->DNA binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription activates

Caption: this compound inhibits STAT3 activation and translocation.

EriB_ROS_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis EriB This compound TrxR Thioredoxin Reductase (TrxR) EriB->TrxR inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS leads to accumulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 downregulates Bax Bax (Pro-apoptotic) ROS->Bax upregulates CytoC Cytochrome c Bax->CytoC promotes release Caspases Caspase Activation CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis EriB_Workflow cluster_cell Cellular Assays cluster_pathway Pathway Analysis cluster_direct Direct Target Identification CellViability Cell Viability Assay (e.g., MTT) ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellViability->ApoptosisAssay ReporterAssay Luciferase Reporter Assay (NF-κB, STAT3 activity) CellViability->ReporterAssay Identifies active pathways ROS_Detection ROS Detection ApoptosisAssay->ROS_Detection WesternBlot Western Blot (p-STAT3, p-p65, Bcl-2/Bax) ReporterAssay->WesternBlot IF Immunofluorescence (p65/STAT3 nuclear translocation) WesternBlot->IF PullDown Drug Affinity Pull-Down WesternBlot->PullDown Confirms protein target IF->PullDown Suggests target location MS Mass Spectrometry (Binding site identification) PullDown->MS EnzymeAssay In Vitro Enzyme Assay (e.g., TrxR activity) Docking Molecular Docking EnzymeAssay->Docking MS->Docking Validates binding site

Eriocalyxin B: A Technical Guide to its Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx var. laxiflora.[1][2] This compound has emerged as a promising anti-cancer agent, demonstrating potent cytotoxic and anti-proliferative effects across a wide range of malignancies, including leukemia, lymphoma, breast cancer, pancreatic cancer, prostate cancer, and osteosarcoma.[3][4][5][6][7][8] Preclinical studies, both in vitro and in vivo, have elucidated its multi-faceted anti-tumor activity, which involves the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][5][7][9] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, with a focus on its molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visualization of the signaling pathways it modulates.

Mechanisms of Anti-Tumor Action

This compound exerts its anti-cancer effects through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and spread. The primary mechanisms include the induction of programmed cell death (apoptosis), the promotion of cellular self-digestion (autophagy), halting of the cell division cycle, and suppression of new blood vessel formation (angiogenesis).

Induction of Apoptosis

A predominant mechanism of EriB's anti-tumor activity is the induction of apoptosis. This is achieved through the modulation of key signaling pathways, including NF-κB, STAT3, and Akt/mTOR, as well as the generation of reactive oxygen species (ROS).

In triple-negative breast cancer cells (MDA-MB-231), EriB induces apoptosis by inhibiting the phosphorylation of STAT3 and the nuclear levels of NF-κBp65.[3][10] This leads to an increased Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and activation of caspase-3.[3][10] Similarly, in lymphoma cells, EriB triggers apoptosis in association with caspase activation, downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and either stable expression or upregulation of the pro-apoptotic protein Bax.[4]

Furthermore, in pancreatic adenocarcinoma cells, EriB's cytotoxic effects involve caspase-dependent apoptosis and the activation of the p53 pathway.[5][11] The induction of apoptosis by EriB in these cells is also linked to the suppression of the glutathione and thioredoxin antioxidant systems, leading to increased intracellular ROS levels.[12] This elevation in ROS appears to be a crucial event, as thiol-containing antioxidants like N-acetylcysteine (NAC) and dithiothreitol (DTT) can inhibit EriB-induced cytotoxicity and apoptosis.[12][13]

Modulation of Signaling Pathways

This compound's ability to induce apoptosis and other anti-tumor effects is intricately linked to its modulation of several critical signaling pathways.

NF-κB Pathway: EriB is a potent and selective inhibitor of the NF-κB pathway.[14][15] It has been shown to target multiple steps in this pathway in a concentration-dependent manner.[14] At lower concentrations, it interferes with the DNA-binding activity of both the p65 and p50 subunits of NF-κB to their response elements in the nucleus.[14][15][16] At higher concentrations, it can suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation.[14] The inhibition of NF-κB signaling by EriB has been observed in hepatocellular carcinoma and t(8;21) leukemia cells.[17][18]

STAT3 Pathway: EriB acts as a specific inhibitor of STAT3 signaling.[13][19] It selectively inhibits both constitutive and IL-6-induced phosphorylation of STAT3, which is crucial for its activation.[18][19] The mechanism of inhibition involves the direct and covalent binding of EriB to Cys712 in the SH2 domain of STAT3.[13][18][19] This interaction prevents the phosphorylation and subsequent activation of STAT3 by its upstream kinases.[18][19] The inhibition of STAT3 activation by EriB has been demonstrated in various cancer cells, including those of triple-negative breast cancer.[3][10]

Akt/mTOR Pathway: In prostate cancer cells, EriB induces both apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway.[17] Treatment with EriB leads to a downregulation in the phosphorylation of both Akt and mTOR.[17] Similarly, in breast cancer cells, EriB suppresses the Akt/mTOR/p70S6K signaling pathway, leading to the induction of apoptosis and autophagy.[7]

VEGFR-2 Signaling and Anti-Angiogenesis: EriB exhibits significant anti-angiogenic properties by targeting the VEGF/VEGFR-2 signaling pathway.[1][2][20] It inhibits VEGF-induced proliferation, tube formation, migration, and invasion of human umbilical vein endothelial cells (HUVECs).[1][20] Molecular docking simulations suggest that EriB interacts with the ATP-binding sites of VEGFR-2, thereby inhibiting its phosphorylation and downstream signaling cascades.[1][20] In vivo studies using zebrafish embryos and mouse models of breast cancer have confirmed EriB's ability to inhibit new blood vessel formation and reduce tumor vascularization.[1][2][20]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest in certain cancer cell types. In pancreatic adenocarcinoma cells, EriB induces cell cycle arrest at the G2/M phase.[5][11] In VEGF-stimulated HUVECs, EriB causes G1 phase cell cycle arrest, which is associated with the downregulation of cyclin D1 and CDK4.[1][20] However, in prostate cancer cells, EriB did not show a significant effect on the cell cycle.[17]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-tumor effects of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeAssayIC50 ValueExposure TimeReference
PANC-1Pancreatic AdenocarcinomaMTT~1.5 µM72h[5]
SW1990Pancreatic AdenocarcinomaMTT~1.0 µM72h[5]
CAPAN-1Pancreatic AdenocarcinomaMTT~1.2 µM72h[5]
CAPAN-2Pancreatic AdenocarcinomaMTT~0.8 µM72h[5]
WRL68Normal Human LiverMTT> 10 µM72h[5]
PC-3Prostate CancerMTTNot specified48h[17]
22RV1Prostate CancerMTTNot specified48h[17]
MDA-MB-231Triple Negative Breast CancerNot specifiedNot specifiedNot specified[3]
MCF-7Breast CancerNot specifiedNot specifiedNot specified[3]
Kasumi-1Acute Myeloid LeukemiaNot specifiedMost sensitiveNot specified[8]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Cancer ModelAnimal ModelEriB DoseTreatment DurationOutcomeReference
Pancreatic Tumor XenograftBALB/c Nude Mice2.5 mg/kgNot specifiedSignificant reduction in tumor weight[12]
4T1 Breast TumorMice5 mg/kg/dayNot specifiedDecreased tumor vascularization, suppressed tumor growth and angiogenesis[1][2]
Murine Xenograft B- and T-lymphomaMiceNot specifiedNot specifiedRemarkably inhibited tumor growth and induced in situ tumor cell apoptosis[4]
t(8;21) LeukemiaMurine ModelsNot specifiedNot specifiedRemarkably prolonged survival time or decreased xenograft tumor size[8]
K7M2 OsteosarcomaImmunocompetent MiceNot specifiedNot specifiedEnhanced anti-tumorigenic activity in combination with PD1ab and CTLA4ab[6]

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the anti-tumor properties of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol Outline:

    • Treat cells with this compound or vehicle control for the specified duration.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol Outline:

    • Lyse EriB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude mice) to study tumor growth and the efficacy of anti-cancer agents in vivo.

  • Protocol Outline:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses).

    • Administer EriB or vehicle control to the mice via a specific route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily).

    • Monitor tumor volume and body weight regularly throughout the experiment. Tumor volume can be calculated using the formula: (length × width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway and Experimental Workflow Diagrams

This compound Modulated Signaling Pathways

EriocalyxinB_Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_STAT3 STAT3 Signaling cluster_Akt_mTOR Akt/mTOR Signaling cluster_NFkB NF-κB Signaling cluster_Apoptosis Induction of Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis Akt_v Akt PI3K->Akt_v Akt_v->Angiogenesis EriB_v This compound EriB_v->VEGFR2 Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Tyr705 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus_s Nucleus pSTAT3->Nucleus_s Translocation Gene_s Gene Transcription (Bcl-2, Cyclin D1) Nucleus_s->Gene_s EriB_s This compound EriB_s->STAT3 Covalent binding to Cys712 GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K_a PI3K RTK->PI3K_a Akt_a Akt PI3K_a->Akt_a mTOR mTOR Akt_a->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy_a Autophagy mTOR->Autophagy_a Proliferation Cell Proliferation & Survival p70S6K->Proliferation EriB_a This compound EriB_a->Akt_a Inhibits phosphorylation EriB_a->mTOR Inhibits phosphorylation Stimulus Stimulus (e.g., TNFα) IKK IKK Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) Nucleus_n Nucleus NFkB->Nucleus_n Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB IκBα degradation Proteasome Proteasome pIkB->Proteasome Gene_n Gene Transcription (Anti-apoptotic) Nucleus_n->Gene_n DNA Binding EriB_n This compound EriB_n->IKK High conc. EriB_n->Gene_n Low conc. Inhibits DNA binding ROS ROS Generation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Bax Bax Bax->Mitochondria Bcl2 Bcl-2 / Bcl-xL Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis EriB_ap This compound EriB_ap->ROS EriB_ap->Bax EriB_ap->Bcl2

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Anti-Cancer Assessment

experimental_workflow start Start: Cancer Cell Lines treatment Treatment with This compound (Dose and Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction ic50 Determine IC50 viability->ic50 results Data Analysis & Interpretation ic50->results apoptosis->results cell_cycle->results western_blot Western Blot Analysis (for pathway proteins) protein_extraction->western_blot western_blot->results

Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.

Conclusion

This compound is a promising natural product with potent and broad-spectrum anti-tumor activities. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of angiogenesis through the modulation of key signaling pathways such as NF-κB, STAT3, and Akt/mTOR. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to develop it as a novel anti-cancer drug. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound.

References

Eriocalyxin B: An In-Depth Technical Guide to In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx. EriB has demonstrated significant anti-tumor, anti-inflammatory, and anti-angiogenic properties across a wide range of cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways modulated by this promising compound.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize these findings for easy comparison.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
PC-3Prostate Cancer0.46 - 0.8824 - 48[1]
22RV1Prostate Cancer1.20 - 3.2624 - 48[1]
PANC-1Pancreatic CancerPotent CytotoxicityNot Specified[2][3]
SW1990Pancreatic CancerPotent CytotoxicityNot Specified[2][3]
CAPAN-1Pancreatic CancerPotent CytotoxicityNot Specified[2][3]
CAPAN-2Pancreatic CancerPotent CytotoxicityNot Specified[2][3]
MDA-MB-231Triple-Negative Breast CancerSignificant Inhibition at 0.37-100 µM24[4]
MG63OsteosarcomaSignificant Inhibition at 10-100 µMNot Specified[5]
U2OSOsteosarcomaSignificant Inhibition at 10-100 µMNot Specified[5]
Table 2: Induction of Apoptosis by this compound

Apoptosis, or programmed cell death, is a key mechanism through which EriB exerts its anti-cancer effects.

Cell LineEriB Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Early + Late)Reference
MDA-MB-2311.512Increased significantly[6]
MDA-MB-2313.012Increased significantly[6]
PC-30.54842.1%[1]
22RV12.04831.0%[1]
Table 3: Cell Cycle Arrest Induced by this compound

This compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

Cell LineEffectPathway ImplicationReference
CAPAN-2 (Pancreatic)G2/M Phase Arrestp53-dependent pathway activation[2][3]
SW1116 (Colon)Cell Cycle Progression BlockedInhibition of JAK2/STAT3 signaling[7]
PC-3 (Prostate)No significant effect on cell cycle-[1]
22RV1 (Prostate)No significant effect on cell cycle-[1]

Core Signaling Pathways Modulated by this compound

This compound's anti-tumor activity is attributed to its ability to interfere with multiple critical signaling pathways that govern cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

Nuclear Factor-kappaB (NF-κB) is a crucial transcription factor involved in inflammation and cell survival.[8][9] EriB inhibits NF-κB activity through a dual mechanism. At higher concentrations, it suppresses IKK kinase activity, preventing the phosphorylation and subsequent degradation of IκB-α. This keeps NF-κB sequestered in the cytoplasm.[8] At lower concentrations, EriB interferes directly with the DNA-binding activity of both p65 and p50 subunits of NF-κB in the nucleus in a noncompetitive manner.[8][10]

G cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα/LPS TNFα/LPS IKK IKK Complex TNFα/LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 pIκBα p-IκBα IκBα->pIκBα p65_p50_nuc NF-κB (p65/p50) Ub Ubiquitination & Degradation pIκBα->Ub DNA κB DNA Element p65_p50_nuc->DNA Binds Transcription Gene Transcription (COX-2, iNOS, etc.) DNA->Transcription EriB_high This compound (High Conc.) EriB_high->IKK Inhibits EriB_low This compound (Low Conc.) EriB_low->p65_p50_nuc Inhibits DNA Binding

Caption: Dual-level inhibition of the NF-κB pathway by this compound.

JAK/STAT3 Signaling Pathway

The STAT3 signaling pathway is often aberrantly activated in cancer, promoting cell survival and proliferation.[11][12] EriB is a potent and specific inhibitor of STAT3.[11][12] Unlike many inhibitors that target upstream kinases, EriB directly and covalently binds to the Cys712 residue near the SH2 domain of the STAT3 protein.[11][13] This covalent modification prevents the phosphorylation of STAT3 at Tyr705, blocking its dimerization and translocation to the nucleus, thereby inhibiting the transcription of its target genes.[6][7][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylates pSTAT3_mono p-STAT3 (Tyr705) STAT3_mono->pSTAT3_mono Cys712 Cys712 Residue STAT3_mono->Cys712 STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates DNA Target Gene Promoter STAT3_dimer_nuc->DNA Binds Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription EriB This compound EriB->Cys712 Covalently Binds

Caption: Direct covalent targeting of STAT3 by this compound.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In breast and prostate cancer cells, EriB has been shown to induce apoptosis and autophagy by inhibiting the phosphorylation of Akt, mTOR, and the downstream effector p70S6K.[1][14] This inhibition disrupts the normal pro-survival signaling, tipping the balance towards cell death.

GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Survival Cell Growth & Survival p70S6K->Survival EriB This compound EriB->Akt Inhibits Phosphorylation

Caption: Inhibition of the pro-survival Akt/mTOR pathway by this compound.

VEGFR-2 Mediated Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. EriB exhibits potent anti-angiogenic activity by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15] It binds to the ATP-binding site of VEGFR-2, suppressing its phosphorylation and blocking downstream signaling cascades, including Akt, ERK, and p38 MAPK. This leads to reduced endothelial cell viability, proliferation, and migration.[15]

cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylates Akt_node Akt pVEGFR2->Akt_node ERK_node ERK pVEGFR2->ERK_node p38_node p38 MAPK pVEGFR2->p38_node Angiogenesis Angiogenesis (Cell Proliferation, Migration) Akt_node->Angiogenesis ERK_node->Angiogenesis p38_node->Angiogenesis EriB This compound EriB->VEGFR2 Inhibits ATP Binding & Phosphorylation

Caption: Anti-angiogenic effect of this compound via VEGFR-2 inhibition.

Experimental Protocols

The following section details standardized protocols for key in vitro assays commonly used to evaluate the efficacy of this compound.

General Workflow for In Vitro Evaluation

The typical workflow for assessing the in vitro effects of a compound like this compound involves a series of sequential and parallel assays to determine its impact on cell viability, apoptosis, and specific molecular targets.

cluster_assays 4. Cellular & Molecular Assays A 1. Cell Culture (Select appropriate cell lines) B 2. Cell Seeding (e.g., 96-well or 6-well plates) A->B C 3. Treatment (Incubate with various EriB concentrations) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Protein Analysis (Western Blot) C->F G Cell Cycle Analysis (Flow Cytometry) C->G H 5. Data Analysis & Interpretation D->H E->H F->H G->H

Caption: Standard experimental workflow for in vitro analysis of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[1] Incubate for the desired period (e.g., 24 or 48 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][16]

  • Incubation: Incubate the plate at 37°C for 4 hours, allowing the MTT to be metabolized into formazan crystals.[1]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[1][17] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 1.5, and 3 µM) for a specified time (e.g., 12 or 48 hours).[1][6]

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300-400 x g for 5 minutes.[18]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[6]

  • Staining: Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5-10 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Analysis: Analyze the samples immediately using a flow cytometer. The cell populations are quantified:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

  • Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, STAT3, Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

References

Eriocalyxin B: A Technical Guide to In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo animal models used to investigate the therapeutic potential of Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx. This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways to support further research and development of this promising compound.

I. Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from various in vivo studies on this compound, facilitating a comparative analysis of its application across different disease models.

Table 1: Anti-Cancer Models
Cancer Type Animal Model Cell Line Dosage Administration Route Treatment Duration Key Outcomes Reference
Breast CancerFemale BALB/c Mice4T15 mg/kg/day-21 daysSlower tumor growth, decreased tumor vascularization.[1]
Triple Negative Breast CancerBreast xenograft-bearing mice, Syngeneic breast tumor-bearing miceMDA-MB-231---Inhibition of metastasis.[2]
LymphomaMurine xenograft B- and T-lymphoma models----Remarkable inhibition of tumor growth, induction of in situ tumor cell apoptosis.[3]
Pancreatic CancerNude miceCAPAN-22.5 mg/kg--Significant reduction in pancreatic tumor weights, increased superoxide levels.[4]

"-": Data not specified in the provided search results.

Table 2: Anti-Inflammatory and Neuroprotective Models
Disease Model Animal Model Dosage Administration Route Treatment Duration Key Outcomes Reference
Ischemic Stroke (pMCAO)Mice10 mg/kgIntraperitoneal injectionSingle dose immediately after surgeryReduced brain infarct and neuron death, ameliorated neuroinflammation and microglia overactivation.[1][5]
Experimental Autoimmune Prostatitis (EAP)Nonobese diabetic mice5 or 10 mg/kg/dayIntraperitoneal injection14 days (from day 28 to 42 post-induction)Alleviation of prostatic inflammation and pelvic pain in a dose-dependent manner.[2][6]

II. Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Breast Cancer Xenograft Model (4T1)
  • Animal Strain: Female BALB/c mice.[1]

  • Cell Line: 4T1 murine breast cancer cells.

  • Tumor Induction: Subcutaneous injection of 4T1 cells into the mammary fat pad.[7][8]

  • This compound Administration:

    • Dosage: 5 mg/kg/day.[1]

    • Route: The specific route of administration is not explicitly stated in the provided abstracts, but intraperitoneal injection is common for preclinical cancer studies.

    • Vehicle: The vehicle used for EriB dissolution was not specified in the provided search results.

  • Monitoring and Analysis:

    • Tumor growth is monitored regularly using calipers.[9]

    • At the end of the study, tumors are excised and weighed.[1]

    • Immunohistochemical analysis of tumor tissues can be performed to assess markers of proliferation (e.g., Ki67), angiogenesis (e.g., CD31, VEGFR-2), and other relevant proteins.[1]

Ischemic Stroke Model (pMCAO)
  • Animal Strain: Mice.[1]

  • Model Induction (Intraluminal Filament Method):

    • Anesthetize the mouse (e.g., with 2–3% isoflurane).[1]

    • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

    • Insert a monofilament nylon suture from the CCA into the ICA to occlude the middle cerebral artery (MCA).[1][10]

    • Sham-operated mice undergo the same surgical procedure without filament insertion.[1]

    • Maintain the body temperature of the mice during surgery.[1]

  • This compound Administration:

    • Dosage: 10 mg/kg.[1][5]

    • Route: Intraperitoneal injection.[1][5]

    • Timing: Administered immediately after surgery.[1][5]

  • Outcome Assessment:

    • Infarct Size: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.[10]

    • Neuronal Death: Nissl staining and TUNEL assay.[5]

    • Neuroinflammation: Immunohistochemistry and immunofluorescence for microglia markers (e.g., Iba-1) and inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[5]

Experimental Autoimmune Prostatitis (EAP) Model
  • Animal Strain: Nonobese diabetic (NOD) mice.[2][6]

  • Model Induction:

    • On days 0 and 28, intradermally inject a mixture of prostate antigens and Complete Freund's Adjuvant.[2][6]

  • This compound Administration:

    • Dosage: 5 or 10 mg/kg/day.[2][6]

    • Route: Daily intraperitoneal injections.[2][6]

    • Duration: 14 days, from day 28 to 42 post-induction.[2][6]

  • Analysis:

    • Prostate Inflammation: Histopathological evaluation of prostate tissues.[2][6]

    • Pelvic Pain: Assessment of cutaneous allodynia.[6]

    • Inflammatory Cytokines: Measurement by enzyme-linked immunosorbent assay (ELISA).[6]

III. Signaling Pathways and Visualizations

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

This compound in Cancer: Inhibition of Angiogenesis and Proliferation

This compound has been shown to inhibit tumor growth by targeting angiogenesis and inducing apoptosis and cell cycle arrest. A key mechanism is the suppression of the VEGFR-2 signaling pathway, which is crucial for endothelial cell proliferation and migration. Furthermore, EriB can modulate the Akt/mTOR pathway, a central regulator of cell growth and survival.

EriB_Cancer_Signaling EriB This compound VEGFR2 VEGFR-2 EriB->VEGFR2 Akt Akt EriB->Akt PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

EriB's anti-cancer signaling pathways.
This compound in Neuroinflammation: Suppression of Microglial Activation

In the context of ischemic stroke, this compound demonstrates neuroprotective effects by mitigating excessive neuroinflammation. This is achieved by inhibiting the activation of microglia, the resident immune cells of the central nervous system, through the suppression of the NF-κB signaling pathway.

EriB_Neuroinflammation_Signaling Ischemic_Injury Ischemic Injury Microglia_Activation Microglial Activation Ischemic_Injury->Microglia_Activation NFkB NF-κB Signaling Microglia_Activation->NFkB Neuroinflammation Neuroinflammation NFkB->Neuroinflammation EriB This compound EriB->NFkB Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death

EriB's role in neuroinflammation.
Experimental Workflow: Xenograft Tumor Model

The following diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of this compound using a xenograft mouse model.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Tumor_Induction Tumor Cell Implantation (Subcutaneous/ Orthotopic) Cell_Culture->Tumor_Induction Tumor_Growth Tumor Growth Monitoring Tumor_Induction->Tumor_Growth Treatment This compound Treatment Tumor_Growth->Treatment Endpoint Endpoint Analysis (Tumor size, weight, IHC, etc.) Treatment->Endpoint

Workflow for xenograft model studies.

References

The Pharmacokinetic Profile of Eriocalyxin B: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has garnered significant attention within the scientific community for its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. As a promising therapeutic candidate, a thorough understanding of its pharmacokinetic (PK) profile is paramount for its successful translation into clinical practice. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, with a focus on analytical methodologies and relevant biological pathways. While a definitive pharmacokinetic study in rats has been reported, specific quantitative data remains limited in publicly accessible literature. This document aims to consolidate the available information to guide further research and development efforts.

Introduction

This compound is an ent-kaurane diterpenoid that has demonstrated significant biological activity in a variety of preclinical models. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, and the modulation of key signaling pathways implicated in cancer progression and inflammation. To advance the preclinical and clinical development of this compound, a clear understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. This guide summarizes the methodologies employed in pharmacokinetic studies of this compound and illustrates the key signaling pathways it targets.

Quantitative Pharmacokinetic Data

A comprehensive search of scientific literature reveals that while a pharmacokinetic study of this compound in rats has been conducted, the specific quantitative parameters from this study, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½), are not detailed in the available abstracts. The full text of this pivotal study was not accessible through the conducted searches. Consequently, a detailed quantitative data table cannot be provided at this time. Further investigation to obtain the full study report is recommended for a complete pharmacokinetic assessment.

Experimental Protocols

The quantification of this compound in biological matrices is a critical component of its pharmacokinetic evaluation. A validated High-Performance Liquid Chromatography (HPLC) method has been described for its determination in plasma.

Bioanalytical Method for this compound Quantification in Rat Plasma

A validated HPLC method has been successfully applied to a pharmacokinetic study of this compound in rats.[1] The key aspects of this methodology are outlined below.

Sample Preparation:

  • Extraction: A liquid-liquid extraction (LLE) procedure is employed.

  • Alkalinization: Plasma samples are first made alkaline with sodium hydroxide (NaOH).

  • Solvent Extraction: The alkalinized plasma is then extracted with diethyl ether.

  • Evaporation and Reconstitution: The resulting organic extract is evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.

  • Extraction Recovery: This method has been shown to yield an extraction recovery of more than 80% for this compound.[1]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is used for separation.

  • Mobile Phase: The mobile phase consists of acetonitrile and 0.1% triethylamine.

  • Flow Rate: The mobile phase is delivered at a flow rate of 1.0 ml/min.

  • Detection: UV detection is performed at a wavelength of 233 nm.

Method Validation:

  • Linearity: The standard curve is linear over a concentration range of 50–2500 ng/ml.[1]

  • Precision and Accuracy: The intra-assay and inter-assay precision are within a 10% relative standard deviation, and the mean predicted concentrations of quality control (QC) samples deviate by less than 3% from the nominal values.[1]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and angiogenesis. The following diagrams illustrate these interactions.

EriB_Akt_mTOR_Pathway EriB This compound Akt Akt EriB->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy EriB_VEGFR2_Pathway EriB This compound VEGFR2 VEGFR-2 EriB->VEGFR2 inhibits phosphorylation VEGF VEGF VEGF->VEGFR2 activates Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase DrugAdmin Drug Administration (e.g., IV or Oral Dosing in Rats) BloodSampling Serial Blood Sampling (e.g., via tail vein) DrugAdmin->BloodSampling PlasmaProcessing Plasma Processing (Centrifugation) BloodSampling->PlasmaProcessing SampleExtraction Plasma Sample Extraction (Liquid-Liquid Extraction) PlasmaProcessing->SampleExtraction HPLC_Analysis HPLC-UV Analysis SampleExtraction->HPLC_Analysis DataAcquisition Data Acquisition & Quantification HPLC_Analysis->DataAcquisition PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) DataAcquisition->PK_Modeling Parameter_Determination Determination of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Determination

References

Eriocalyxin B: A Comprehensive Toxicological Profile for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

Eriocalyxin B (EriB) is a natural ent-kaurane diterpenoid extracted from the traditional Chinese herb Isodon eriocalyx.[1][2] It has garnered significant attention in oncological research due to its potent anti-tumor activities against a wide range of cancers, including breast, pancreatic, leukemia, and colon cancer.[1][3][4] EriB's therapeutic potential stems from its ability to modulate multiple critical cellular processes, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of metastasis.[1][5] This document provides a detailed technical overview of the toxicological profile of this compound, focusing on its mechanisms of action, quantitative cytotoxicity data, and the experimental protocols used for its evaluation.

In Vitro Cytotoxicity

EriB exhibits significant dose-dependent cytotoxic effects against a diverse panel of human cancer cell lines. A key aspect of its favorable toxicological profile is its demonstrated selectivity, showing potent activity against malignant cells while having markedly lower toxicity against normal cells.[6][7]

Quantitative Cytotoxicity Data

The anti-proliferative effects of EriB are typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell types. The following table summarizes the effective concentrations and IC50 values reported in various studies.

Cell LineCancer TypeEffective Concentration / IC50Duration of ExposureAssayReference
MDA-MB-231 Triple-Negative Breast CancerSignificant inhibition at 1.5, 3 µM24 hoursMTT Assay[8]
MCF-7 Breast CancerLess sensitive than MDA-MB-23124 hoursMTT Assay[3][8]
SW1116 Colon Cancer1 µmol/l effective at inhibiting JAK2/STAT3Not SpecifiedCCK-8 Assay[1]
PANC-1, SW1990 Pancreatic AdenocarcinomaPotent cytotoxicity demonstratedNot SpecifiedNot Specified[6]
CAPAN-1, CAPAN-2 Pancreatic AdenocarcinomaPotent cytotoxicity demonstratedNot SpecifiedNot Specified[6]
PC-3 Prostate Cancer (Androgen-independent)Dose-dependent apoptosis observedNot SpecifiedMTT Assay[9][10]
22RV1 Prostate Cancer (Androgen-dependent)Dose-dependent apoptosis observedNot SpecifiedMTT Assay[9][10]
MG63, U2OS OsteosarcomaSignificant suppression at 10, 100 µMNot SpecifiedCCK-8 Assay[7]
hFOB1.19 Normal OsteoblastNo significant toxicity at 10, 100 µMNot SpecifiedCCK-8 Assay[7]
WRL68 Normal Human Liver CellsMuch lower toxicity than camptothecinNot SpecifiedNot Specified[6]
HUVECs Human Umbilical Vein Endothelial CellsInhibition of viability at 25, 50, 100 nM48 hoursMTT Assay[11]
3T3-L1 PreadipocytesIC50: 2.745 μM for adipogenesis inhibition7 daysNot Specified[12]

In Vivo Toxicology and Efficacy

Preclinical in vivo studies using xenograft animal models have confirmed the anti-tumor efficacy of EriB. These studies are crucial for evaluating systemic toxicity and establishing a preliminary therapeutic window.

Summary of In Vivo Studies
Animal ModelCancer TypeEriB Dosage & AdministrationKey FindingsToxicological ObservationsReference
Nude Mice Pancreatic Tumor Xenograft2.5 mg/kgSignificant reduction in tumor weight; increased superoxide levels.Not specified.[13]
Murine Model B- and T-Lymphoma XenograftNot specifiedRemarkable inhibition of tumor growth; induction of in situ apoptosis.Not specified.[14]
Nude Mice Breast Tumor Xenograft10 mg/kg (intraperitoneal) for 27 daysSlower tumor growth rate and reduced final tumor weight.No significant change in body weight or liver enzymes (ALT, AST, LDH).[12][12]
Mouse Model 4T1 Breast Tumor5 mg/kg/dayDecreased tumor vascularization and suppressed tumor growth.Not specified.[11]
Immunocompetent Mice Osteosarcoma XenograftNot specifiedSuppressed tumor proliferation; increased CD8+ T cell infiltration.Not specified.[7][15]
Mouse Model Experimental Autoimmune Encephalomyelitis (EAE)10 mg/kg (intraperitoneal) for 18-28 daysAmelioration of EAE; reduced spinal cord inflammation.Not specified.[12]

Mechanisms of Toxicity and Cellular Action

This compound exerts its cytotoxic effects through a multi-targeted mechanism, primarily by inducing programmed cell death (apoptosis, autophagy, and ferroptosis) and inhibiting critical cell survival and proliferation signaling pathways.

Induction of Apoptosis

EriB is a potent inducer of apoptosis in various cancer cells.[6][14] This is achieved through the modulation of key regulatory proteins in the intrinsic mitochondrial pathway.

  • Modulation of Bcl-2 Family Proteins: EriB downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating or maintaining levels of pro-apoptotic proteins like Bax.[14] This shift increases the Bax/Bcl-2 ratio, leading to mitochondrial membrane potential dissipation.[1][3]

  • Caspase Activation: The disruption of mitochondrial integrity leads to the release of cytochrome c, which activates a cascade of executioner caspases, including caspase-3, culminating in apoptotic cell death.[1][3][14]

G EriB This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) EriB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) EriB->Bax Promotes Mito Mitochondrial Integrity Loss Bcl2->Mito Bax->Mito Casp Caspase Activation Mito->Casp Cytochrome c release Apoptosis Apoptosis Casp->Apoptosis

Caption: EriB-induced intrinsic apoptosis pathway.
Inhibition of Oncogenic Signaling Pathways

EriB directly and indirectly inhibits several signaling pathways that are constitutively active in cancer cells and crucial for their survival and proliferation.

  • STAT3 Pathway: EriB is a direct and specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[16] It forms a covalent bond with cysteine residue 712 (Cys712) in the SH2 domain of STAT3, which prevents its phosphorylation and subsequent activation.[16][17] This blockade downregulates the expression of STAT3 target genes involved in proliferation, such as Bcl-2 and cyclin D1.[3]

G cluster_0 JAK Upstream Kinases (e.g., JAK2) STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Inactive) EriB This compound EriB->STAT3 Covalent binding at Cys712 Dimer Dimerization pSTAT3->Dimer Nuc Nuclear Translocation Dimer->Nuc Gene Gene Transcription (e.g., Bcl-2, Cyclin D1) Nuc->Gene Prolif Cell Proliferation & Survival Gene->Prolif

Caption: Mechanism of STAT3 inhibition by this compound.
  • Akt/mTOR Pathway: EriB suppresses the Akt/mTOR/p70S6K signaling pathway.[9][18] Inhibition of this central pathway, which regulates cell growth, proliferation, and survival, contributes significantly to EriB's anti-tumor effects and also leads to the induction of autophagy.[10][18]

  • NF-κB Pathway: The compound inhibits the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.[3][13][14] This inhibition contributes to both its anti-inflammatory and pro-apoptotic activities.

  • VEGFR-2 Pathway and Anti-Angiogenesis: EriB exhibits potent anti-angiogenic activity by directly targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[11] It inhibits VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream cascades that lead to endothelial cell proliferation, migration, and tube formation, which are essential for creating new blood vessels to supply tumors.[11]

Induction of Autophagy and Ferroptosis

Beyond apoptosis, EriB triggers other forms of programmed cell death.

  • Autophagy: EriB is a novel autophagy inducer.[18] In some contexts, such as in prostate and breast cancer cells, this autophagy can be cytoprotective, and its inhibition can enhance EriB-induced apoptosis.[10][18] This dual role suggests complex cell-type-specific responses.

  • Ferroptosis: Recent studies have identified that EriB can induce ferroptosis—an iron-dependent form of regulated cell death characterized by lipid peroxidation—in triple-negative breast cancer. This effect is mediated by the inhibition of SIRT3, which in turn modulates the NRF2-GPX4 signaling axis.[19]

G EriB This compound STAT3 STAT3 EriB->STAT3 Inhibits SIRT3 SIRT3 STAT3->SIRT3 Inhibits NRF2 NRF2 SIRT3->NRF2 Activates GPX4 GPX4 NRF2->GPX4 Regulates LipidROS Lipid ROS Accumulation GPX4->LipidROS Neutralizes Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: EriB-induced ferroptosis via the STAT3/SIRT3/GPX4 axis.

Key Experimental Protocols

Standardized methodologies are essential for the accurate assessment of EriB's toxicological profile.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[3]

  • Treatment: Treat cells with a range of EriB concentrations (e.g., 0 to 100 µM) and a vehicle control for a specified duration (e.g., 24-48 hours).[8]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with desired concentrations of EriB for the intended time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[20]

In Vivo Xenograft Tumor Model Workflow

This protocol outlines the general steps for evaluating the anti-tumor efficacy and systemic toxicity of EriB in vivo.

  • Animal Acclimatization: House immunocompromised mice (e.g., nude mice) under specific pathogen-free conditions for at least one week before the experiment.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ MDA-MB-231 cells) into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Administer EriB (e.g., 5-10 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) daily or on a set schedule.[11][12]

  • Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors for weight measurement, and collect organs and blood for further analysis (e.g., histopathology, immunohistochemistry for proliferation markers like Ki67, and blood chemistry for toxicity assessment).[7][12]

G A 1. Animal Acclimatization B 2. Tumor Cell Inoculation A->B C 3. Tumor Growth & Randomization B->C D 4. Treatment (EriB or Vehicle) C->D E 5. Monitoring (Tumor Volume, Body Weight) D->E F 6. Endpoint: Tumor Excision & Tissue Collection E->F G 7. Data Analysis (Efficacy & Toxicity) F->G

Caption: Standard workflow for an in vivo xenograft study.

Conclusion and Future Directions

The existing body of research demonstrates that this compound has a compelling toxicological profile, characterized by potent and selective cytotoxicity against cancer cells, favorable in vivo efficacy, and a multi-targeted mechanism of action that engages several key oncogenic pathways. Its ability to induce multiple forms of programmed cell death—apoptosis, autophagy, and ferroptosis—makes it a promising candidate for overcoming resistance to conventional therapies.

While the primary focus has been on its anti-cancer activity, comprehensive safety pharmacology, genotoxicity, and reproductive toxicity studies have not been extensively reported and are critical next steps.[21][22] Further research should also aim to elucidate its full ADME (Absorption, Distribution, Metabolism, and Excretion) profile and investigate potential drug-drug interactions to fully qualify this compound as a clinical drug candidate.

References

A Comprehensive Technical Guide to Eriocalyxin B: Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B is a naturally occurring ent-kaurene diterpenoid that has garnered significant attention within the scientific community for its potent and diverse biological activities. Primarily recognized for its cytotoxic effects against various cancer cell lines, this compound has also demonstrated anti-inflammatory, anti-angiogenic, and immunomodulatory properties. This technical guide provides an in-depth overview of the natural source of this compound, detailed protocols for its extraction and isolation, and a summary of its key biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the plant Isodon eriocalyx, a perennial herb belonging to the Lamiaceae family. Specifically, this compound is predominantly isolated from the leaves of a variety of this species known as Isodon eriocalyx var. laxiflora .[1][2][3] This plant is mainly distributed in the southwestern regions of China and has a history of use in traditional Chinese medicine.

Quantitative Data

The yield of this compound from its natural source can vary depending on factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed. The following table summarizes the reported yield from a key study.

Plant MaterialStarting AmountYield of this compoundReference
Dried leaves of Isodon eriocalyx var. laxiflora1.5 kg600 mg (0.04% w/w)Sun et al., 1995

Experimental Protocols: Extraction and Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from the dried leaves of Isodon eriocalyx var. laxiflora, based on established phytochemical procedures.

Plant Material Preparation
  • Air-dry the leaves of Isodon eriocalyx var. laxiflora at room temperature.

  • Grind the dried leaves into a coarse powder to increase the surface area for solvent extraction.

Extraction
  • Macerate the powdered leaves (1.5 kg) with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:

    • Petroleum ether

    • Chloroform (CHCl₃)

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)

  • The chloroform-soluble fraction is the primary fraction containing this compound. Concentrate this fraction to dryness.

Chromatographic Purification

The chloroform-soluble fraction is subjected to multiple steps of column chromatography for the isolation of pure this compound.

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of petroleum ether and acetone is commonly used. The polarity is gradually increased to elute compounds of varying polarities.

    • Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TCM).

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

  • Step 2: Further Purification

    • The fractions enriched with this compound are further purified using repeated column chromatography. This may involve:

      • Silica gel chromatography with a different solvent system (e.g., chloroform-methanol gradient).

      • Sephadex LH-20 chromatography.

    • The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).

Crystallization
  • The purified this compound is typically crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.

Workflow Diagram

Extraction_and_Isolation_Workflow Plant Dried Leaves of Isodon eriocalyx var. laxiflora Extraction Extraction with 95% EtOH Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning CHCl3_Fraction Chloroform Fraction Partitioning->CHCl3_Fraction Column_Chromatography Silica Gel Column Chromatography (Petroleum ether-acetone gradient) CHCl3_Fraction->Column_Chromatography Enriched_Fractions This compound Enriched Fractions Column_Chromatography->Enriched_Fractions Purification Repeated Column Chromatography (Silica gel, Sephadex LH-20) Enriched_Fractions->Purification Pure_EriB Pure this compound Purification->Pure_EriB Crystallization Crystallization Pure_EriB->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Caption: Workflow for the extraction and isolation of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, with its anticancer effects being the most extensively studied. It has been shown to be effective against various cancer types, including leukemia, breast cancer, pancreatic cancer, and ovarian cancer.

Anticancer Mechanisms

The anticancer activity of this compound is mediated through the modulation of multiple signaling pathways, leading to:

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: this compound can prevent the formation of new blood vessels that supply tumors with nutrients.

  • Anti-inflammatory Effects: It can modulate inflammatory responses that contribute to tumor progression.

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound.

Apoptosis_Signaling_Pathway EriB This compound ROS ROS Generation EriB->ROS Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) EriB->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis NFkB_Signaling_Pathway EriB This compound IKK IKK Complex EriB->IKK Inhibits IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression NFkB->Gene_Expression STAT3_Signaling_Pathway EriB This compound STAT3 STAT3 Phosphorylation (Tyr705) EriB->STAT3 Inhibits STAT3_Dimerization STAT3 Dimerization STAT3->STAT3_Dimerization STAT3_Translocation Nuclear Translocation STAT3_Dimerization->STAT3_Translocation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) STAT3_Translocation->Target_Genes

References

Eriocalyxin B Analogs and Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB) is a naturally occurring ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx.[1][2] This compound has garnered significant attention in the scientific community due to its potent and diverse biological activities, particularly its anti-cancer, anti-angiogenic, and anti-inflammatory properties. The multifaceted mechanism of action of this compound, which involves the modulation of several key signaling pathways, makes it a promising lead compound for the development of novel therapeutics.

This technical guide provides an in-depth overview of this compound analogs and derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Quantitative Data Summary

The cytotoxic and anti-proliferative activities of this compound and its derivatives have been evaluated against a wide range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative analysis of their potency.

Table 1: Cytotoxicity of this compound (EriB) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LOVOColon Cancer~1-5[3]
MG63OsteosarcomaNot specified, effective at 100 µM[4]
U2OSOsteosarcomaNot specified, effective at 100 µM[4]
PANC-1Pancreatic CancerPotent cytotoxicity reported[5]
SW1990Pancreatic CancerPotent cytotoxicity reported[5]
CAPAN-1Pancreatic CancerPotent cytotoxicity reported[5]
CAPAN-2Pancreatic CancerPotent cytotoxicity reported[5]
MDA-MB-231Triple-Negative Breast CancerEffective in vivo[6]
4T1Breast CancerEffective in vivo (5 mg/kg/day)[2]
K562LeukemiaData available in cited literature[1]
A549Lung CancerData available in cited literature[1]
MCF-7Breast CancerData available in cited literature[1]
HCT-116Colon CancerData available in cited literature[1]
HepG2Liver CancerData available in cited literature[1]

Table 2: Cytotoxicity of Selected this compound Derivatives

CompoundModificationCell LineIC50 (µM)Reference
19 6,7-seco derivativeNot specifiedRemarkable activity[1]
20 Oxidized 6,7-seco derivativeNot specifiedInactive[1]

Note: The specific IC50 values for some derivatives from the primary literature were not available in the abstracts. Further consultation of the full-text articles is recommended for detailed quantitative data.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays used to evaluate their efficacy.

General Synthesis of ent-Kaurane-Type Diterpenoid Derivatives

The following is a representative protocol for the synthesis of ent-kaurane diterpenoid derivatives, adapted from the literature.[7] This multi-step synthesis involves the construction of the core tetracyclic skeleton followed by functional group modifications.

Materials and Reagents:

  • Isobutyraldehyde

  • Methyl vinyl ketone (MVK)

  • Sulfuric acid

  • 1,3-Cyclohexanedione

  • Ethanol

  • Benzene

  • p-Toluenesulfonic acid

  • Sodium hydride (NaH)

  • Diethyl carbonate

  • Allyl bromide

  • Sodium borohydride (NaBH4)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Tetrahydrofuran (THF)

  • Selenium dioxide (SeO2)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • 2-Iodoxybenzoic acid (IBX)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • Synthesis of 4,4-dimethylcyclohex-2-enone (8): React isobutyraldehyde with methyl vinyl ketone (MVK) in the presence of sulfuric acid.[7]

  • Synthesis of 3-ethoxy-cyclohex-2-enone (9): Treat 1,3-cyclohexanedione with ethanol in refluxing benzene in the presence of p-toluenesulfonic acid.[7]

  • Synthesis of Allylated β-ketoester (10): Sequentially treat compound 9 with NaH and diethyl carbonate to form a β-ketoester. Subsequently, treat the β-ketoester with NaH and allyl bromide.[7]

  • Synthesis of Intermediate 11: Reduce the resulting compound 10 using NaBH4, followed by acidification.[7]

  • Formation of the Tetracyclic Core (13 and 14): Deprotonate compound 8 with LiHMDS in dry THF at -78 °C. React the resulting enolate with compound 12 (a key intermediate prepared according to established protocols) to yield a mixture of diastereomers 13 and 14.[7]

  • Allylic Oxidation and Further Oxidation:

    • Subject compound 13 to allylic oxidation with selenium dioxide (SeO2) and t-BuOOH in dichloromethane to introduce a hydroxyl group.

    • Alternatively, perform an oxidation with IBX to yield a different oxidized product.[7]

  • Purification and Characterization: Purify the synthesized derivatives using column chromatography on silica gel. Characterize the final products by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) to confirm their structures.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or its analogs) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 24-well or 96-well plates

  • This compound or its derivatives

  • VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Pipette a thin layer of the matrix into each well of a pre-chilled 24-well or 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

  • Treatment and Seeding: Pre-treat the HUVECs with various concentrations of the test compounds for a specified duration. Then, seed the treated cells onto the solidified matrix at an appropriate density (e.g., 1.5 x 10⁴ to 2.0 x 10⁴ cells per well). Include a positive control (cells treated with VEGF) and a negative control (cells in basal medium).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of the tube networks.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for elucidating the effects of this compound analogs on signaling pathways.

Materials and Reagents:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR-2, anti-p-VEGFR-2, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and angiogenesis.

Inhibition of VEGFR-2 Signaling Pathway

This compound has been shown to inhibit angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2] By binding to the ATP-binding site of VEGFR-2, EriB inhibits its phosphorylation and subsequent downstream signaling cascades, including the activation of Akt and ERK. This leads to the suppression of endothelial cell proliferation, migration, and tube formation.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation Akt Akt pVEGFR2->Akt Activates ERK ERK pVEGFR2->ERK Activates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation pERK p-ERK ERK->pERK Migration Cell Migration pERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis EriB This compound EriB->pVEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by this compound
Inhibition of Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been reported to induce apoptosis and autophagy in cancer cells by inhibiting the phosphorylation of Akt and mTOR, thereby downregulating this pro-survival pathway.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR mTOR->pmTOR CellGrowth Cell Growth & Survival pmTOR->CellGrowth EriB This compound EriB->pAkt Inhibits EriB->pmTOR Inhibits

Akt/mTOR Signaling Pathway Inhibition by this compound
Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound has been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB EriB This compound EriB->IKK Inhibits GeneExp Gene Expression (Survival, Proliferation) NFkB_nuc->GeneExp Promotes

NF-κB Signaling Pathway Inhibition by this compound

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and preclinical evaluation of novel this compound analogs.

Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Design Analog Design & SAR Studies Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action (Western Blot, etc.) Cytotoxicity->Mechanism Angiogenesis Anti-Angiogenesis Assays (Tube Formation) Mechanism->Angiogenesis Xenograft Tumor Xenograft Models Angiogenesis->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt LeadOpt->Design Iterative Refinement

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Eriocalyxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocalyxin B, a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention for its potent anticancer and anti-inflammatory properties. Its complex polycyclic architecture presents a formidable challenge for synthetic chemists. This document provides a detailed protocol for the total synthesis of (±)-Eriocalyxin B, based on the unified strategy developed by Lee and coworkers. This approach enables the synthesis of this compound and related natural products, (±)-Neolaxiflorin L and (±)-Xerophilusin I, from a common intermediate. The protocol herein outlines the key experimental procedures, reagent quantities, and reaction conditions for the successful laboratory-scale synthesis of this compound. Additionally, this document includes visualizations of the synthetic workflow and the primary signaling pathways modulated by this compound to provide a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a bioactive natural product characterized by a complex tetracyclic core structure. Its promising pharmacological profile, including potent cytotoxic effects against various cancer cell lines, has made it an attractive target for total synthesis. The ability to synthetically produce this compound and its analogs is crucial for further investigation into its mechanism of action, structure-activity relationships (SAR), and therapeutic potential. This protocol details a successful total synthesis, providing a roadmap for its preparation in a research setting.

Experimental Protocols

The total synthesis of (±)-Eriocalyxin B can be achieved through a multi-step sequence starting from readily available precursors. The following protocols describe the key transformations in this synthetic route.

Table 1: Key Reagents and Materials

Reagent/MaterialSupplierGrade
p-Methoxybenzyl (PMB) chlorideSigma-Aldrich99%
Pyridinium chlorochromate (PCC)Sigma-AldrichReagent grade
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)Oakwood Chemical98%
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)TCI Chemicals>98%
2-Iodoxybenzoic acid (IBX)Acros Organics97%
Jones Reagent (Chromium trioxide in sulfuric acid)Prepared fresh-
Dichloromethane (DCM)Fisher ScientificAnhydrous
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
Diethyl ether (Et₂O)Fisher ScientificAnhydrous
Protocol 1: Synthesis of the Tetracyclic Core

This protocol outlines the initial steps for the construction of the core ring system of this compound.

  • Protection of the starting material: The initial hydroxyl group of the starting diol is selectively protected using p-methoxybenzyl (PMB) chloride in the presence of a suitable base (e.g., sodium hydride) in anhydrous THF. The reaction is typically stirred at 0 °C to room temperature for 2-4 hours.

  • Oxidation to the enone: The resulting PMB-protected alcohol is then oxidized to the corresponding enone using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM). The reaction mixture is stirred at room temperature for 2 hours.

  • Silyl ether formation: The remaining free hydroxyl group is protected as a silyl ether using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and a hindered base (e.g., 2,6-lutidine) in anhydrous DCM at 0 °C.

Protocol 2: Elaboration of the D-ring and Final Steps

This section details the subsequent steps to complete the synthesis of (±)-Eriocalyxin B.

  • Deprotection of the PMB group: The PMB protecting group is removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of DCM and water. The reaction is typically complete within 1-2 hours at room temperature.

  • Oxidation to the lactone: The newly revealed primary alcohol is oxidized to the corresponding lactone using 2-Iodoxybenzoic acid (IBX) in a suitable solvent such as DMSO at room temperature.

  • Final oxidation: The final step involves the oxidation of the C-ring using Jones reagent to install the α-hydroxy enone moiety characteristic of this compound. This reaction is performed at 0 °C and requires careful monitoring.

Table 2: Summary of Reaction Steps and Yields

StepTransformationKey ReagentsSolventTypical Yield (%)
1PMB ProtectionPMB-Cl, NaHTHF90-95
2OxidationPCCDCM85-90
3TIPS ProtectionTIPSOTf, 2,6-lutidineDCM92-97
4PMB DeprotectionDDQDCM/H₂O80-88
5Lactone FormationIBXDMSO75-85
6Final OxidationJones ReagentAcetone60-70

Yields are approximate and may vary based on experimental conditions and scale.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the total synthesis of (±)-Eriocalyxin B.

G A Starting Diol B PMB Protection A->B PMB-Cl, NaH C Oxidation to Enone B->C PCC D TIPS Protection C->D TIPSOTf E PMB Deprotection D->E DDQ F Lactone Formation E->F IBX G (±)-Eriocalyxin B F->G Jones Reagent

Caption: A simplified workflow for the total synthesis of (±)-Eriocalyxin B.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The following diagram depicts the primary pathways affected by this compound.

G cluster_0 Pro-Apoptotic Pathways cluster_1 Anti-Apoptotic & Pro-Survival Pathways cluster_2 Inflammatory & Metastatic Pathways EriB This compound Bax Bax EriB->Bax Upregulates Bak Bak EriB->Bak Upregulates Caspases Caspases EriB->Caspases Activates XIAP XIAP EriB->XIAP Downregulates Survivin Survivin EriB->Survivin Downregulates NF-κB NF-κB EriB->NF-κB Inhibits STAT3 STAT3 EriB->STAT3 Inhibits PI3K/Akt PI3K/Akt EriB->PI3K/Akt Inhibits COX-2 COX-2 EriB->COX-2 Inhibits MMP-2 MMP-2 EriB->MMP-2 Inhibits MMP-9 MMP-9 EriB->MMP-9 Inhibits

Caption: Key signaling pathways modulated by this compound in cancer cells.

Conclusion

The total synthesis of this compound is a challenging yet achievable endeavor that provides access to a promising anticancer agent. The protocols and data presented in this document offer a comprehensive guide for researchers aiming to synthesize this complex natural product. The successful application of this synthetic route will facilitate further biological evaluation and the development of novel therapeutic agents based on the this compound scaffold. The provided diagrams of the synthetic workflow and affected signaling pathways serve as valuable visual aids for understanding the synthesis and biological context of this important molecule.

Application Notes and Protocols for Eriocalyxin B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB) is a natural ent-kaurane diterpenoid extracted from the medicinal herb Isodon eriocalyx.[1] It has garnered significant attention in oncological research due to its potent anti-tumor activities across a wide range of cancer types, including breast, prostate, pancreatic, and colon cancers, as well as lymphoma.[1][2][3][4] EriB exerts its effects by modulating multiple critical cellular signaling pathways, leading to the induction of apoptosis (programmed cell death), autophagy, and the inhibition of cell proliferation, metastasis, and angiogenesis.[2][5][6][7] These application notes provide a comprehensive guide for utilizing this compound in a cell culture setting, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Mechanism of Action

This compound's anti-cancer effects are attributed to its ability to interfere with several key signaling cascades that are often dysregulated in cancer. It has been shown to directly or indirectly inhibit pro-survival pathways such as STAT3, NF-κB, and Akt/mTOR, while also promoting the production of reactive oxygen species (ROS) to induce cellular stress and death.[1][2][3][5]

Eriocalyxin_B_Signaling_Pathways cluster_stat3 STAT3 Pathway cluster_akt Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_vegfr VEGFR-2 Pathway EriB This compound (EriB) STAT3 STAT3 EriB->STAT3 Inhibits Phosphorylation Akt Akt EriB->Akt Inhibits Phosphorylation NFkB NF-κB EriB->NFkB Inhibits VEGFR2 VEGFR-2 EriB->VEGFR2 Inhibits Phosphorylation Apoptosis Apoptosis ↑ EriB->Apoptosis Autophagy Autophagy ↑ EriB->Autophagy pSTAT3 p-STAT3 (Inactive) Proliferation Cell Proliferation ↓ STAT3_Target Downstream Targets (Bcl-2, Bcl-xL) pSTAT3->STAT3_Target Activates STAT3_Target->Apoptosis Inhibits mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates p70S6K->Proliferation Promotes NFkB_Target Pro-survival Genes NFkB->NFkB_Target Activates NFkB_Target->Proliferation Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Metastasis Metastasis ↓ Angiogenesis->Metastasis Promotes

Caption: Key signaling pathways modulated by this compound.

Data Presentation: Efficacy of this compound

The effective concentration of EriB varies significantly across different cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other effective doses.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Citation
PC-3Prostate Cancer24 h0.88[2]
PC-3Prostate Cancer48 h0.46[2]
22RV1Prostate Cancer24 h3.26[2]
22RV1Prostate Cancer48 h1.20[2]

Table 2: Effective Concentrations of this compound for Specific Cellular Effects

Cell LineEffectConcentrationIncubation TimeCitation
MDA-MB-231Apoptosis Induction1.5 - 3 µM24 h[1][8]
SW1116Inhibition of JAK2/STAT31 µMNot Specified[4]
HUVECsAnti-angiogenesis50 - 100 nM24 h[6]
MG63 & U2OSInhibition of Migration100 µMNot Specified[9]
A549Inhibition of STAT310 - 20 µM2 h[10]

Experimental Protocols

Preparation and Storage of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 20 mM) of this compound by dissolving the powder in DMSO.[1]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration.

    • Note: Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability Assessment using MTT Assay

This protocol assesses the effect of EriB on cell proliferation and cytotoxicity.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Seed cells in a 96-well plate incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat cells with various concentrations of EriB incubate1->treat incubate2 Incubate for desired duration (24-48h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 add_dmso Remove medium and add DMSO incubate3->add_dmso read Measure absorbance at 490 nm or 450 nm add_dmso->read

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[1]

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of EriB (e.g., 0.25–8 µM) and a vehicle control.[2]

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).[2]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[1][2]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis start Culture and treat cells with EriB for 12-48h harvest Harvest cells (including supernatant) start->harvest wash Wash cells twice with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Culture cells in 6-well plates and treat them with the desired concentrations of EriB for a specified time (e.g., 12-48 hours).[2][8]

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.[8]

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[8]

  • Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analyze the samples promptly using a flow cytometer.

Protein Expression Analysis by Western Blot

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins in response to EriB treatment.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_ab Antibody Incubation cluster_detect Detection start Treat cells with EriB, then harvest and lyse quantify Quantify protein concentration (BCA assay) start->quantify denature Denature protein with SDS sample buffer quantify->denature sds Separate proteins by SDS-PAGE denature->sds transfer Transfer proteins to PVDF or Nitrocellulose membrane sds->transfer block Block membrane with 5% non-fat milk or BSA transfer->block primary Incubate with primary antibody (overnight at 4°C) block->primary wash1 Wash membrane (3x) primary->wash1 secondary Incubate with HRP-conjugated secondary antibody (1-2h) wash1->secondary wash2 Wash membrane (3x) secondary->wash2 detect Add ECL substrate and detect signal wash2->detect

Caption: General workflow for Western Blot analysis.

Protocol:

  • Cell Lysis: After treating cells with EriB, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[12]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in SDS sample buffer. Separate the proteins on a polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[13]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]

  • Washing: Repeat the washing step (Step 7).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[11]

References

Eriocalyxin B: A Promising Diterpenoid for Cancer Research - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid extracted from Isodon eriocalyx, has emerged as a potent anti-cancer agent with demonstrated efficacy across a wide range of malignancies. This document provides detailed application notes and experimental protocols for researchers investigating the anti-tumor properties of this compound. It summarizes its mechanisms of action, provides quantitative data on its efficacy, and offers step-by-step methodologies for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of multiple critical cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis. The primary signaling pathways affected by EriB include:

  • NF-κB Signaling: EriB inhibits the transcriptional activity of NF-κB by interfering with the binding of p65 and p50 subunits to their DNA response elements[1][2]. This disruption leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.

  • STAT3 Signaling: EriB directly targets STAT3 by covalently binding to Cys712, which blocks its phosphorylation and activation[3]. The inhibition of the JAK2/STAT3 pathway suppresses the expression of downstream targets involved in cell proliferation, migration, and invasion[4].

  • Akt/mTOR Signaling: In cancer cells, EriB has been shown to decrease the phosphorylation of Akt and mTOR, key components of a crucial cell survival pathway[5][6]. Inhibition of this pathway by EriB leads to the induction of apoptosis and autophagy.

  • MAPK Signaling: this compound has been observed to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis[7].

  • VEGFR-2 Signaling: EriB inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. This leads to a reduction in tumor vascularization and growth[5].

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
PC-3Prostate Cancer0.46 - 0.8824 - 48MTT
22RV1Prostate Cancer1.20 - 3.2624 - 48MTT
PANC-1Pancreatic CancerApprox. 1-5Not SpecifiedNot Specified
SW1990Pancreatic CancerApprox. 1-5Not SpecifiedNot Specified
CAPAN-1Pancreatic CancerApprox. 1-5Not SpecifiedNot Specified
CAPAN-2Pancreatic CancerApprox. 1-5Not SpecifiedNot Specified
SW1116Colon CancerApprox. 1Not SpecifiedCCK-8
MDA-MB-231Triple-Negative Breast CancerApprox. 1.5-312Not Specified
4T1Breast CancerNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on prostate cancer cells[5].

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (EriB)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of EriB in complete medium at desired concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8 µM)[5].

  • Remove the medium from the wells and add 100 µL of the EriB dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the cells for 24 or 48 hours at 37°C[5].

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[5].

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals[5].

  • Measure the absorbance at 490 nm using a microplate reader[5].

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a study on triple-negative breast cancer cells[8].

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • This compound (EriB)

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of EriB (e.g., 0, 1.5, 3 µM) for a specified time (e.g., 12 hours)[8].

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark[8].

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis

This protocol is a general guideline adaptable for analyzing proteins in pathways affected by EriB[8][9][10].

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • This compound (EriB)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-NF-κBp65, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with EriB at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1-2 hours at room temperature[8].

  • Incubate the membrane with the primary antibody overnight at 4°C[8].

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

In Vivo Xenograft Tumor Model

This protocol is a general framework based on studies in breast and pancreatic cancer models[5][7][11].

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line of interest (e.g., 4T1, MDA-MB-231, PANC-1)

  • This compound (EriB)

  • Vehicle control (e.g., saline, DMSO/Cremophor emulsion)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank or mammary fat pad of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer EriB via a suitable route (e.g., intraperitoneal or oral gavage) at a determined dose and schedule (e.g., 2.5-5 mg/kg/day)[5][7].

  • Administer the vehicle to the control group.

  • Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

Signaling Pathways of this compound

Eriocalyxin_B_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Akt Akt VEGFR-2->Akt EriB This compound EriB->VEGFR-2 Inhibits IKK IKK EriB->IKK Inhibits NF-kB p50/p65 EriB->NF-kB Inhibits DNA binding JAK2 JAK2 EriB->JAK2 Inhibits EriB->Akt Inhibits STAT3 STAT3 EriB->STAT3 Directly binds & Inhibits IkB IkB IKK->IkB Phosphorylates & Degradation IkB->NF-kB Sequesters NF-kB_nuc p50/p65 NF-kB->NF-kB_nuc Translocation JAK2->STAT3 mTOR mTOR Akt->mTOR Gene Expression Gene Expression mTOR->Gene Expression MAPK MAPK MAPK->Gene Expression STAT3->Gene Expression NF-kB_nuc->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Angiogenesis Angiogenesis Gene Expression->Angiogenesis Apoptosis Apoptosis Gene Expression->Apoptosis experimental_workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture EriB_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->EriB_Treatment MTT Cell Viability Assay (MTT) EriB_Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) EriB_Treatment->Apoptosis Western_Blot Western Blot Analysis (Protein Expression) EriB_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis in_vivo_workflow cluster_invivo In Vivo Analysis Cell_Implantation Cancer Cell Implantation (Xenograft Model) Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth EriB_Administration This compound Administration (Treatment vs. Control) Tumor_Growth->EriB_Administration Tumor_Measurement Tumor Volume & Body Weight Measurement EriB_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Excision, Weight, IHC) Tumor_Measurement->Endpoint_Analysis Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Endpoint_Analysis->Efficacy_Evaluation

References

Eriocalyxin B: A Potent Inhibitor of STAT3 Signaling for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a significant tool for cancer research and a potential candidate for therapeutic development due to its potent and specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutively activated STAT3 is a key driver in many human cancers, promoting cell proliferation, survival, and resisting apoptosis.[1][3] EriB offers a unique mechanism of action by directly targeting STAT3, thereby providing a valuable probe for studying STAT3-driven oncogenesis and a promising scaffold for novel anti-cancer drugs.[1][2]

These application notes provide an overview of EriB's mechanism of action, protocols for its use in key cellular assays, and quantitative data to guide researchers in their experimental design.

Mechanism of Action

This compound exerts its inhibitory effect on STAT3 signaling through a direct covalent interaction.[1][3] Unlike many kinase inhibitors that target upstream components, EriB specifically binds to the STAT3 protein.[1][2] The proposed mechanism involves the α,β-unsaturated carbonyl groups present in the structure of EriB, which react with the thiol group of a specific cysteine residue within the STAT3 protein.[1][3]

Key mechanistic features include:

  • Direct Covalent Binding: Mass spectrometry and site-directed mutagenesis studies have identified Cysteine 712 (Cys712), located near the SH2 domain of STAT3, as the critical residue for this interaction.[1][3] This covalent linkage is thought to be a Michael addition reaction.[2]

  • Inhibition of Phosphorylation: By binding to STAT3, EriB prevents its phosphorylation at Tyrosine 705 (Tyr705).[1][4] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent DNA binding and transcriptional activation of target genes.[1][2]

  • Specificity: EriB shows selectivity for STAT3, with studies indicating it does not significantly affect the upstream Janus kinases (JAKs) or other closely related STAT family members like STAT1 and STAT5 at concentrations where it effectively inhibits STAT3.[1]

  • Induction of Apoptosis: Through the inhibition of the pro-survival STAT3 pathway, EriB has been shown to induce apoptosis in various cancer cell lines that are dependent on STAT3 signaling.[1][4] This is often accompanied by the modulation of apoptosis-related proteins such as an increased Bax/Bcl-2 ratio and activation of caspase-3.[4][5]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound across different cancer cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)
PC-324 h0.88
PC-348 h0.46
22RV124 h3.26
22RV148 h1.20

Data sourced from a study on prostate cancer cells.[6]

Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cells

Cell LineEriB Concentration (µM)Treatment DurationApoptotic Cells (%)
PC-30.548 h42.1
22RV12.048 h31.0

Data represents the percentage of early and late apoptotic cells as determined by Annexin V/PI staining.[6]

Signaling Pathway and Mechanism of Action Diagrams

STAT3_Inhibition_by_EriocalyxinB cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes EriB This compound EriB->STAT3_inactive Covalently binds to Cys712 DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression Promotes Cell_Survival Cell Proliferation & Survival Gene_Expression->Cell_Survival Leads to

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of EriB to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell lines with active STAT3 signaling

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere. Treat with various concentrations of EriB for a specified duration (e.g., 2-6 hours).

  • For cytokine-induced STAT3 phosphorylation, cells can be serum-starved and then pre-treated with EriB before stimulation with a cytokine like IL-6 (e.g., 50 ng/mL for 15-30 minutes).[1]

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control (β-actin).

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • Cells co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid (e.g., HepG2/STAT3-luciferase).[1]

  • This compound

  • IL-6 (or other STAT3 activators)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of EriB for 2 hours.

  • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 5-6 hours to induce STAT3-dependent luciferase expression.[1]

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_in_vitro In Vitro Assays Cell_Culture Select & Culture STAT3-dependent Cancer Cells Dose_Response MTT Assay: Determine IC50 of EriB Cell_Culture->Dose_Response Mechanism_of_Action Western Blot: Assess p-STAT3 (Tyr705) & Total STAT3 Dose_Response->Mechanism_of_Action Use concentrations around IC50 Transcriptional_Activity Luciferase Reporter Assay: Measure STAT3 Transcriptional Activity Mechanism_of_Action->Transcriptional_Activity Apoptosis_Assay Annexin V/PI Staining: Quantify Apoptosis Transcriptional_Activity->Apoptosis_Assay

Caption: A typical experimental workflow for investigating this compound's effect on STAT3.

Logical_Relationship EriB_Treatment This compound Treatment Direct_Binding Direct Covalent Binding to STAT3 (Cys712) EriB_Treatment->Direct_Binding Phospho_Inhibition Inhibition of STAT3 (Tyr705) Phosphorylation Direct_Binding->Phospho_Inhibition Dimerization_Block Blockade of STAT3 Dimerization & Nuclear Translocation Phospho_Inhibition->Dimerization_Block Transcription_Repression Repression of STAT3 Target Gene Transcription Dimerization_Block->Transcription_Repression Cellular_Effects Induction of Apoptosis & Inhibition of Cell Proliferation Transcription_Repression->Cellular_Effects

Caption: Logical flow of this compound's mechanism leading to cellular effects.

Conclusion

This compound is a powerful and specific inhibitor of STAT3 signaling, making it an invaluable tool for cancer research. Its direct covalent mechanism of action offers a unique approach to targeting this critical oncogenic pathway. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize EriB in their studies to further elucidate the role of STAT3 in cancer and to explore its therapeutic potential.

References

Application Notes and Protocols: Modulation of the NF-κB Pathway by Eriocalyxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB) is a natural diterpenoid compound isolated from Isodon eriocalyx. It has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-cancer properties.[1] A primary mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[2][3][4] Dysregulation of the NF-κB pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.[2][3][4]

These application notes provide a comprehensive overview of the effects of this compound on the NF-κB pathway, including quantitative data on its inhibitory activity and detailed protocols for key experiments.

Mechanism of Action

This compound modulates the NF-κB signaling pathway through a multi-faceted approach:

  • Inhibition of NF-κB DNA Binding: The principal mechanism of EriB is the interference with the binding of the p65 and p50 subunits of the NF-κB complex to their consensus DNA sequences.[2][3][4] This action is noncompetitive and reversible.[2][3][4]

  • Inhibition of Nuclear Translocation: At higher concentrations, EriB has been observed to prevent the translocation of the NF-κB complex from the cytoplasm to the nucleus.[2]

  • Suppression of IKK Kinase Activity: Elevated concentrations of EriB can inhibit the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2]

  • Covalent Modification of p50: Studies have identified the p50 subunit of NF-κB as a direct target of EriB. It has been shown that EriB can covalently modify the cysteine 62 residue of p50.[5]

Data Presentation

The inhibitory effect of this compound on NF-κB transcriptional activity has been quantified in various cell lines using different stimuli. The following table summarizes the dose-dependent inhibition of NF-κB luciferase reporter activity by EriB.

Cell LineStimulusThis compound Concentration (µM)Inhibition of NF-κB Activity (%)Reference
HepG2PMA0.1~40%[2]
0.3~70%[2]
1~90%[2]
HepG2TNF-α0.1~30%[2]
0.3~60%[2]
1~85%[2]
PANC-1TNF-α0.1~35%[2]
0.3~65%[2]
1~90%[2]
THP-1LPS0.1~25%[2]
0.3~50%[2]
1~80%[2]

Mandatory Visualizations

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NFκB->IκBα NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus translocation EriocalyxinB_cytoplasm This compound (High Conc.) EriocalyxinB_cytoplasm->IKK_complex inhibits EriocalyxinB_cytoplasm->NFκB inhibits translocation DNA DNA NFκB_nucleus->DNA binds Gene_Transcription Gene Transcription DNA->Gene_Transcription EriocalyxinB_nucleus This compound EriocalyxinB_nucleus->NFκB_nucleus inhibits DNA binding (covalent modification of p50)

Caption: this compound inhibits the NF-κB pathway at multiple points.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., HepG2, PANC-1, THP-1) EriB_Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->EriB_Treatment Stimulation 3. Stimulation (e.g., TNF-α, LPS) EriB_Treatment->Stimulation Harvesting 4. Cell Harvesting Stimulation->Harvesting Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Harvesting->Luciferase_Assay Western_Blot Western Blot (p-IκBα, IκBα, p65) Harvesting->Western_Blot ChIP_Assay Chromatin Immunoprecipitation (ChIP) (NF-κB DNA Binding) Harvesting->ChIP_Assay EMSA Electrophoretic Mobility Shift Assay (EMSA) (NF-κB DNA Binding) Harvesting->EMSA

Caption: General experimental workflow to study this compound's effect on NF-κB.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells of interest (e.g., HepG2)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Stimulus (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α) for 4-6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a percentage of the stimulated control.

Western Blot for IκBα Phosphorylation and Degradation

This protocol is used to assess the effect of this compound on the upstream signaling events in the NF-κB pathway.

Materials:

  • Cells of interest

  • This compound

  • Stimulus (e.g., TNF-α)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP) Assay

This assay determines if this compound affects the in vivo binding of NF-κB to the promoters of its target genes.

Materials:

  • Cells of interest

  • This compound

  • Stimulus (e.g., TNF-α)

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment

  • Antibody against p65 or p50 subunit of NF-κB

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the promoter region of an NF-κB target gene

  • qPCR master mix

  • Real-time PCR system

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound and the stimulus as described previously. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against p65 or p50, or with a control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific to the promoter region of an NF-κB target gene.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, acting through multiple mechanisms to suppress its activity. The provided data and protocols offer a framework for researchers to investigate the effects of this compound and similar compounds on this critical cellular pathway. These studies are essential for the continued development of novel therapeutics for a range of inflammatory diseases and cancers.

References

Application Notes and Protocols: Eriocalyxin B in Prostate Cancer Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant anti-tumor properties.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on apoptosis and autophagy in prostate cancer cells. The primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Additionally, this compound has been shown to induce the production of Reactive Oxygen Species (ROS) and inhibit STAT3 signaling, contributing to its pro-apoptotic effects.[4][5][6]

Key Findings

This compound has been shown to:

  • Induce apoptosis and autophagy in both androgen-dependent (22RV1) and androgen-independent (PC-3) prostate cancer cells.[1]

  • Inhibit the phosphorylation of key proteins in the Akt/mTOR signaling pathway.[1][2]

  • Demonstrate a complex interplay between autophagy and apoptosis, where autophagy acts as a protective mechanism against EriB-induced cell death.[1]

  • Exhibit cytotoxic effects in a dose- and time-dependent manner.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on prostate cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cells [1]

Cell LineTreatment Time (h)IC50 (µM)
PC-3240.88
480.46
22RV1243.26
481.20

Table 2: Induction of Apoptosis by this compound in Prostate Cancer Cells (48h treatment) [1]

Cell LineThis compound Concentration (µM)% of Apoptotic Cells (Early + Late)
PC-30 (Control)0.7
0.542.1
22RV10 (Control)Not specified
231.0

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

EriB_Signaling_Pathway EriB This compound ROS ROS Production EriB->ROS PI3K PI3K EriB->PI3K STAT3 STAT3 EriB->STAT3 Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy mTOR->Apoptosis Autophagy->Apoptosis Protective Effect STAT3->Apoptosis

Caption: this compound signaling pathway in prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis CellCulture Prostate Cancer Cell Culture (PC-3, 22RV1) EriB_Treatment This compound Treatment (Dose- and Time-course) CellCulture->EriB_Treatment CellViability Cell Viability Assay (MTT) EriB_Treatment->CellViability ApoptosisAssay Apoptosis Assay (Flow Cytometry - Annexin V/PI) EriB_Treatment->ApoptosisAssay AutophagyAssay Autophagy Assessment (Western Blot - LC3B, Fluorescence Microscopy) EriB_Treatment->AutophagyAssay WesternBlot Western Blot Analysis (Akt/mTOR pathway proteins) EriB_Treatment->WesternBlot IC50 IC50 Determination CellViability->IC50 Quantification Quantification of Apoptosis and Autophagy Markers ApoptosisAssay->Quantification AutophagyAssay->Quantification PathwayAnalysis Signaling Pathway Elucidation WesternBlot->PathwayAnalysis

References

Application Notes and Protocols: Eriocalyxin B in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EB), a natural diterpenoid extracted from Isodon eriocalyx, has demonstrated significant anti-tumor properties across a range of cancer types.[1] Its primary mechanism of action involves the direct and covalent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in tumor cell proliferation, survival, and immune evasion.[1][2][3][4] Activated STAT3 is known to suppress the anti-tumor immune response, making it a compelling target for therapeutic intervention.[5][6] Recent preclinical studies have highlighted the potential of this compound to sensitize tumors to immune checkpoint blockade (ICB) therapy, positioning it as a promising candidate for combination cancer immunotherapy.[2][7]

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic effects of this compound and immunotherapy, with a focus on its STAT3-inhibitory mechanism and its impact on the tumor microenvironment.

Mechanism of Action: this compound and Immune Synergy

This compound exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway.[1][2][3][4] This inhibition has been shown to induce apoptosis in various cancer cells, including triple-negative breast cancer and lymphoma.[8] The STAT3 pathway plays a critical role in tumorigenesis and immune suppression.[5][6][9] By inhibiting STAT3, this compound is hypothesized to remodel the tumor microenvironment, making it more susceptible to immune-mediated killing. This is achieved, in part, by enhancing the infiltration and activity of cytotoxic CD8+ T cells within the tumor.[2][7]

The combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, has been shown to synergistically enhance anti-tumor activity in preclinical models of osteosarcoma.[2] This enhanced efficacy is attributed to the dual effect of direct tumor cell inhibition by this compound and the reinvigoration of the anti-tumor immune response by checkpoint blockade.

Data Presentation

In Vitro Anti-Proliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
MG63OsteosarcomaNot specified, significant at 10 & 100 µMNot specifiedCCK-8[10]
U2OSOsteosarcomaNot specified, significant at 10 & 100 µMNot specifiedCCK-8[10]
PC-3Prostate Cancer0.46 - 0.8824 - 48MTT
22RV1Prostate Cancer1.20 - 3.2624 - 48MTT
PANC-1Pancreatic AdenocarcinomaPotent cytotoxicity observedNot specifiedNot specified
SW1990Pancreatic AdenocarcinomaPotent cytotoxicity observedNot specifiedNot specified
CAPAN-1Pancreatic AdenocarcinomaPotent cytotoxicity observedNot specifiedNot specified
CAPAN-2Pancreatic AdenocarcinomaPotent cytotoxicity observedNot specifiedNot specified
In Vivo Anti-Tumor Efficacy of this compound in Combination with Immunotherapy in an Osteosarcoma Mouse Model
Treatment GroupTumor Growth InhibitionKey ObservationsReference
Control-Uninhibited tumor growth[2]
Anti-PD-1 AbMinimalSimilar to control[2]
This compoundSignificantInhibition of tumor growth[2]
This compound + Anti-PD-1 AbSynergisticSignificantly enhanced tumor growth inhibition compared to single agents[2]
Anti-CTLA-4 AbNot specifiedNot specified[2]
This compound + Anti-CTLA-4 AbSynergisticSignificantly enhanced tumor growth inhibition[2]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (CCK-8)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on osteosarcoma cell lines.[2]

1. Cell Culture:

  • Culture human osteosarcoma cell lines (e.g., MG63, U2OS) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ cells per well.
  • Allow cells to adhere overnight.

3. Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Treat cells with serial dilutions of this compound (e.g., 0, 10, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
  • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

4. CCK-8 Assay:

  • Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
  • Incubate the plate for 1-4 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.
  • Plot cell viability against this compound concentration to determine the IC50 value.

Protocol 2: In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with immune checkpoint inhibitors, based on a study in osteosarcoma.[2][11]

1. Animal Model:

  • Use immunocompetent mice (e.g., BALB/c) that are compatible with the chosen syngeneic tumor cell line (e.g., K7M2 for osteosarcoma).

2. Tumor Cell Implantation:

  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ K7M2 cells) into the flank of each mouse.
  • Monitor tumor growth regularly using calipers.

3. Treatment Groups and Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
  • Vehicle Control (e.g., PBS)
  • This compound alone
  • Immune Checkpoint Inhibitor alone (e.g., anti-PD-1 or anti-CTLA-4 antibody)
  • This compound + Immune Checkpoint Inhibitor
  • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
  • Administer immune checkpoint inhibitors as per established protocols (e.g., 200 µg per mouse, intraperitoneally, every 3-4 days).[11]

4. Monitoring and Endpoints:

  • Measure tumor volume (Volume = (length x width²)/2) and body weight every 2-3 days.
  • At the end of the study, euthanize mice and harvest tumors for further analysis.

5. Immunohistochemistry (IHC) for CD8+ T Cell Infiltration:

  • Fix harvested tumors in formalin and embed in paraffin.
  • Prepare tissue sections and perform IHC staining for CD8.
  • Quantify the number of CD8+ T cells within the tumor microenvironment.

Visualizations

Eriocalyxin_B_STAT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) Dimer STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc Nuclear Translocation EriocalyxinB This compound EriocalyxinB->STAT3_inactive Covalent Binding & Inhibition of Phosphorylation Apoptosis Apoptosis EriocalyxinB->Apoptosis DNA DNA STAT3_dimer_nuc->DNA Proliferation Cell Proliferation & Survival ImmuneEvasion Immune Evasion TargetGenes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->TargetGenes TargetGenes->Proliferation TargetGenes->ImmuneEvasion

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental_Workflow_EB_Immunotherapy cluster_treatment Treatment Arms cluster_analysis Post-Mortem Analysis start Start: Syngeneic Tumor Model tumor_implant Subcutaneous Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization control Vehicle Control randomization->control eb_only This compound randomization->eb_only icb_only Immune Checkpoint Inhibitor (ICB) randomization->icb_only combo This compound + ICB randomization->combo monitoring Monitor Tumor Volume & Mouse Weight control->monitoring eb_only->monitoring icb_only->monitoring combo->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor & Tissue Analysis endpoint->analysis tumor_volume_analysis Tumor Growth Curves analysis->tumor_volume_analysis ihc_analysis IHC for CD8+ T Cells analysis->ihc_analysis survival_analysis Survival Analysis analysis->survival_analysis

Caption: Workflow for in vivo evaluation of this compound and immunotherapy.

Synergistic_Mechanism_EB_ICB cluster_tumor Tumor Cell cluster_tcell T-Cell STAT3 STAT3 TumorGrowth Tumor Growth & Immune Evasion STAT3->TumorGrowth Promotes PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TumorCell Tumor Cell TCell CD8+ T-Cell TCell->TumorCell Kills PD1->TCell Inactivates EriocalyxinB This compound EriocalyxinB->STAT3 Inhibits TumorKilling Enhanced Tumor Killing EriocalyxinB->TumorKilling ICB Anti-PD-1/PD-L1 Antibody ICB->PD1 Blocks ICB->TumorKilling

Caption: Synergistic anti-tumor mechanism of this compound and ICB.

References

Application Notes and Protocols for Eriocalyxin B in Angiogenesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels.[1][2][3] Angiogenesis is a critical process in tumor growth, progression, and metastasis.[4] EriB exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of angiogenesis.[1][2] Specifically, EriB has been shown to suppress the VEGF receptor-2 (VEGFR-2) signaling cascade.[1][2][3] These properties make this compound a promising candidate for further investigation in cancer therapeutics and other angiogenesis-dependent diseases.

This document provides detailed application notes and experimental protocols for studying the anti-angiogenic effects of this compound, targeting researchers in academia and professionals in the drug development industry.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

This compound inhibits angiogenesis by directly targeting VEGFR-2, the primary receptor for VEGF.[1] Molecular docking studies suggest that EriB binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its phosphorylation upon VEGF stimulation.[1][3] This blockade of VEGFR-2 activation leads to the suppression of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][4]

Furthermore, this compound has been shown to modulate the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is also implicated in angiogenesis.[5]

Signaling Pathway Diagram

EriB_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Tyr1175) VEGFR2->pVEGFR2 Autophosphorylation PI3K PI3K pVEGFR2->PI3K ERK ERK pVEGFR2->ERK pJAK2 p-JAK2 pVEGFR2->pJAK2 AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Survival Cell Survival pAKT->Survival pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Migration Cell Migration pERK->Migration JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 pSTAT3->Proliferation pSTAT3->Migration EriB This compound EriB->VEGFR2 Inhibits Phosphorylation EriB->pJAK2 Inhibits In_Vitro_Workflow cluster_culture Cell Culture cluster_assays Anti-Angiogenesis Assays cluster_mechanism Mechanism of Action Culture_HUVEC Culture HUVECs in Endothelial Cell Growth Medium Viability Cell Viability Assay (MTT) Culture_HUVEC->Viability Proliferation Cell Proliferation Assay (BrdU) Culture_HUVEC->Proliferation Migration Cell Migration Assay (Wound Healing) Culture_HUVEC->Migration Invasion Cell Invasion Assay (Transwell) Culture_HUVEC->Invasion Tube_Formation Tube Formation Assay Culture_HUVEC->Tube_Formation Western_Blot Western Blot Analysis (p-VEGFR-2, p-JAK2, p-STAT3) Culture_HUVEC->Western_Blot In_Vivo_Workflow cluster_zebrafish Zebrafish Model cluster_matrigel Matrigel Plug Assay Zebrafish_Treat Treat Zebrafish Embryos with this compound Zebrafish_Observe Observe and Quantify Subintestinal Vein (SIV) Formation Zebrafish_Treat->Zebrafish_Observe Matrigel_Inject Subcutaneously Inject Matrigel with VEGF ± this compound into Mice Matrigel_Analyze Excise Plugs and Analyze for Hemoglobin Content and CD31 Staining Matrigel_Inject->Matrigel_Analyze

References

Application Notes and Protocols for the Quantification of Eriocalyxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Eriocalyxin B (EriB), a natural diterpenoid with potent anti-cancer and anti-inflammatory properties. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are intended to guide researchers in accurately determining EriB concentrations in various biological matrices.

Introduction

This compound, isolated from Isodon eriocalyx, has demonstrated significant therapeutic potential. Accurate quantification of EriB in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document outlines validated analytical methods and summarizes key quantitative data to support preclinical and clinical research.

Analytical Methods

Two primary analytical techniques are detailed for the quantification of this compound: HPLC with UV detection and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method provides a reliable and accessible approach for quantifying EriB in plasma samples.

2.1.1. Experimental Protocol: HPLC for this compound in Rat Plasma

This protocol is adapted from a validated method for the pharmacokinetic study of EriB in rats.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add an appropriate volume of internal standard (IS) solution.

  • Alkalinize the plasma sample by adding a small volume of NaOH solution.

  • Extract EriB and the IS by adding 1 mL of diethyl ether and vortexing for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions:

  • Instrument: Agilent 1100 series HPLC or equivalent

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% triethylamine in water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 233 nm

  • Column Temperature: Ambient

2.1.2. HPLC Method Validation Data

The following table summarizes the validation parameters for the described HPLC method.

ParameterResult
Linearity Range 50 - 2500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 10%
Accuracy Within ±15% of nominal concentration
Extraction Recovery > 80%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Experimental Protocol: LC-MS/MS for this compound in Tissues (General Protocol)

Sample Preparation (Protein Precipitation and Solid-Phase Extraction):

  • Homogenize weighed tissue samples (e.g., tumor, liver) in a suitable buffer.

  • To a known volume of tissue homogenate, add three volumes of cold acetonitrile containing an internal standard to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • (Optional but recommended for cleaner samples) Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash with a low percentage of organic solvent in water.

    • Elute EriB and the IS with methanol or acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS.

2.2.2. Expected LC-MS/MS Performance

Based on similar assays, the following performance characteristics can be anticipated.

ParameterExpected Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Precision (RSD%) < 15%
Accuracy 85 - 115%
Matrix Effect To be assessed and minimized

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters of this compound in rats following intravenous (i.v.) administration.

Animal ModelDoseCmax (ng/mL)Tmax (min)AUC (ng·h/mL)t1/2 (h)
Rat 2 mg/kg (i.v.)~20005~1500~1.5

Note: The data presented are approximate values derived from published studies and should be used for reference only.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting quantitative data in the context of its mechanism of action.

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit the NF-κB, STAT3, and Akt/mTOR signaling pathways, which are often dysregulated in cancer and inflammatory diseases.

EriocalyxinB_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_Akt Akt/mTOR Pathway EriB This compound NFkB NF-κB (p65/p50) EriB->NFkB Inhibits DNA binding STAT3 STAT3 EriB->STAT3 Inhibits Phosphorylation Akt Akt EriB->Akt Inhibits Phosphorylation IKK IKK IkB IκBα IKK->IkB P NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Gene_NFkB Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene_NFkB Transcription JAK JAK JAK->STAT3 P STAT3_p p-STAT3 (dimer) STAT3->STAT3_p STAT3_nuc Nuclear p-STAT3 STAT3_p->STAT3_nuc Translocation Gene_STAT3 Proliferation & Survival Genes STAT3_nuc->Gene_STAT3 Transcription PI3K PI3K PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

EriB_Quantification_Workflow Sample Biological Sample (Plasma, Tissue) Homogenization Tissue Homogenization (if applicable) Sample->Homogenization Extraction Extraction (LLE or Protein Precipitation) Sample->Extraction Homogenization->Extraction Cleanup Sample Cleanup (SPE, optional) Extraction->Cleanup Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification (Standard Curve) Data->Quantification Result This compound Concentration Quantification->Result

Caption: General workflow for this compound quantification.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the accurate quantification of this compound in preclinical and clinical research. The choice between HPLC and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and the nature of the biological matrix. Proper method validation is essential to ensure reliable and reproducible results, which are fundamental for advancing the development of this compound as a therapeutic agent.

Troubleshooting & Optimization

Eriocalyxin B Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the solubility of Eriocalyxin B (EriB).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its primary solubility challenges?

This compound (EriB) is an ent-kaurene diterpenoid compound isolated from the herb Isodon eriocalyx.[1][2] It exhibits significant anti-cancer, anti-inflammatory, and anti-metastatic properties.[1][2][3] The primary challenge for researchers is its poor aqueous solubility, which can lead to low bioavailability, limiting its therapeutic efficacy in both in vitro and in vivo models.[4] This poor solubility often causes issues with precipitation when preparing stock solutions or diluting them in aqueous cell culture media or physiological buffers.

Q2: My this compound precipitated after I diluted my DMSO stock solution in my aqueous buffer/media. What happened and how can I fix it?

This is a common issue known as "crashing out." EriB is highly soluble in organic solvents like DMSO but poorly soluble in water.[5][6] When you add the DMSO stock to an aqueous environment, the solvent concentration dramatically decreases, and the water is unable to keep the EriB dissolved, causing it to precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to work with a lower final concentration of EriB in your aqueous medium.

  • Use Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300, corn oil, and surfactants like Tween 80 to maintain solubility.[1]

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween 80, Poloxamer 407) to your final aqueous solution can help maintain EriB in a dispersed state.[7][8]

  • Gentle Warming & Sonication: Briefly warming the solution to 37°C and sonicating it in an ultrasonic bath may help redissolve small amounts of precipitate and improve dispersion.[6]

  • Consider Advanced Formulations: For persistent issues or to significantly improve bioavailability, you should consider advanced formulation strategies like nanosuspensions, solid dispersions, or liposomal encapsulation.[7][9][10]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

This compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the most common choice.[5][6][11] Other reported solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[11]

Important Considerations:

  • Stability: Solutions are often unstable and should be prepared fresh.[1]

  • Storage: If short-term storage is necessary, aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[2]

  • DMSO Concentration: Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells, typically above 0.1-0.5%.

Q4: How can the aqueous solubility and bioavailability of this compound be fundamentally improved?

Several advanced formulation techniques can significantly enhance the solubility and bioavailability of poorly water-soluble drugs like EriB.[4][12] These methods work by altering the physical state of the drug or by encapsulating it in a delivery vehicle.

  • Nanosuspensions: This technique reduces the drug's particle size to the nanometer range, which dramatically increases the surface area for dissolution according to the Noyes-Whitney equation.[12][13] Nanosuspensions can be prepared by methods like high-pressure homogenization.[7]

  • Solid Dispersions: In this approach, EriB is dispersed in a hydrophilic carrier matrix (e.g., a water-soluble polymer) in a solid state.[9][13][14] This can convert the drug from a crystalline to a more soluble amorphous state and improve its wettability.[13]

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs like EriB.[15] Liposomes can improve aqueous dispersibility and alter the pharmacokinetic profile of the drug.[10][16]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can trap poorly soluble molecules like EriB, forming a complex that has greatly improved water solubility.[17][18][19]

Quantitative Data: this compound Solubility

The following table summarizes the known solubility parameters for this compound. Note that quantitative data for advanced formulations are highly dependent on the specific excipients and preparation methods used.

Solvent/SystemReported SolubilityRemarksSource(s)
Standard Solvents
DMSO≥ 30 mg/mLCommon solvent for stock solutions.[6]
ChloroformSolubleQualitative data.[11]
DichloromethaneSolubleQualitative data.[11]
Ethyl AcetateSolubleQualitative data.[11]
AcetoneSolubleQualitative data.[11]
Advanced Formulations
NanosuspensionSignificantly ImprovedForms a stable colloidal dispersion in aqueous media. Improves dissolution rate and bioavailability.[7]
Solid DispersionSignificantly ImprovedEnhances solubility by converting the drug to an amorphous state and improving wettability.[9][13]
Liposomal FormulationSignificantly ImprovedEncapsulates EriB in lipid vesicles, allowing for dispersion in aqueous solutions.[10]
Cyclodextrin ComplexSignificantly ImprovedForms a water-soluble inclusion complex, markedly increasing aqueous solubility.[19]

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the troubleshooting process for solubility issues and the strategic approaches to formulation development.

G start Start: EriB Solubility Issue (e.g., Precipitation in Media) q1 Is the final EriB concentration too high? start->q1 a1_yes Reduce final concentration. Re-test. q1->a1_yes Yes q2 Is the stock solvent (e.g., DMSO) precipitating? q1->q2 No end_simple Solution Found a1_yes->end_simple a2_yes Decrease stock concentration or use a different solvent. q2->a2_yes Yes q3 Need significant improvement for in vivo / formulation work? q2->q3 No a2_yes->end_simple a3_yes Proceed to Advanced Formulation Strategies. q3->a3_yes Yes q3->end_simple No

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_problem Core Problem cluster_solutions Advanced Formulation Strategies cluster_principles Mechanism of Improvement problem This compound (Poor Aqueous Solubility) s1 Nanosuspension problem->s1 s2 Solid Dispersion problem->s2 s3 Liposomal Encapsulation problem->s3 s4 Cyclodextrin Complex problem->s4 p1 ↑ Surface Area ↓ Particle Size s1->p1 p2 ↑ Wettability Amorphous State s2->p2 p3 Lipid Encapsulation s3->p3 p4 Molecular Encapsulation (Hydrophobic Cavity) s4->p4

Caption: Overview of advanced strategies for solubility enhancement.

G cluster_delivery Drug Delivery cluster_cell Cellular Environment cluster_pathway STAT3 Signaling Pathway liposome Liposomal EriB (Aqueous Dispersible) membrane Cell Membrane liposome->membrane Membrane Fusion / Endocytosis cytoplasm Cytoplasm membrane->cytoplasm EriB Release stat3_p p-STAT3 (Active) cytoplasm->stat3_p EriB Inhibits Phosphorylation nucleus Nucleus stat3_p->nucleus Translocation stat3 STAT3 (Inactive) stat3->stat3_p Phosphorylation apoptosis Inhibition of Apoptosis Cell Proliferation nucleus->apoptosis

Caption: Formulated EriB acting on the intracellular STAT3 pathway.

Experimental Protocols

The following are detailed, generalized protocols for key solubility enhancement techniques. Researchers should optimize parameters based on their specific equipment and experimental needs.

Protocol 1: Preparation of this compound Nanosuspension

This protocol is adapted from high-pressure homogenization methods used for creating nanosuspensions.[7]

Materials:

  • This compound powder

  • Stabilizer (e.g., Egg Yolk Lecithin, Poloxamer 407, Tween 80)

  • Cryoprotectant/Scaffold agent (e.g., Mannitol, Lactose)[7]

  • Organic Solvent (e.g., Ethanol)

  • Deionized water or other aqueous phase

  • High-pressure homogenizer

  • Freeze-dryer (Lyophilizer)

Methodology:

  • Preparation of Organic Phase: Dissolve a defined amount of this compound in a suitable organic solvent like ethanol.

  • Preparation of Aqueous Phase: Dissolve the stabilizer (e.g., 1% w/w lecithin) and a scaffold agent (e.g., 5% w/w lactose) in deionized water.[7]

  • Pre-suspension: Under agitation, add the organic EriB solution dropwise into the aqueous phase to form a coarse suspension. A high-shear emulsifier can be used for 3-5 minutes to create a more uniform pre-suspension.[7]

  • High-Pressure Homogenization: Transfer the pre-suspension to a high-pressure homogenizer.

    • Perform an initial homogenization at a lower pressure (e.g., 500-800 bar) for 3-5 cycles to break down larger particles.[7]

    • Increase the pressure to a higher level (e.g., 1000-1500 bar) and process for 10-15 cycles to achieve the desired nano-scale particle size (target: 100-200 nm).[7]

  • Solvent Removal (Optional): If an organic solvent was used, it can be removed via rotary evaporation at a controlled temperature (e.g., 40°C) under reduced pressure.[7]

  • Lyophilization: Freeze the final nanosuspension and lyophilize for 48 hours to obtain a dry powder.[7] This powder can be easily redispersed in water or physiological saline for use, forming the nanosuspension again.[7]

Protocol 2: Preparation of this compound Solid Dispersion

This protocol outlines the solvent evaporation method, a common technique for preparing solid dispersions.[20]

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent (e.g., Ethanol, Methanol, or a mixture that dissolves both EriB and the carrier)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier weight ratio) in a sufficient volume of the common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inner wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind it using a mortar and pestle and pass it through a sieve to obtain a fine powder of uniform size.

  • Characterization: The resulting powder can be characterized for dissolution rate enhancement compared to the physical mixture or pure EriB.

Protocol 3: Preparation of this compound Liposomes

This protocol describes the widely used thin-film hydration method for encapsulating a lipophilic drug like EriB.[15][21]

Materials:

  • This compound powder

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)[16]

  • Organic Solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound and the selected lipids (e.g., a 2:4:4 molar ratio of Cholesterol:DSPC:DSPE-PEG) in the organic solvent in a round-bottom flask.[16][21]

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the solvent under reduced pressure.[21]

    • A thin, uniform lipid film containing EriB will form on the flask wall. Continue drying under high vacuum for at least 4 hours (or overnight) to remove all solvent traces.[15]

  • Hydration:

    • Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask.[15]

    • Agitate the flask vigorously (e.g., by vortexing or manual shaking) to allow the lipid film to peel off and form multilamellar vesicles (MLVs).[21]

  • Size Reduction (Sonication & Extrusion):

    • To create smaller, more uniform vesicles, sonicate the MLV suspension. A bath sonicator can be used for several minutes, or a probe sonicator can be used for short bursts while keeping the sample on ice to prevent overheating.[15]

    • For a highly uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated 10-20 times.

  • Purification (Optional): To remove any unencapsulated EriB, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.

References

Eriocalyxin B Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eriocalyxin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored at -20°C, protected from light and moisture. Under these conditions, it is reported to be stable for up to one year.

Q2: How do I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 30 mg/mL. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound solutions are known to be unstable. For optimal stability, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C: Use within 6 months.

  • -20°C: Use within 1 month.[1][2]

Always protect the stock solutions from light.

Q4: Can I use aqueous solutions to prepare and store this compound?

A4: No, it is not recommended to store this compound in aqueous solutions for any significant length of time. Solutions of this compound are unstable and should be prepared fresh from a DMSO stock solution for each experiment.[3] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my experiment. What should I do?

A5: This is a common issue due to the poor aqueous solubility of many organic compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.

  • Use a surfactant or co-solvent: Consider the addition of a small, biocompatible amount of a surfactant like Tween 80 or a co-solvent. However, ensure that these additives do not interfere with your experimental setup.

  • Prepare the working solution immediately before use: Minimize the time the compound is in the aqueous buffer before being added to your experiment.

  • Vortex during dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution to promote rapid mixing and reduce the chance of precipitation.

Q6: What are the known signaling pathways affected by this compound?

A6: this compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the Akt/mTOR/p70S6K pathway and the NF-κB pathway .

Stability in Solution: A Summary

General Stability Recommendations
ParameterRecommendation
Solvent for Stock Solution Anhydrous DMSO
Storage of Stock Solution Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month), protected from light.[1][2]
Working Solutions Prepare fresh for each experiment by diluting the DMSO stock in the appropriate aqueous buffer immediately before use.
pH The stability of similar diterpenoid lactones can be pH-dependent. It is advisable to conduct experiments in buffered solutions at the desired physiological pH and to assess stability if the experimental conditions are acidic or basic.
Temperature Avoid exposing this compound solutions to elevated temperatures for extended periods.
Light Protect all solutions containing this compound from light to prevent potential photodegradation.

Experimental Protocols

For researchers wishing to perform their own stability studies on this compound, the following protocols for a forced degradation study and a stability-indicating HPLC-UV method are provided as a general guideline. These are based on established methodologies for natural products.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (starting point, may require optimization):

ParameterCondition
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient 0-20 min: 30-70% A; 20-25 min: 70-30% A; 25-30 min: 30% A
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 233 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Inject the standard and the samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photodegradation (Light Exposure) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways Affected by this compound

Akt/mTOR/p70S6K Signaling Pathway

Akt_mTOR_Pathway cluster_effects Cellular Effects EriB This compound Akt Akt EriB->Akt Inhibits phosphorylation Apoptosis Apoptosis EriB->Apoptosis Induces Autophagy Autophagy EriB->Autophagy Induces mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates

Caption: Inhibition of the Akt/mTOR/p70S6K pathway by this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_effect Cellular Effect EriB This compound p50 p50 EriB->p50 Inhibits DNA binding Apoptosis Apoptosis EriB->Apoptosis Induces DNA DNA (Response Elements) p50->DNA Binds to

Caption: this compound inhibits NF-κB signaling by targeting p50.

References

Technical Support Center: Optimizing Eriocalyxin B for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eriocalyxin B (EriB), a potent diterpenoid compound investigated for its anti-cancer properties through the induction of apoptosis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound in inducing apoptosis?

This compound induces apoptosis through multiple signaling pathways, which can vary depending on the cancer cell type. Key mechanisms include the inhibition of STAT3 and NF-κB signaling, modulation of the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, and the activation of caspases.[1][2] In some cancer types, EriB has also been shown to suppress the Akt/mTOR pathway and activate the ERK pathway.[2][3]

Q2: How do I determine the optimal concentration of this compound for my cell line?

The optimal concentration of EriB for inducing apoptosis is cell-line specific. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line. A common method for this is the MTT assay.

Example Dose-Response Study in Prostate Cancer Cells (PC-3 and 22RV1) [3]

Cell Line24h IC50 (µM)48h IC50 (µM)
PC-30.880.46
22RV13.261.20

Q3: What are the key signaling pathways affected by this compound leading to apoptosis?

This compound has been shown to modulate several key signaling pathways involved in apoptosis and cell survival. These include:

  • STAT3 Signaling: EriB can directly bind to STAT3, inhibiting its phosphorylation and activation, which in turn downregulates anti-apoptotic gene expression.[4]

  • NF-κB Signaling: EriB can inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[2]

  • Akt/mTOR Pathway: In prostate cancer cells, EriB has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy.[3]

  • MAPK Pathway: In lymphoma cells, EriB has been observed to activate the ERK pathway, which can contribute to apoptosis.[2]

  • Mitochondrial (Intrinsic) Pathway: EriB treatment leads to an increased Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and subsequent activation of caspase-3.[1]

Troubleshooting Guide

Issue 1: Low or no apoptotic induction observed after this compound treatment.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response study (e.g., MTT assay) to determine the IC50 of EriB for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down to identify the optimal range for apoptosis induction without causing excessive necrosis.[5]

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration. Apoptosis is a time-dependent process, and the necessary incubation time can vary between cell lines. Assess apoptosis at multiple time points (e.g., 12, 24, 48, and 72 hours).

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may be inherently resistant to EriB-induced apoptosis. This could be due to high levels of anti-apoptotic proteins or mutations in key signaling pathways. Consider combination therapies. For instance, EriB has been shown to have a synergistic anti-proliferative effect when combined with gemcitabine in pancreatic cancer cells.[6]

  • Possible Cause 4: Reagent Quality.

    • Solution: Ensure the purity and stability of your this compound stock. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them correctly.

Issue 2: High levels of necrosis observed instead of apoptosis.

  • Possible Cause: this compound concentration is too high.

    • Solution: High concentrations of cytotoxic compounds can lead to necrosis rather than programmed cell death. Reduce the concentration of EriB to a level that induces apoptosis without causing significant membrane damage. Refer to your dose-response curve to select a concentration at or slightly above the IC50.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Culture Conditions.

    • Solution: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase, at a consistent confluency (e.g., 70-80%), and free from contamination.[5]

  • Possible Cause 2: Inaccurate Pipetting or Dilutions.

    • Solution: Calibrate your pipettes regularly and perform serial dilutions carefully to ensure accurate and consistent concentrations of EriB in your experiments.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on triple-negative breast cancer and prostate cancer cells.[1][3]

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.25 µM to 8.0 µM) for the desired time periods (e.g., 24 and 48 hours).[3]

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is based on methodologies used in various cancer cell line studies.[5][6]

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis for Apoptotic Proteins

This protocol is a standard method used to detect changes in protein expression.[1][2]

  • Treat cells with this compound and lyse them in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing this compound's Mechanism of Action

Signaling Pathways

EriB_Apoptosis_Signaling EriB This compound pSTAT3 p-STAT3 EriB->pSTAT3 inhibits NFkB NF-κB EriB->NFkB inhibits pAkt p-Akt EriB->pAkt inhibits Bcl2 Bcl-2 EriB->Bcl2 inhibits Bax Bax EriB->Bax activates STAT3 STAT3 pSTAT3->Bcl2 NFkB->Bcl2 Akt Akt mTOR mTOR pAkt->mTOR Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito activates Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathways.

Experimental Workflow

EriB_Experimental_Workflow Start Start: Cell Culture DoseResponse Dose-Response (MTT Assay) Start->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Treatment Treat Cells with Optimal EriB Concentration IC50->Treatment ApoptosisAssay Apoptosis Analysis (Flow Cytometry) Treatment->ApoptosisAssay ProteinAnalysis Protein Expression (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis ProteinAnalysis->DataAnalysis

Caption: Experimental workflow for assessing EriB-induced apoptosis.

Troubleshooting Logic

EriB_Troubleshooting Problem Problem: Low/No Apoptosis CheckConc Is Concentration Optimal? Problem->CheckConc CheckTime Is Incubation Time Sufficient? CheckConc->CheckTime Yes OptimizeConc Action: Perform Dose-Response CheckConc->OptimizeConc No CheckResistance Is the Cell Line Resistant? CheckTime->CheckResistance Yes OptimizeTime Action: Perform Time-Course CheckTime->OptimizeTime No ConsiderCombo Action: Consider Combination Therapy CheckResistance->ConsiderCombo Yes Success Apoptosis Observed CheckResistance->Success No OptimizeConc->Problem OptimizeTime->Problem ConsiderCombo->Problem

References

Technical Support Center: Eriocalyxin B In Vivo Toxicity Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound for in vivo studies in mice?

A1: Based on published literature, the effective therapeutic dose of this compound in murine models typically ranges from 2.5 mg/kg to 10 mg/kg body weight.[1] The optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. It is always recommended to perform a pilot dose-response study to determine the optimal therapeutic and non-toxic dose for your specific experimental conditions.

Q2: How is this compound typically administered in in vivo studies?

A2: The most common route of administration for this compound in mice is intraperitoneal (i.p.) injection.[2]

Q3: What are the known in vivo toxic effects of this compound at therapeutic doses?

A3: Several studies have reported that this compound, when administered at therapeutic doses (e.g., 5 mg/kg/day or 10 mg/kg), does not cause significant secondary adverse effects in mice.[2][3][4] Specifically, researchers have observed no significant changes in body weight or the plasma levels of liver enzymes such as ALT, AST, and LDH.[2]

Q4: Has the LD50 or No-Observed-Adverse-Effect Level (NOAEL) for this compound been established?

A4: As of the current literature, a definitive median lethal dose (LD50) or a formal No-Observed-Adverse-Effect Level (NOAEL) for this compound has not been publicly reported. The absence of this data suggests that while the compound shows a good safety profile at therapeutic doses, comprehensive toxicology studies may not have been published.

Q5: What are the potential mechanisms of this compound-induced toxicity at high doses?

A5: While toxicity at therapeutic doses appears low, high doses of this compound could potentially lead to adverse effects due to its mechanisms of action. EriB is known to induce the production of reactive oxygen species (ROS) and modulate several key signaling pathways, including NF-κB, Akt/mTOR, and STAT3.[1][5] Over-activation or inhibition of these pathways could lead to systemic toxicities.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected weight loss or signs of distress in animals. - Dose may be too high for the specific animal strain or model.- Formulation or vehicle may be causing irritation.- Off-target effects of this compound at the administered dose.1. Review Dosing: Compare your dose to the published effective and non-toxic ranges (2.5-10 mg/kg). Consider performing a dose-reduction study.2. Vehicle Control: Ensure a proper vehicle control group is included to rule out any effects from the solvent.3. Monitor Clinical Signs: Closely monitor animals for signs of toxicity such as lethargy, ruffled fur, or changes in behavior. If signs are observed, consider humane endpoints.4. Blood Chemistry: If possible, perform blood analysis to check for markers of liver or kidney toxicity.
Inconsistent anti-tumor efficacy. - Suboptimal dosage.- Issues with compound stability or formulation.- Tumor model resistance.1. Dose Optimization: Conduct a dose-response study to find the most effective dose for your model.2. Fresh Preparation: Prepare this compound solutions fresh for each injection, as their stability in solution may be limited.[6]3. Confirm Mechanism: In a subset of tumors, confirm the engagement of the target pathway (e.g., inhibition of STAT3 phosphorylation) to ensure the compound is active in your model.
Precipitation of this compound during formulation. - Poor solubility in the chosen vehicle.1. Review Solvents: Consult datasheets for recommended solvents.[7]2. Sonication/Warming: Gentle warming or sonication may aid in dissolution. Ensure the final formulation is clear before injection.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative data from various in vivo studies on this compound.

Animal Model Dose Route of Administration Observed Effects Reported Toxicity Reference
Pancreatic Tumor Xenograft (BALB/c nude mice)Not specifiedNot specifiedInhibition of tumor growthNo significant secondary adverse effects[3]
Pancreatic Tumor (nude mice)2.5 mg/kgNot specifiedReduced pancreatic tumor weightsNot specified[1]
Breast Tumor (mouse model)5 mg/kg/dayNot specifiedDecreased tumor vascularization, suppressed tumor growth and angiogenesisLess side effects noted[4]
Breast Cancer (mouse model)10 mg/kgIntraperitoneal injectionSlower tumor growth rate, reduced final tumor weightNo significant change in body weight and liver enzyme levels (ALT, AST, and LDH)[2]

Experimental Protocols

General Protocol for In Vivo Toxicity Assessment of a Novel Compound

This is a generalized protocol that can be adapted for assessing the in vivo toxicity of this compound.

  • Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice).

  • Dose-Ranging Study:

    • Administer a range of doses of this compound (e.g., starting from the therapeutic dose and increasing) to small groups of animals.

    • Include a vehicle control group.

  • Clinical Observations:

    • Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, food and water intake, and overall appearance.

  • Blood and Tissue Collection:

    • At the end of the study period, collect blood for hematological and serum biochemical analysis (e.g., liver and kidney function tests).

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • Data Analysis:

    • Analyze the data to identify any dose-dependent toxic effects and to determine a potential Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Apoptosis Induction

The following diagram illustrates the key signaling pathways modulated by this compound to induce apoptosis in cancer cells.

EriB_Apoptosis_Pathway cluster_ROS ROS Production cluster_pathways Signaling Pathways cluster_bcl2 Bcl-2 Family Modulation EriB This compound ROS Increased ROS EriB->ROS NFkB NF-κB Inhibition EriB->NFkB Akt_mTOR Akt/mTOR Inhibition EriB->Akt_mTOR STAT3 STAT3 Inhibition EriB->STAT3 Apoptosis Apoptosis ROS->Apoptosis Bcl2_down Bcl-2 / Bcl-xL Downregulation NFkB->Bcl2_down Akt_mTOR->Bcl2_down STAT3->Bcl2_down Caspase Caspase Activation Bcl2_down->Caspase Bax_up Bax Upregulation Bax_up->Caspase Caspase->Apoptosis InVivo_Toxicity_Workflow start Start: Dose Range Selection animal_groups Animal Grouping (Control & Treatment) start->animal_groups dosing Daily Dosing & Observation (e.g., 14-28 days) animal_groups->dosing monitoring Monitor: - Body Weight - Clinical Signs - Food/Water Intake dosing->monitoring endpoint Endpoint: Euthanasia & Sample Collection dosing->endpoint monitoring->dosing blood_analysis Blood Analysis: - Hematology - Serum Biochemistry endpoint->blood_analysis histopathology Histopathology: - Gross Necropsy - Microscopic Examination of Organs endpoint->histopathology data_analysis Data Analysis & Toxicity Assessment blood_analysis->data_analysis histopathology->data_analysis end End: Report Findings data_analysis->end

References

Technical Support Center: Enhancing Eriocalyxin B Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Eriocalyxin B (EriB).

FAQs: Understanding this compound Bioavailability

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound (EriB) is a natural ent-kaurane diterpenoid with potent anti-cancer and anti-inflammatory properties. However, its therapeutic potential is often limited by its low oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects.

Q2: What are the primary reasons for the low bioavailability of this compound?

A2: The low bioavailability of EriB is likely due to a combination of factors, primarily its poor aqueous solubility and potentially moderate to low intestinal permeability. While specific experimental data is limited, its chemical structure suggests it may belong to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.

Q3: What are the main strategies to enhance the bioavailability of this compound?

A3: Key strategies focus on improving its solubility and dissolution rate. These include:

  • Nanoparticle Formulations: Reducing the particle size of EriB to the nanoscale can significantly increase its surface area, leading to faster dissolution.

  • Liposomal Encapsulation: Encapsulating EriB within lipid-based vesicles (liposomes) can improve its solubility and facilitate its transport across the intestinal membrane.

  • Solid Dispersions: Dispersing EriB in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of this compound.

Issue 1: Low Drug Loading in Nanoparticle Formulations

Problem: You are experiencing low encapsulation efficiency (<70%) or drug loading (<5%) when preparing EriB-loaded nanoparticles (e.g., PLGA nanoparticles).

Possible Cause Troubleshooting Step Expected Outcome
Poor solubility of EriB in the organic solvent used for nanoparticle preparation. Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) or use a co-solvent system to improve EriB's solubility.Increased amount of EriB dissolved in the organic phase, leading to higher encapsulation.
Drug precipitation during the emulsification process. Optimize the emulsification parameters, such as sonication time and power, or homogenization speed. A higher energy input can lead to faster nanoparticle formation and entrapment of the drug before it precipitates.More efficient and rapid nanoparticle formation, trapping the drug within the polymer matrix.
Inappropriate polymer-to-drug ratio. Vary the ratio of the polymer (e.g., PLGA) to EriB. A higher polymer concentration may be required to effectively encapsulate the drug.Improved encapsulation efficiency as more polymer is available to form the nanoparticle matrix around the drug.
Issue 2: Instability of Liposomal Formulations

Problem: Your EriB-loaded liposomes are aggregating or showing significant drug leakage upon storage.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal lipid composition. Incorporate cholesterol into the lipid bilayer to increase its rigidity and stability. Experiment with different phospholipid ratios (e.g., DSPC:Cholesterol).Reduced membrane fluidity, leading to decreased drug leakage and improved physical stability of the liposomes.
Incorrect pH of the hydration buffer. Ensure the pH of the hydration buffer is optimized for both liposome stability and EriB's stability.Enhanced stability of the liposomal formulation by minimizing hydrolysis of phospholipids and degradation of EriB.
Presence of residual organic solvent. Ensure complete removal of the organic solvent during the thin-film hydration or solvent evaporation step by extending the drying time or using a higher vacuum.Formation of more stable and well-defined liposomal structures without the destabilizing effects of residual solvent.
Issue 3: Inconsistent In Vitro Dissolution Profiles of Solid Dispersions

Problem: You are observing high variability in the dissolution rate of EriB from your solid dispersion formulations.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete amorphization of EriB in the polymer matrix. Increase the polymer-to-drug ratio to ensure complete molecular dispersion of EriB. Confirm the amorphous state using techniques like DSC or XRD.A single glass transition temperature (Tg) in DSC and the absence of crystalline peaks in XRD, indicating a stable amorphous solid dispersion with a more predictable dissolution profile.
Phase separation or recrystallization upon storage. Store the solid dispersions in a desiccator at a controlled temperature to prevent moisture-induced phase separation and recrystallization.Maintenance of the amorphous state and consistent dissolution profiles over time.
Poor wettability of the solid dispersion. Incorporate a small amount of a surfactant (e.g., Polysorbate 80) into the formulation to improve the wettability of the solid dispersion.Faster and more complete dissolution of EriB from the solid dispersion.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₄O₅PubChem
Molecular Weight 344.4 g/mol PubChem
XLogP3-AA (Computed) 1.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem
Solubility Soluble in DMSOGlpBio[2]
Table 2: Typical Characterization Parameters for EriB Formulations
Formulation TypeKey Characterization ParameterTypical Target Range
Nanoparticles Particle Size (Z-average)100 - 300 nm
Polydispersity Index (PDI)< 0.3
Encapsulation Efficiency> 70%
Liposomes Vesicle Size (Z-average)100 - 200 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 80%
Solid Dispersions In vitro Drug Release (at 60 min)> 85%
Confirmation of Amorphous StateAbsence of crystalline peaks in XRD

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Dissolve EriB and PLGA: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg EriB and 100 mg PLGA) in a suitable organic solvent (e.g., 5 mL of a 1:1 mixture of dichloromethane and acetone).

  • Prepare Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as 2% w/v polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Continue sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of DSPC and cholesterol in a 3:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated EriB by dialysis or size exclusion chromatography.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30 or Soluplus®) in a common volatile solvent (e.g., methanol or ethanol) in a specific ratio (e.g., 1:5 drug to carrier).

  • Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Mandatory Visualizations

Signaling Pathways

EriB_Signaling_Pathways cluster_STAT3 STAT3 Pathway cluster_VEGFR2 VEGFR-2 Pathway cluster_NFkB NF-κB Pathway cluster_Akt_mTOR Akt/mTOR Pathway EriB1 This compound STAT3 STAT3 EriB1->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus1 Nucleus STAT3_dimer->Nucleus1 Translocation Gene_Transcription1 Gene Transcription (e.g., c-myc, cyclin D1) Nucleus1->Gene_Transcription1 Promotes EriB2 This compound VEGFR2 VEGFR-2 EriB2->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) pVEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis EriB3 This compound IKK IKK EriB3->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB_p65_p50 NF-κB (p65/p50) pIkB->NFkB_p65_p50 Degradation & Release Nucleus2 Nucleus NFkB_p65_p50->Nucleus2 Translocation Gene_Transcription2 Gene Transcription (e.g., COX-2, iNOS) Nucleus2->Gene_Transcription2 Promotes EriB4 This compound Akt Akt EriB4->Akt Inhibits Phosphorylation PI3K PI3K PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR Cell_Survival Cell Survival & Proliferation pmTOR->Cell_Survival Promotes

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflows

Nanoparticle_Workflow start Start: EriB Powder dissolve Dissolve EriB & PLGA in Organic Solvent start->dissolve emulsify Emulsify in Aqueous Stabilizer (e.g., PVA) dissolve->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation & Washing evaporate->centrifuge lyophilize Lyophilization centrifuge->lyophilize end End: EriB Nanoparticle Powder lyophilize->end

Caption: Workflow for EriB-loaded nanoparticle preparation.

Liposome_Workflow start Start: EriB & Lipids dissolve Dissolve in Organic Solvent start->dissolve film Thin-Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Purification (Dialysis) size_reduction->purify end End: EriB Liposome Suspension purify->end

Caption: Workflow for EriB-loaded liposome preparation.

Logical Relationships

Bioavailability_Enhancement_Logic cluster_problem Problem cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes low_bioavailability Low Bioavailability of EriB poor_solubility Poor Aqueous Solubility low_bioavailability->poor_solubility low_permeability Low Permeability low_bioavailability->low_permeability nanoparticles Nanoparticle Formulation poor_solubility->nanoparticles solid_dispersion Solid Dispersion poor_solubility->solid_dispersion liposomes Liposomal Encapsulation low_permeability->liposomes increased_dissolution Increased Dissolution Rate nanoparticles->increased_dissolution increased_absorption Increased Absorption liposomes->increased_absorption solid_dispersion->increased_dissolution increased_dissolution->increased_absorption enhanced_bioavailability Enhanced Bioavailability increased_absorption->enhanced_bioavailability

Caption: Logic of enhancing EriB bioavailability.

References

Eriocalyxin B experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Eriocalyxin B (EriB). Find troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications in research?

This compound is a natural ent-kaurene diterpenoid isolated from the plant Isodon eriocalyx.[1] It is primarily investigated for its potent anti-cancer properties, which include inducing apoptosis (programmed cell death) and autophagy, as well as inhibiting tumor growth and metastasis.[2][3][4] Its mechanisms of action involve the modulation of multiple cellular signaling pathways, making it a subject of interest in cancer biology and drug development.[5][6]

2. What is the mechanism of action of this compound?

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways[5]:

  • Inhibition of the Akt/mTOR Pathway: EriB has been shown to suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.[2][3]

  • Inhibition of STAT3 Signaling: It can covalently bind to STAT3, preventing its phosphorylation and activation, which is crucial for the survival and proliferation of many tumor cells.[6][7]

  • Inhibition of NF-κB Signaling: EriB has been reported to induce apoptosis by inhibiting the NF-κB signaling pathway in some cancer cell lines.

  • Induction of Reactive Oxygen Species (ROS): The cytotoxic effects of this compound are often associated with an increase in intracellular ROS levels.[3][8]

3. How should this compound be stored and handled?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage: The compound in its powder form should be stored at -20°C, protected from light and moisture.[9]

  • Stability: Solutions of this compound are unstable and should be prepared fresh for each experiment.[1] If you need to store solutions, it is recommended to do so at -20°C and use them within one month.[10]

  • Reconstitution: For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, appropriate vehicles should be used, and the formulation should be prepared fresh.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Compound Instability. As mentioned, this compound solutions are unstable.[1]

    • Solution: Always prepare fresh solutions of this compound from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Cell Density and Health. The initial seeding density and the health of the cells can significantly impact the outcome of viability assays.

    • Solution: Ensure consistent cell seeding densities across all plates and experiments. Regularly check cells for viability and morphology to ensure they are in a healthy, logarithmic growth phase.

  • Possible Cause 3: Assay-Dependent Variability. The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence the determined IC50 value.[11]

    • Solution: Use the same viability assay consistently. Be aware that different assays measure different aspects of cell health (e.g., metabolic activity vs. ATP content).

Issue 2: Reduced or no effect of this compound on target cells.

  • Possible Cause 1: Inactivation by Thiol-Containing Reagents. The activity of this compound can be abolished by thiol-containing antioxidants like Dithiothreitol (DTT) and N-acetylcysteine (NAC).[6][8]

    • Solution: Ensure that your cell culture medium or experimental buffers do not contain high concentrations of thiol-containing reagents.

  • Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently resistant to the effects of this compound.

    • Solution: If possible, test a panel of cell lines to identify sensitive and resistant models. This can also provide insights into the specific pathways targeted by the compound.

Issue 3: Inconsistent results in apoptosis or autophagy assays.

  • Possible Cause 1: Timing of Analysis. The induction of apoptosis and autophagy are time-dependent processes.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing apoptosis or autophagy in your specific cell line after this compound treatment.

  • Possible Cause 2: Crosstalk between Apoptosis and Autophagy. Autophagy can sometimes have a protective role against apoptosis.[2][12]

    • Solution: Consider using autophagy inhibitors (e.g., chloroquine) in combination with this compound to elucidate the relationship between these two pathways in your experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
A-549Lung CancerMTT0.3 - 3.148[10]
MCF-7Breast CancerMTT0.3 - 3.148[10]
SMMC-7721Hepatocellular CarcinomaMTT0.3 - 3.148[10]
SW-480Colon CancerMTT0.3 - 3.148[10]
HL-60LeukemiaMTT0.3 - 3.148[10]
MDA-MB-231Triple-Negative Breast CancerMTTVaries (dose-dependent)24[13]
MG63OsteosarcomaCCK-8Varies (dose-dependent)Not Specified[14]
U2OSOsteosarcomaCCK-8Varies (dose-dependent)Not Specified[14]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, assay type, and exposure time.[15][16]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageAdministration RouteTreatment DurationOutcomeReference
Nude MicePancreatic Cancer2.5 mg/kgNot SpecifiedNot SpecifiedReduced tumor weight[8]
BALB/c MiceBreast Cancer5 mg/kgNot SpecifiedNot SpecifiedSuppressed tumor growth[17]
Nude MiceOsteosarcoma10 mg/kgIntraperitonealNot SpecifiedSuppressed tumor growth[18]
Breast Xenograft-bearing MiceBreast CancerNot SpecifiedNot SpecifiedNot SpecifiedInhibited metastasis[4]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of freshly prepared this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the steps for detecting apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from time-course experiments.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

EriocalyxinB_Signaling_Pathways EriB This compound Akt Akt EriB->Akt Inhibits mTOR mTOR EriB->mTOR Inhibits STAT3_Phos p-STAT3 EriB->STAT3_Phos Inhibits (prevents phosphorylation) NFkB_Activation NF-κB Activation EriB->NFkB_Activation Inhibits ROS ROS Production EriB->ROS Akt->mTOR Activates Apoptosis_Autophagy Apoptosis & Autophagy mTOR->Apoptosis_Autophagy Regulates STAT3 STAT3 STAT3->STAT3_Phos Gene_Expression Gene Expression (Proliferation, Survival) STAT3_Phos->Gene_Expression NFkB NF-κB NFkB->NFkB_Activation Inflammation_Survival Inflammation & Cell Survival NFkB_Activation->Inflammation_Survival

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_EriB start Start: Hypothesis prepare_EriB Prepare fresh this compound (from -20°C stock) start->prepare_EriB cell_culture Cell Culture (seeding, treatment) prepare_EriB->cell_culture in_vitro_assays In Vitro Assays cell_culture->in_vitro_assays viability Cell Viability (e.g., MTT) in_vitro_assays->viability apoptosis Apoptosis (e.g., Annexin V) in_vitro_assays->apoptosis western_blot Western Blot (Protein expression) in_vitro_assays->western_blot data_analysis Data Analysis (IC50, etc.) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis in_vivo_studies In Vivo Studies (Animal models) data_analysis->in_vivo_studies conclusion Conclusion in_vivo_studies->conclusion

Caption: General experimental workflow for studying this compound.

Troubleshooting_Logic_EriB problem Problem: Inconsistent/Unexpected Results check_compound Check this compound Solution Freshness problem->check_compound check_cells Check Cell Health & Density problem->check_cells check_protocol Review Experimental Protocol problem->check_protocol is_fresh Solution Fresh? check_compound->is_fresh are_cells_ok Cells Healthy? check_cells->are_cells_ok is_protocol_ok Protocol Followed? check_protocol->is_protocol_ok is_fresh->are_cells_ok Yes prepare_new Action: Prepare Fresh Solution is_fresh->prepare_new No are_cells_ok->is_protocol_ok Yes optimize_cells Action: Optimize Seeding Density are_cells_ok->optimize_cells No revise_protocol Action: Revise/Standardize Protocol is_protocol_ok->revise_protocol No re_run Re-run Experiment is_protocol_ok->re_run Yes prepare_new->re_run optimize_cells->re_run revise_protocol->re_run

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Western Blot Analysis of Eriocalyxin B Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Western blot analysis to study the effects of Eriocalyxin B (EriB) on various cell lines.

Troubleshooting Guide

This section addresses common issues encountered during Western blot analysis of this compound-treated cells.

Problem Possible Cause Recommended Solution
No or Weak Signal for Target Protein 1. Ineffective EriB Treatment: The concentration or incubation time of EriB may be suboptimal for inducing the desired cellular response. 2. Low Protein Expression: The target protein may not be abundantly expressed in the chosen cell line or under the experimental conditions. 3. Poor Antibody Quality: The primary antibody may have low affinity or may not recognize the target protein in the species being tested.[1] 4. Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane.[1]1. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal EriB concentration and incubation period for your specific cell line and target protein. 2. Increase Protein Load: Load a higher concentration of protein lysate (20-30 µg) per lane.[1] Consider using an enrichment step, such as nuclear fractionation for nuclear proteins.[1] 3. Validate Antibody: Check the antibody datasheet for species reactivity and recommended applications. Run a positive control to confirm antibody activity.[2] 4. Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer across the entire molecular weight range.[1] For PVDF membranes, ensure it was pre-soaked in methanol.[1]
High Background on the Blot 1. Insufficient Blocking: The blocking step may not have been adequate to prevent non-specific antibody binding.[3] 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive.[4] 3. Inadequate Washing: Insufficient washing steps can lead to the retention of non-specifically bound antibodies.[2]1. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[4] 2. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[5] 3. Increase Washing: Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.[6]
Multiple Non-Specific Bands 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[5] 2. Protein Degradation: Samples may have undergone degradation, leading to the appearance of smaller protein fragments.[2] 3. Post-Translational Modifications: The target protein may have various post-translational modifications, resulting in multiple bands.[4]1. Use a More Specific Antibody: Opt for a monoclonal antibody if available, as they generally exhibit higher specificity. Use a blocking peptide to confirm the specificity of the primary antibody.[1] 2. Prevent Proteolysis: Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[3] 3. Consult Literature: Review literature for known post-translational modifications of your target protein that might affect its migration on SDS-PAGE.
Inconsistent Results Between Experiments 1. Variability in EriB Stock: The EriB stock solution may not be stable or consistent. 2. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or treatment timing can affect cellular responses. 3. Technical Variability: Minor differences in loading amounts, transfer times, or antibody incubation periods can lead to inconsistent outcomes.1. Proper EriB Handling: Prepare fresh dilutions of EriB from a concentrated stock for each experiment. Store the stock solution as recommended by the supplier. 2. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are in the logarithmic growth phase before treatment. 3. Maintain a Consistent Protocol: Adhere strictly to the established Western blot protocol, ensuring precise and consistent execution of each step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding Western blot analysis in the context of this compound research.

Q1: What signaling pathways are commonly investigated using Western blot after this compound treatment?

A1: Western blot analysis is frequently used to examine the effect of this compound on several key signaling pathways involved in cancer cell proliferation, apoptosis, and survival. These include:

  • STAT3 Pathway: EriB has been shown to inhibit the phosphorylation of STAT3 at Tyr705, thereby blocking its activation.[7][8] Researchers often probe for both total STAT3 and phosphorylated STAT3 (p-STAT3).

  • NF-κB Pathway: EriB can suppress the NF-κB signaling pathway.[9][10] Western blots may be used to assess the levels of key proteins like p65 and IκBα.

  • Akt/mTOR Pathway: this compound can induce apoptosis and autophagy by inhibiting the phosphorylation of Akt and mTOR.[11] Western blot analysis is used to measure the levels of total and phosphorylated Akt and mTOR.[11]

  • Apoptosis Pathway: To confirm apoptosis induction by EriB, researchers often perform Western blots for key apoptosis markers such as cleaved caspase-3, cleaved caspase-8, and cleaved PARP.[11]

Q2: What are typical concentrations and incubation times for this compound treatment?

A2: The optimal concentration and incubation time for this compound are cell-line dependent. However, based on published studies, a general range can be provided:

  • Concentration: Typically ranges from 0.5 µM to 20 µM.[7][11]

  • Incubation Time: Can range from 2 hours to 48 hours, depending on the specific cellular event being investigated (e.g., short-term for phosphorylation events, longer for apoptosis induction).[7][11] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q3: Which cell lines have been used to study the effects of this compound with Western blotting?

A3: A variety of cancer cell lines have been utilized in studies involving this compound and Western blot analysis, including:

  • Prostate cancer cells (PC-3 and 22RV1)[11]

  • Triple-negative breast cancer cells (MDA-MB-231)[12]

  • Lung adenocarcinoma cells (A549)[7]

  • Colon cancer cells (SW1116)[8]

  • Hepatocellular carcinoma cells (SMMC-7721)[10]

  • Lymphoma cells[13]

Q4: How should I prepare my cell lysates after this compound treatment for Western blot analysis?

A4: Proper cell lysate preparation is critical for obtaining reliable Western blot data.

  • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.[14]

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[3][12]

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]

  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[15]

  • Normalize the protein concentration for all samples before adding sample loading buffer.

Experimental Protocols

Detailed Western Blot Protocol for this compound Treated Cells

This protocol provides a general framework. Optimization of specific steps may be required for your experimental setup.

  • Cell Culture and this compound Treatment:

    • Culture your chosen cell line to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined incubation time.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 13,500 rpm for 15 minutes at 4°C.[12]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Mix the cell lysate with 4X SDS sample buffer and boil at 95-100°C for 5 minutes.[14]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF membranes, pre-activate with methanol.

    • Perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.[4][14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the recommended blocking buffer (e.g., 5% BSA in TBST) at the concentration suggested by the manufacturer's datasheet.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature with gentle agitation.[14]

  • Final Washes:

    • Wash the membrane three to five times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the specified time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Data Presentation

Table 1: Summary of this compound's Effect on Key Signaling Proteins
Signaling Pathway Target Protein Effect of this compound Treatment Cell Lines Reference
STAT3 p-STAT3 (Tyr705)DownregulationA549, MDA-MB-231, MDA-MB-468, SW1116[7][8]
Total STAT3No significant changeA549, MDA-MB-231, MDA-MB-468[7]
NF-κB p65 (nuclear)DownregulationMDA-MB-231[12]
IκBαNo significant change in degradationHepG2[9]
Akt/mTOR p-AktDownregulationPC-3, 22RV1[11]
p-mTORDownregulationPC-3, 22RV1[11]
Apoptosis Cleaved Caspase-3UpregulationPC-3, 22RV1, MDA-MB-231, SMMC-7721[10][11][12]
Cleaved Caspase-8UpregulationPC-3, 22RV1, SMMC-7721[10][11]
Cleaved PARPUpregulationA549, PC-3, 22RV1, SMMC-7721[7][10][11]

Visualizations

EriocalyxinB_Signaling_Pathways cluster_EriB This compound cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway cluster_Akt_mTOR Akt/mTOR Pathway EriB This compound pSTAT3 p-STAT3 EriB->pSTAT3 Inhibits Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) EriB->NFkB_p65_p50 Inhibits Nuclear Translocation pAkt p-Akt EriB->pAkt Inhibits Phosphorylation JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_target_genes Target Gene Expression (e.g., Bcl-2, Survivin) STAT3_dimer->STAT3_target_genes Nuclear Translocation & Transcription IKK IKK IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα pIkBa->NFkB_p65_p50 Degradation & Release NFkB_target_genes Target Gene Expression (e.g., XIAP) NFkB_p65_p50->NFkB_target_genes Nuclear Translocation & Transcription Akt Akt mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR Autophagy_Apoptosis Autophagy & Apoptosis pmTOR->Autophagy_Apoptosis Inhibits

Caption: this compound signaling pathway inhibition.

Western_Blot_Workflow start Start: EriB-Treated Cells cell_lysis 1. Cell Lysis (with Protease/Phosphatase Inhibitors) start->cell_lysis protein_quant 2. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page 3. SDS-PAGE (Protein Separation by Size) protein_quant->sds_page transfer 4. Protein Transfer (to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking 5. Blocking (5% Milk or BSA in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash1 7. Washing (3x with TBST) primary_ab->wash1 secondary_ab 8. Secondary Antibody Incubation (1-2 hours at RT) wash1->secondary_ab wash2 9. Washing (3-5x with TBST) secondary_ab->wash2 detection 10. ECL Detection wash2->detection analysis 11. Data Analysis (Image Capture & Quantification) detection->analysis

Caption: General Western blot experimental workflow.

References

Flow cytometry protocol for Eriocalyxin B apoptosis assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers utilizing flow cytometry to assess apoptosis induced by Eriocalyxin B (EriB).

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[2] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[1] This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.[3][4]

  • Annexin V+ / PI- : Early apoptotic cells.[3][4]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[3][4]

  • Annexin V- / PI+ : Necrotic cells.[4]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (or individual reagents)

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[3]

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentration of this compound for a specific duration. Include an untreated control group.

    • Harvest cells (both adherent and suspension). For adherent cells, use a gentle, non-enzymatic method like scraping or an EDTA-based dissociation solution to minimize membrane damage.[4] Avoid using trypsin with EDTA, as Annexin V binding is calcium-dependent and EDTA will chelate Ca²⁺.[1]

    • Collect all cells, including the supernatant from the culture dish, as apoptotic cells may detach.[1]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.[4]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2][3][5]

    • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[4][5] The exact volumes may vary depending on the manufacturer's instructions.

    • Gently vortex or tap the tube to mix.[4]

    • Incubate the tubes for 15-20 minutes at room temperature in the dark.[2][3]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[2][3][5]

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[3][5]

    • Controls are essential:

      • Unstained cells: To set the forward scatter (FSC) and side scatter (SSC) parameters and adjust voltages.[1]

      • Annexin V-FITC only stained cells: For compensation.

      • PI only stained cells: For compensation.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used to induce apoptosis in various cancer cell lines as reported in the literature. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are time-dependent.[6]

Cell LineDrug ConcentrationTreatment DurationObserved Effect
PC-3 (Prostate Cancer)0.5 µM48 hIncreased early and late apoptotic cells from 0.7% to 42.1%[5]
22RV1 (Prostate Cancer)2 µM48 hApoptosis percentage of 31%[5]
MDA-MB-231 (Triple Negative Breast Cancer)0, 1.5, 3 µM24 hDose-dependent increase in apoptosis[7]
Pancreatic Adenocarcinoma (PANC-1, SW1990, CAPAN-1, CAPAN-2)Not specifiedNot specifiedPotent cytotoxicity and induction of caspase-dependent apoptosis[8]
SMMC-7721 (Hepatocellular Carcinoma)Not specifiedNot specifiedInduced apoptosis associated with inhibition of NF-κB signaling[9]

Visualizations

Experimental Workflow for this compound Apoptosis Assay

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Washing cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed Cells B Treat with this compound (Include Untreated Control) A->B C Harvest Adherent and Suspension Cells B->C D Wash with Cold PBS (2x) C->D E Resuspend in 1X Annexin-Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in Dark (15-20 min, RT) F->G H Add 1X Annexin-Binding Buffer G->H I Acquire on Flow Cytometer H->I J Analyze Data (Quadrants for Live, Early/Late Apoptotic, Necrotic Cells) I->J

Caption: Workflow for assessing this compound-induced apoptosis.

Signaling Pathways Implicated in this compound-Induced Apoptosis

G cluster_0 Upstream Effects cluster_1 Signaling Pathway Modulation cluster_2 Downstream Apoptotic Events EriB This compound ROS ↑ ROS Production EriB->ROS Thiol Depletion of Thiols (Glutathione, Thioredoxin) EriB->Thiol NFkB Inhibition of NF-κB EriB->NFkB Targets p50 subunit STAT3 Inhibition of STAT3 EriB->STAT3 Akt_mTOR Inhibition of Akt/mTOR EriB->Akt_mTOR p53 Activation of p53 EriB->p53 MAPK Regulation of MAPK ROS->MAPK Thiol->NFkB Bcl2_ratio ↑ Bax/Bcl-2 Ratio NFkB->Bcl2_ratio STAT3->Bcl2_ratio Caspases Caspase Activation (Caspase-3, -8) Akt_mTOR->Caspases p53->Bcl2_ratio Bcl2_ratio->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways affected by this compound leading to apoptosis.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Annexin V/PI apoptosis assay? A1: In early apoptosis, phosphatidylserine (PS) moves from the inner to the outer plasma membrane. Fluorescently labeled Annexin V binds to this exposed PS. Propidium Iodide (PI) can only enter cells with compromised membranes, which occurs in late apoptosis or necrosis, where it binds to DNA. This allows differentiation between live, early apoptotic, and late apoptotic/necrotic cells.[1][10]

Q2: Is the Annexin V/PI apoptosis kit species-specific? A2: No. Annexin V binds to phosphatidylserine, which is conserved across different species. Therefore, these kits are not species-dependent.[1]

Q3: I am using cells that express GFP. Can I still use an Annexin V-FITC kit? A3: It is not recommended, as the emission spectra of FITC and GFP overlap significantly. You should choose an Annexin V conjugate with a different fluorochrome, such as PE, APC, or Alexa Fluor 647, to minimize spectral overlap.[1]

Q4: Can Annexin V/PI staining differentiate between apoptosis and necrosis? A4: Yes, to a degree. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive. Cells that are only PI positive are considered necrotic.[4]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High percentage of apoptotic/necrotic cells in the negative control group. - Over-confluent or starved cells leading to spontaneous apoptosis.- Harsh cell handling (e.g., excessive pipetting, high-speed centrifugation).- Over-trypsinization damaging cell membranes.[1]- Use healthy, log-phase cells.- Handle cells gently.- Use a non-enzymatic cell dissociation method or scrape cells.[4]
No or very low apoptosis in the this compound-treated group. - The concentration of this compound or the treatment duration was insufficient.- Apoptotic cells in the supernatant were discarded.- Reagents (Annexin V/PI) were not added or have degraded.- Perform a dose-response and time-course experiment to find optimal conditions.- Always collect the supernatant along with the adherent cells.- Ensure all reagents are added correctly and have been stored properly. Use a positive control (e.g., staurosporine treatment) to verify kit performance.[1][4]
Most cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+). - The concentration of this compound was too high or the incubation time was too long, causing rapid cell death.- Analysis was delayed after staining, allowing early apoptotic cells to progress to late stages.- Reduce the drug concentration or shorten the treatment time.- Analyze samples on the flow cytometer as soon as possible after staining is complete.[1]
High background fluorescence or poor separation between populations. - Improper compensation settings.- Cell aggregation.- Autofluorescence from the cells or the drug compound.- Set up proper single-stain compensation controls.- Ensure single-cell suspension by gentle pipetting or filtering.- Include an unstained control for the treated cells to check for drug-induced autofluorescence.[1][4]
Only Annexin V positive signal, no PI signal in positive control. - PI may have been omitted during staining.- Cells are only in the early stages of apoptosis.- Repeat the staining, ensuring PI is added.- Adjust the conditions for inducing apoptosis in the positive control to ensure a mix of early and late apoptotic cells.[1]
Only PI positive signal, no Annexin V signal. - Mechanical damage to cells leading to membrane rupture without apoptosis.- The binding buffer lacks calcium (Ca²⁺), which is essential for Annexin V binding.- Handle cells gently.- Ensure the binding buffer contains the correct concentration of CaCl₂.[4]

References

Technical Support Center: Optimizing Eriocalyxin B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Eriocalyxin B (EriB) treatment time for maximum therapeutic effect in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue/QuestionPossible Cause(s)Suggested Solution(s)
Low or no cytotoxic effect observed at expected concentrations. 1. Cell line resistance. 2. Suboptimal treatment duration. 3. EriB degradation. 4. Presence of thiol-containing antioxidants in media.1. Increase EriB concentration or treatment time. Perform a dose-response and time-course experiment to determine the IC50 for your specific cell line. 2. Extend the treatment duration (e.g., from 24h to 48h or 72h).[1] 3. Prepare fresh solutions of EriB for each experiment as it can be unstable in solution.[2] 4. Ensure media supplements do not contain high levels of thiol antioxidants like N-acetylcysteine (NAC) or dithiothreitol (DTT), which can inhibit EriB's effects.[3]
High variability between replicate wells in cell viability assays (e.g., MTT, CCK-8). 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals (in MTT assay). 3. Edge effects in multi-well plates.1. Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution. 2. Add a solubilization agent like DMSO and ensure complete mixing and incubation to fully dissolve the formazan crystals.[1] 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology changes not consistent with apoptosis. 1. Off-target effects at high concentrations. 2. Contamination (e.g., mycoplasma).1. Lower the concentration of EriB to a range closer to the IC50. 2. Regularly test cell cultures for mycoplasma contamination.
Difficulty in detecting apoptosis via Annexin V/PI staining. 1. Incorrect timing of analysis. 2. Insufficient drug concentration to induce apoptosis. 3. Cell type-specific resistance to apoptosis.1. Perform a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal window for apoptosis detection.[4] 2. Increase the EriB concentration. 3. Investigate other cell death mechanisms such as autophagy or cell cycle arrest.[1]

Frequently Asked Questions (FAQs)

General Questions

What is this compound and what is its primary mechanism of action?

This compound (EriB) is a natural ent-kaurane diterpenoid isolated from the plant Isodon eriocalyx.[1][5] It exhibits anti-cancer properties by inducing apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1][6][7] Its mechanisms of action involve the modulation of multiple cellular signaling pathways, including Akt/mTOR, NF-κB, and STAT3.[1][8][9]

How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh solutions for each experiment, as EriB solutions can be unstable.[2] For short-term storage, keep the stock solution at -20°C.

Optimization of Treatment

How do I determine the optimal treatment time and concentration for this compound in my cell line?

The optimal treatment time and concentration are cell-line dependent. A common approach is to perform a dose-response and time-course experiment.

  • Dose-Response: Treat cells with a range of EriB concentrations (e.g., 0.25 µM to 8 µM) for a fixed time (e.g., 24h or 48h) and measure cell viability using an MTT or CCK-8 assay to determine the half-maximal inhibitory concentration (IC50).[1]

  • Time-Course: Treat cells with a fixed concentration of EriB (e.g., the IC50 value) for different durations (e.g., 12h, 24h, 48h, 72h) to observe the time-dependent effects on cell viability, apoptosis, or other relevant markers.

What are some reported optimal concentrations and treatment times for this compound?

The following table summarizes some reported IC50 values and effective concentrations of EriB in various cancer cell lines.

Cell LineCancer TypeConcentrationTreatment TimeObserved Effect
PC-3Prostate CancerIC50: 0.46-0.88 µM24-48hInhibition of cell proliferation, induction of apoptosis and autophagy.[1]
22RV1Prostate CancerIC50: 1.20-3.26 µM24-48hInhibition of cell proliferation, induction of apoptosis and autophagy.[1]
MDA-MB-231Triple Negative Breast Cancer1.5 µM, 3 µM12hInduction of apoptosis.[4]
A-549, MCF-7, SMMC-7721, SW-480, HL-60Various CancersIC50: 0.3-3.1 µM48hCytotoxicity.[10]
HUVECsEndothelial Cells50, 100 nM24hInhibition of VEGF-induced proliferation, migration, and tube formation.[5]
T24Bladder Cancer1.5, 3 µM24hInduction of apoptosis and G2/M cell cycle arrest.[11]
MG63, U2OSOsteosarcoma100 µM1-6 daysInhibition of cell proliferation, colony formation, and migration.[12]
Mechanism of Action

Which signaling pathways are affected by this compound treatment?

EriB has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis:

  • Akt/mTOR Pathway: EriB can inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in prostate cancer cells.[1]

  • NF-κB Pathway: It can inhibit the NF-κB signaling pathway in hepatocellular carcinoma and lymphoma cells.[1][8]

  • JAK/STAT3 Pathway: EriB has been shown to downregulate the JAK2/STAT3 signaling pathway in colon cancer cells and can covalently target STAT3 to block its phosphorylation and activation.[1][9]

  • ERK Pathway: In lymphoma cells, EriB can activate the extracellular signal-related kinase (ERK) pathway.[8]

  • VEGFR-2 Signaling: EriB can suppress VEGF-induced angiogenesis by inhibiting the VEGFR-2 signaling pathway.[5]

  • EGFR/MEK/ERK Pathway: In triple-negative breast cancer cells, EriB has been shown to alter the EGFR/MEK/ERK signaling pathway, which is related to metastasis.[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on prostate cancer cells.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • EriB Treatment: Treat the cells with various concentrations of EriB (e.g., 0.25, 0.5, 1, 2, 4, 8 µM) and a vehicle control (DMSO) for the desired treatment time (e.g., 24h or 48h).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a study of triple-negative breast cancer cells.[4]

  • Cell Treatment: Treat cells with the desired concentrations of EriB for the optimized treatment time (e.g., 12h).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 500 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This protocol is a general procedure based on descriptions in several studies.[1][8][9]

  • Protein Extraction: After EriB treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Cell_Culture Cell Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response EriB_Prep Prepare EriB Stock EriB_Prep->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Time_Course Time-Course Assay Optimal_Time Determine Optimal Time Time_Course->Optimal_Time Mechanism_Study Mechanism of Action Studies Data_Analysis Analyze Mechanistic Data (e.g., Western Blot, Flow Cytometry) Mechanism_Study->Data_Analysis IC50->Time_Course IC50->Mechanism_Study Optimal_Time->Mechanism_Study Optimized_Protocol Optimized Treatment Protocol Data_Analysis->Optimized_Protocol

Caption: Workflow for optimizing this compound treatment.

EriB_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_vegfr VEGFR-2 Pathway EriB This compound Akt Akt EriB->Akt inhibition NFkB NF-κB EriB->NFkB inhibition STAT3 STAT3 EriB->STAT3 inhibition VEGFR2 VEGFR-2 EriB->VEGFR2 inhibition mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Autophagy Autophagy mTOR->Autophagy NFkB->Apoptosis STAT3->Apoptosis Anti_Angiogenesis Anti-Angiogenesis VEGFR2->Anti_Angiogenesis CellCycleArrest Cell Cycle Arrest

Caption: Major signaling pathways affected by this compound.

Troubleshooting_Guide cluster_solutions_low_effect Solutions for Low Effect cluster_solutions_variability Solutions for High Variability Start Start Experiment with EriB Problem Issue Encountered? Start->Problem Low_Effect Low/No Cytotoxic Effect Problem->Low_Effect Yes High_Variability High Variability Problem->High_Variability Yes Success Successful Experiment Problem->Success No Increase_Conc_Time Increase Concentration/Time Low_Effect->Increase_Conc_Time Fresh_EriB Use Fresh EriB Solution Low_Effect->Fresh_EriB Check_Media Check Media for Antioxidants Low_Effect->Check_Media Check_Seeding Check Cell Seeding High_Variability->Check_Seeding Improve_Assay Improve Assay Technique High_Variability->Improve_Assay Avoid_Edge_Effects Avoid Edge Effects High_Variability->Avoid_Edge_Effects Increase_Conc_Time->Start Re-run Fresh_EriB->Start Re-run Check_Media->Start Re-run Check_Seeding->Start Re-run Improve_Assay->Start Re-run Avoid_Edge_Effects->Start Re-run

References

Technical Support Center: Eriocalyxin B Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experimental results involving Eriocalyxin B (EriB). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Solutions are unstable and should be prepared fresh or purchased in small, pre-packaged sizes.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working concentrations for cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q2: I am observing high variability in my cell viability assay results. What could be the cause?

A2: High variability in cell viability assays (e.g., MTT, MTS) can stem from several factors:

  • Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate. If observed, consider using a lower concentration range or preparing fresh dilutions.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a uniform single-cell suspension before seeding and be precise with your pipetting.

  • Incubation Time: The cytotoxic effect of this compound is time-dependent.[2][3] Ensure that the incubation time is consistent across all experiments you wish to compare.

  • Assay-Specific Issues: For MTT assays, incomplete formazan crystal solubilization can be a major source of variability. Ensure thorough mixing after adding the solubilization buffer.

Q3: My Western blot results for downstream signaling proteins are inconsistent after this compound treatment. What should I check?

A3: Inconsistent Western blot results can be due to several factors related to both the treatment and the blotting procedure:

  • Treatment Duration and Concentration: The effect of this compound on signaling pathways can be transient. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target protein's expression or phosphorylation status.

  • Lysate Preparation: Ensure rapid and efficient cell lysis on ice with appropriate protease and phosphatase inhibitors to preserve the phosphorylation state of signaling proteins.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

  • Antibody Quality: Use validated antibodies specific for your target protein and its phosphorylated form.

Q4: I am not observing the expected anti-tumor effect in my animal xenograft model. What are the potential reasons?

A4: Lack of in vivo efficacy can be a complex issue:

  • Dosage and Administration Route: The dose and route of administration are critical. Intraperitoneal injections are commonly used for this compound in mouse models.[4][5] The dosage may need to be optimized for your specific tumor model.

  • Compound Stability and Bioavailability: The in vivo stability and bioavailability of this compound could be limiting factors. While studies show in vivo activity, the formulation and delivery method can significantly impact the outcome.

  • Tumor Model: The sensitivity of different tumor types to this compound can vary. Ensure that the cell line used for the xenograft is known to be sensitive to the compound in vitro.

  • Animal Health: The overall health of the animals can influence tumor growth and response to treatment. Monitor animal weight and general health throughout the study.

Troubleshooting Guides

Problem 1: Low or No Cytotoxicity Observed in Cell Viability Assays
Possible Cause Troubleshooting Step
Incorrect Concentration Range Consult published IC50 values for your cell line (see Table 1). Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the effective concentration range.
Compound Inactivity Ensure the compound has been stored correctly and has not degraded. If possible, test a new batch of the compound.
Cell Line Resistance Some cell lines are inherently more resistant to certain drugs. Verify the reported sensitivity of your cell line to this compound from the literature.
Short Incubation Time The cytotoxic effects may require longer exposure. Extend the incubation period (e.g., 24h, 48h, 72h) to observe a significant effect.
Problem 2: Inconsistent Phosphorylation Status of Target Proteins in Western Blots
Possible Cause Troubleshooting Step
Suboptimal Time Point Phosphorylation events can be rapid and transient. Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the peak response time.
Phosphatase Activity Ensure that phosphatase inhibitors are included in your cell lysis buffer and are fresh.
Basal Phosphorylation Levels Some cell lines may have high basal levels of phosphorylation of a particular protein, making it difficult to detect further changes. Consider serum-starving the cells before treatment to reduce basal signaling.
Antibody Specificity Use an antibody specifically validated for detecting the phosphorylated form of your target protein. Run appropriate positive and negative controls.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
MDA-MB-231Triple Negative Breast Cancer~3 µM24h[6][7]
MCF-7Breast Cancer>10 µM24h[6][7]
A-549Lung Cancer0.3-3.1 µM48h[5]
SMMC-7721Hepatocellular Carcinoma0.3-3.1 µM48h[5]
SW-480Colon Cancer0.3-3.1 µM48h[5]
HL-60Leukemia0.3-3.1 µM48h[5]
CAPAN-2Pancreatic CancerNot specified-[8]
PC-3Prostate CancerNot specified-[2]
22RV1Prostate CancerNot specified-[2]
MG63OsteosarcomaNot specified-[4]
U2OSOsteosarcomaNot specified-[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosage and AdministrationOutcomeReference
Breast Xenograft-bearing MiceTriple Negative Breast Cancer10 mg/kg; intraperitoneal injectionSlower tumor growth rate and reduced final tumor weight.[5][9]
Syngeneic Breast Tumor-bearing MiceBreast CancerNot specifiedPotent anti-metastatic efficacy.[9]
Mouse 4T1 Breast Tumor ModelBreast CancerNot specifiedSignificantly suppressed tumor growth.[10]
Murine Xenograft B- and T-lymphoma ModelsLymphomaNot specifiedRemarkably inhibited tumor growth and induced in situ tumor cell apoptosis.[11]
MG63 and U2OS OS ModelOsteosarcoma10 mg/kg, ip 1x/dayConsiderably smaller tumor mass and lower weight.[4]
Human Pancreatic Tumor Xenografts in Nude MicePancreatic Cancer2.5 mg/kgReduced pancreatic tumor weights significantly.[12]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.37, 0.75, 1.5, 3, 6, 12, 25, 50, and 100 µM) and a vehicle control (DMSO).[7] Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.[14][15]

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) daily or on a specified schedule.[4]

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments prep Prepare this compound Stock Solution (DMSO) viability Cell Viability Assay (e.g., MTT) prep->viability cell_culture Culture Cancer Cell Lines cell_culture->viability western Western Blot Analysis viability->western Determine IC50 xenograft Establish Xenograft Tumor Model viability->xenograft Select Sensitive Cell Line pathway Signaling Pathway Analysis western->pathway treatment Administer this compound (e.g., i.p.) xenograft->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring analysis Excise and Analyze Tumors monitoring->analysis

General experimental workflow for this compound studies.

stat3_pathway EriB This compound STAT3 STAT3 EriB->STAT3 Covalently binds Cys712 pSTAT3 p-STAT3 EriB->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation (e.g., by JAK2) Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition of

This compound inhibits the STAT3 signaling pathway.

nfkb_pathway EriB This compound p50 p50 EriB->p50 Binds to p50 DNA Binds to DNA EriB->DNA Blocks binding p50_p65 p50/p65 Dimer p50->p50_p65 p65 p65 p65->p50_p65 Nucleus Nucleus p50_p65->Nucleus Translocation Nucleus->DNA Apoptosis Apoptosis DNA->Apoptosis Inhibits

This compound inhibits NF-κB signaling by targeting p50.

akt_mtor_pathway EriB This compound pAkt p-Akt EriB->pAkt Inhibits pmTOR p-mTOR EriB->pmTOR Inhibits Akt Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR mTOR->pmTOR Phosphorylation CellGrowth Cell Growth & Proliferation pmTOR->CellGrowth Autophagy Autophagy pmTOR->Autophagy Inhibits Apoptosis Apoptosis

This compound induces apoptosis and autophagy via the Akt/mTOR pathway.

vegfr2_pathway EriB This compound pVEGFR2 p-VEGFR-2 EriB->pVEGFR2 Suppresses Phosphorylation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->pVEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) pVEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

This compound inhibits angiogenesis by suppressing VEGFR-2 signaling.

References

Validation & Comparative

Eriocalyxin B: A Comparative Guide to a Novel STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its critical role in tumor cell proliferation, survival, and immune evasion. A plethora of small molecule inhibitors targeting STAT3 have been developed, each with distinct mechanisms and properties. This guide provides an objective comparison of Eriocalyxin B (EB), a natural diterpenoid, with other prominent STAT3 inhibitors, supported by experimental data to aid in research and development decisions.

Mechanism of Action: A Covalent Advantage

This compound distinguishes itself from many other STAT3 inhibitors through its unique mechanism of action. It acts as a covalent inhibitor, forming a direct and irreversible bond with a specific cysteine residue (Cys712) within the SH2 domain of STAT3.[1][2][3] This covalent modification sterically hinders the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and subsequent nuclear translocation.[1][2][3] This targeted approach offers high specificity and sustained inhibition.

In contrast, many other STAT3 inhibitors function through non-covalent interactions, targeting various domains of the STAT3 protein.

  • Stattic: This widely used inhibitor is reported to selectively inhibit the function of the STAT3 SH2 domain, preventing STAT3 activation, dimerization, and nuclear translocation.[4][5] However, some studies suggest it may have off-target effects independent of STAT3.[6][7]

  • WP1066: This compound inhibits STAT3 phosphorylation and also down-regulates JAK2, an upstream kinase of STAT3.[8][9] It has been shown to block the nuclear translocation of phosphorylated STAT3.[10]

  • Napabucasin (BBI608): This inhibitor is understood to suppress STAT3-mediated gene transcription, thereby affecting cancer stemness properties.[11][12]

  • Cryptotanshinone: This natural product inhibits STAT3 phosphorylation at Tyr705 and its nuclear translocation.[13] It is suggested to directly regulate the STAT3 signaling pathway.[14]

  • JSI-124 (Cucurbitacin I): This compound inhibits both JAK2 and STAT3 phosphorylation.[15][16] Interestingly, it has also been shown to activate the NF-κB pathway, which can then induce the expression of SOCS3, a negative regulator of STAT3.[15][16]

Comparative Efficacy: In Vitro Studies

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes the reported IC50 values for this compound and other STAT3 inhibitors across various cancer cell lines.

InhibitorCell LineCancer TypeIC50 (µM)Reference(s)
This compound A549Lung Carcinoma~5[3]
MDA-MB-468Breast Cancer~5[3]
U2OSOsteosarcoma~10N/A
MG63Osteosarcoma~10N/A
Stattic UM-SCC-17BHead and Neck Squamous Cell Carcinoma2.56[17]
OSC-19Head and Neck Squamous Cell Carcinoma3.48[17]
Cal33Head and Neck Squamous Cell Carcinoma2.28[17]
UM-SCC-22BHead and Neck Squamous Cell Carcinoma2.65[17]
A549Lung Carcinoma2.5N/A
CCRF-CEMT-cell Acute Lymphoblastic Leukemia3.19[17]
JurkatT-cell Acute Lymphoblastic Leukemia4.89[17]
WP1066 HELErythroleukemia2.3[9]
U87-MGGlioblastoma5.6N/A
U373-MGGlioblastoma3.7N/A
A375Melanoma1.5[18]
Napabucasin (BBI608) DU145Prostate Cancer0.023[12]
HaCaTKeratinocyte0.5[12]
Cancer Stem Cells (various)-0.29 - 1.19[12]
Cryptotanshinone DU145Prostate Cancer3.5N/A
Rh30Rhabdomyosarcoma5.1N/A
EC109Esophageal Squamous Cell Carcinoma2.57N/A
CAES17Esophageal Squamous Cell Carcinoma10.07N/A
JSI-124 (Cucurbitacin I) A549Lung Carcinoma0.5N/A
BJABB-cell Lymphoma~0.1[19]
I-83B-cell Leukemia~0.1[19]
NALM-6B-cell Leukemia~0.1[19]

In Vivo Efficacy: Preclinical Models

The antitumor activity of these inhibitors has also been evaluated in various animal models.

InhibitorAnimal ModelCancer TypeDosing RegimenKey OutcomesReference(s)
This compound Xenograft (MDA-MB-231)Breast CancerNot specifiedSignificant anti-tumor effect[20]
Syngeneic (4T1)Breast CancerNot specifiedInhibition of metastasis[21][22]
WP1066 Xenograft (A375)Melanoma40 mg/kg, i.p.Significant tumor growth inhibition[18]
Xenograft (Caki-1)Renal Cell Carcinoma40 mg/kg, oralSignificant tumor growth inhibition[9]
Napabucasin (BBI608) Xenograft (PaCa-2)Pancreatic Cancer20 mg/kg, i.p.Significant inhibition of tumor growth, relapse, and metastasis[12]
Cryptotanshinone Xenograft (A498)Renal Cell CarcinomaNot specifiedEffective inhibition of tumorigenesis[13]
JSI-124 (Cucurbitacin I) Xenograft (4T1)Breast CancerNot specifiedSignificant inhibition of tumor growth[23]

Clinical Development Status

The translation of these preclinical findings into clinical applications is a critical aspect for drug development professionals.

InhibitorHighest Clinical PhaseIndicationsStatusReference(s)
This compound PreclinicalVarious Cancers-N/A
Stattic PreclinicalVarious Cancers, Inflammatory DiseasesLimited by poor solubility and bioavailability[5]
WP1066 Phase IIGlioblastomaRecruiting[24][25][26]
Napabucasin (BBI608) Phase IIIColorectal, Gastric, Pancreatic CancerOngoingN/A
Cryptotanshinone PreclinicalVarious CancersNo clinical trials initiated[27][28][29][30]
JSI-124 (Cucurbitacin I) PreclinicalVarious Cancers-N/A

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key assays used to evaluate STAT3 inhibitors.

STAT3 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyr705.

  • Cell Culture and Treatment: Plate cells (e.g., A549, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 inhibitor or vehicle control for a specified duration (e.g., 2-24 hours). In some experiments, cells may be stimulated with a STAT3 activator like Interleukin-6 (IL-6) for 15-30 minutes prior to lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of STAT3 inhibitors on cancer cells.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor or vehicle control for a predetermined time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of STAT3 inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the STAT3 inhibitor or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3, Ki-67).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_cytoplasm STAT3 (inactive) JAK->STAT3_cytoplasm Phosphorylates (Tyr705) pSTAT3_cytoplasm p-STAT3 (active) STAT3_cytoplasm->pSTAT3_cytoplasm STAT3_dimer STAT3 Dimer pSTAT3_cytoplasm->STAT3_dimer Dimerization STAT3_dimer_nucleus STAT3 Dimer STAT3_dimer->STAT3_dimer_nucleus Nuclear Translocation DNA DNA STAT3_dimer_nucleus->DNA Binds to Target_Genes Target Gene Transcription DNA->Target_Genes Promotes Eriocalyxin_B This compound Eriocalyxin_B->STAT3_cytoplasm Covalently binds Cys712 Prevents Phosphorylation Stattic Stattic Stattic->STAT3_dimer Inhibits Dimerization WP1066 WP1066 WP1066->JAK Inhibits JSI124 JSI-124 JSI124->JAK Inhibits Napabucasin Napabucasin Napabucasin->Target_Genes Inhibits Transcription Cryptotanshinone Cryptotanshinone Cryptotanshinone->JAK Inhibits

Caption: STAT3 signaling and points of inhibition.

Experimental_Workflow General Workflow for STAT3 Inhibitor Evaluation start Start cell_culture Cancer Cell Culture start->cell_culture inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment western_blot Western Blot (p-STAT3) inhibitor_treatment->western_blot mtt_assay MTT Assay (Cell Viability) inhibitor_treatment->mtt_assay data_analysis Data Analysis (IC50, Tumor Growth) western_blot->data_analysis mtt_assay->data_analysis in_vivo_model In Vivo Xenograft Model in_vivo_model->data_analysis data_analysis->in_vivo_model Promising Candidates end End data_analysis->end

References

A Head-to-Head Battle in Breast Cancer Models: Eriocalyxin B vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparative Guide for Researchers

In the landscape of breast cancer therapeutics, the well-established chemotherapeutic agent paclitaxel and the promising natural compound Eriocalyxin B (EriB) present distinct mechanisms of action and efficacy profiles. This guide provides a comprehensive comparison of their performance in preclinical breast cancer models, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions to aid researchers in drug development and discovery.

At a Glance: Key Performance Indicators

To facilitate a clear comparison, the following tables summarize the key quantitative data on the cytotoxic and anti-proliferative effects of this compound and paclitaxel in common breast cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in Breast Cancer Cell Lines
Cell Line This compound (µM) Paclitaxel (µM)
MDA-MB-231 (Triple-Negative) 0.35 - 2.25[1]0.0071 - 0.3[2][3]
MCF-7 (ER-Positive) 0.3 - 3.1[1]0.0075 - 3.5[2][4]

Note: IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methods. The ranges presented reflect data from multiple sources.

Deep Dive: Mechanisms of Action and Cellular Effects

This compound and paclitaxel disrupt cancer cell proliferation and survival through fundamentally different mechanisms, leading to distinct cellular consequences.

This compound: A Multi-Pronged Attack on Cancer Signaling

This compound, a diterpenoid extracted from the plant Isodon eriocalyx, exhibits a multi-faceted anti-cancer activity. It is known to induce programmed cell death (apoptosis) by inhibiting key survival signaling pathways. Specifically, EriB has been shown to suppress the activation of STAT3 and NF-κB, two crucial transcription factors that promote cancer cell proliferation and survival.[3][5] This inhibition leads to an increased ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family and subsequent activation of caspase-3, a key executioner of apoptosis.[3]

Furthermore, EriB can induce autophagy, a cellular recycling process, by suppressing the Akt/mTOR/p70S6K signaling pathway.[6][7] In some contexts, this autophagy can be cytoprotective, but its blockage can sensitize cancer cells to EriB-induced death.[6] More recent studies have also highlighted its ability to suppress metastasis in triple-negative breast cancer (TNBC) models by targeting pathways like the epidermal growth factor receptor (EGFR) signaling cascade.[8]

Paclitaxel: The Mitotic Disruptor

Paclitaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy for various cancers, including breast cancer.[2] Its primary mechanism of action is the stabilization of microtubules, essential components of the cell's cytoskeleton.[1] By preventing the dynamic instability of microtubules required for chromosome segregation during cell division, paclitaxel arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1] Paclitaxel can also induce apoptosis by inactivating the anti-apoptotic protein Bcl-2.[1]

Visualizing the Molecular Battleground

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and the cellular processes disrupted by paclitaxel.

Eriocalyxin_B_Signaling_Pathway EriB This compound EGFR EGFR EriB->EGFR inhibits Akt Akt EriB->Akt inhibits STAT3 STAT3 EriB->STAT3 inhibits NFkB NF-κB EriB->NFkB inhibits MEK MEK EGFR->MEK ERK ERK MEK->ERK Metastasis Metastasis ERK->Metastasis mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy p70S6K->Autophagy regulates Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) STAT3->Bcl2 NFkB->Bcl2 Caspase3 Caspase-3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's multi-target mechanism in breast cancer cells.

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules promotes Bcl2 Bcl-2 Paclitaxel->Bcl2 inactivates Tubulin Tubulin Dimers Tubulin->Microtubules assembly MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis inhibits

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

In Vivo Efficacy: A Glimpse into Preclinical Models

While direct comparative in vivo studies are limited, independent research provides insights into the anti-tumor efficacy of both compounds.

This compound: In a mouse xenograft model of human breast cancer, this compound administered via intraperitoneal injection at a dose of 10 mg/kg demonstrated significant anti-tumor activity.[1] The treatment led to a slower tumor growth rate and reduced final tumor weight, with no significant changes in body weight or liver enzyme levels, suggesting a favorable toxicity profile at this dose.[1] The anti-tumor effect in vivo was associated with the activation of both autophagy and apoptosis in the tumor cells.[7]

Paclitaxel: As a clinically approved drug, paclitaxel's in vivo efficacy is well-documented. In preclinical models, it effectively inhibits tumor growth in various breast cancer xenografts. For instance, in an MDA-MB-231 xenograft model, a derivative of paclitaxel showed a tumor inhibition rate of up to 77.32% when administered once every 3 days for 21 days at a dose of 13.73 mg/kg.[9] Paclitaxel is often used as a positive control in in vivo studies to evaluate the efficacy of new anti-cancer agents.

Experimental Protocols: A Guide for Reproducibility

To ensure the reproducibility and further exploration of the findings presented, this section outlines the detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or paclitaxel at the desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways
  • Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with breast cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) in the flank.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or paclitaxel (at a specified dose and route) is administered according to a predetermined schedule (e.g., daily, every 3 days). The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). The tumor growth inhibition rate is calculated.

Conclusion and Future Directions

This compound and paclitaxel represent two distinct classes of anti-cancer agents with different molecular targets and mechanisms of action. Paclitaxel is a well-established, potent mitotic inhibitor, while this compound is an emerging natural product that targets multiple signaling pathways crucial for breast cancer cell survival and metastasis.

The data presented here suggests that this compound holds significant promise, particularly for aggressive subtypes like triple-negative breast cancer, where targeted therapies are limited. Its multi-targeting nature may offer advantages in overcoming drug resistance.

For researchers, several avenues warrant further investigation:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies under identical experimental conditions are crucial for a definitive comparison of the efficacy and toxicity of this compound and paclitaxel.

  • Combination Therapies: Given their different mechanisms of action, exploring the synergistic potential of combining this compound with paclitaxel or other targeted therapies could lead to more effective treatment strategies.

  • Resistance Mechanisms: Investigating the potential for cancer cells to develop resistance to this compound and how this compares to paclitaxel resistance is essential for its clinical development.

This guide provides a foundational comparison to inform future research and development efforts in the ongoing fight against breast cancer. The continued exploration of novel compounds like this compound, alongside a deeper understanding of established drugs like paclitaxel, is paramount to advancing patient outcomes.

References

Eriocalyxin B Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research findings consolidate the evidence for Eriocalyxin B (EriB), a natural diterpenoid, as a promising anti-tumor agent. A comprehensive review of xenograft studies reveals its significant efficacy in inhibiting tumor growth across various cancer types, including triple-negative breast cancer, lymphoma, and pancreatic cancer. This guide provides a comparative analysis of EriB's performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

This compound has consistently demonstrated its ability to suppress tumor progression in preclinical xenograft models. Its multifaceted mechanism of action, which includes the induction of apoptosis (programmed cell death), autophagy (a cellular recycling process), and the inhibition of metastasis (cancer spread), positions it as a strong candidate for further oncological investigation.

Comparative Efficacy of this compound in Xenograft Models

Quantitative data from multiple studies highlight the potent in vivo anti-tumor activity of this compound. The following tables summarize the key findings on tumor growth inhibition in various cancer xenograft models.

Cancer Type Xenograft Model Treatment Regimen Tumor Growth Inhibition (%) Reference
Triple-Negative Breast CancerMDA-MB-23110 mg/kg/day, i.p.Not explicitly quantified, but significant suppression of tumor growth and metastasis observed.[1][2]
LymphomaRaji (Burkitt's lymphoma)15 mg/kg, every other day, i.p.~60% reduction in tumor volume compared to control.[3]
Pancreatic CancerCAPAN-22.5 mg/kg, i.p.Significant reduction in tumor weight.[4][4]

Note: i.p. denotes intraperitoneal injection. Further details on statistical significance can be found in the cited literature.

In-Depth Look at Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments cited in the studies.

Xenograft Tumor Establishment and Drug Administration

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Raji for lymphoma, CAPAN-2 for pancreatic cancer) are cultured under standard conditions.[1][3][4]

  • Immunocompromised mice, typically BALB/c nude mice, are used to prevent rejection of the human tumor xenografts.[5]

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 106 to 5 x 106 cells in a volume of 100-200 µL) is subcutaneously injected into the flank or other relevant anatomical sites of the mice.[6]

3. Treatment Protocol:

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups.

  • This compound, dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline), is administered via intraperitoneal injection at specified dosages and schedules.[3][4] Control groups receive the vehicle only.

4. Monitoring Tumor Growth:

  • Tumor dimensions (length and width) are measured at regular intervals using calipers.

  • Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the molecular mechanisms underlying the anti-tumor effects of this compound and the experimental process, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_model Immunocompromised Mice animal_model->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume & Weight Measurement treatment->monitoring data_collection Data Collection & Statistical Analysis monitoring->data_collection results Evaluation of Anti-Tumor Efficacy data_collection->results

Caption: Experimental workflow for validating the anti-tumor effects of this compound in xenograft models.

signaling_pathways cluster_erib This compound cluster_pathways Signaling Pathways cluster_downstream Downstream Effects EriB This compound EGFR EGFR EriB->EGFR Akt Akt EriB->Akt NFkB NF-κB EriB->NFkB STAT3 STAT3 EriB->STAT3 MEK_ERK MEK/ERK EGFR->MEK_ERK Metastasis Metastasis EGFR->Metastasis mTOR mTOR Akt->mTOR Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Angiogenesis Angiogenesis NFkB->Angiogenesis STAT3->Proliferation STAT3->Apoptosis MEK_ERK->Proliferation mTOR->Proliferation

Caption: Key signaling pathways modulated by this compound in cancer cells.[1][2][3][7][8]

Conclusion

The collective evidence from xenograft studies strongly supports the anti-tumor properties of this compound. Its ability to inhibit tumor growth in various cancer models, coupled with its well-documented mechanisms of action, underscores its potential as a novel therapeutic agent. This guide provides a foundational comparison for researchers to build upon, highlighting the need for further studies, including direct comparisons with standard-of-care chemotherapeutics and evaluation in a wider range of cancer xenograft models.

References

Eriocalyxin B: A Comparative Analysis Against Established Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Eriocalyxin B (Eri-B), a natural diterpenoid, with the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The following sections detail their mechanisms of action, present available quantitative data from relevant studies, and outline the experimental protocols used to generate this data. This document aims to be a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Mechanism of Action: A Tale of Two Pathways

This compound primarily exerts its anti-inflammatory effects through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In contrast, Dexamethasone, a synthetic glucocorticoid, also targets the NF-κB pathway but through a different mechanism, while Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting cyclooxygenase (COX) enzymes.

This compound: This compound directly interferes with the DNA binding of both the p65 and p50 subunits of the NF-κB complex.[1][2] This action is non-competitive and effectively blocks the transcription of NF-κB downstream genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of the inflammatory response.[1][2]

Dexamethasone: This corticosteroid inhibits NF-κB activity by inducing the synthesis of IκBα, an inhibitory protein that sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus.[3] Dexamethasone can also directly interact with the p65 subunit of NF-κB, further inhibiting its activity.[4]

Indomethacin: As a non-selective COX inhibitor, Indomethacin blocks the activity of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data for this compound, Dexamethasone, and Indomethacin from various in vitro and in vivo studies. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not yet available in the published literature. Therefore, the data presented here is for an indirect comparison of their potencies.

DrugAssayCell Line/ModelIC50 / EffectCitation
This compound NF-κB InhibitionVarious human cancer cell types~ 0.1 - 1.0 µM[1]
Dexamethasone NF-κB InhibitionA549 cells0.5 x 10⁻⁹ M (0.5 nM)[5]
Dexamethasone Nitric Oxide Production InhibitionRAW 264.7 macrophages34.60 µg/mL[6]
Indomethacin Carrageenan-induced paw edemaRats46.87% inhibition at 2h (10 mg/kg)[7]
Indomethacin Carrageenan-induced paw edemaRats65.71% inhibition at 3h (10 mg/kg)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these anti-inflammatory agents.

NF-κB Inhibition Assay
  • Objective: To determine the inhibitory effect of a compound on NF-κB transcriptional activity.

  • Methodology:

    • Cells (e.g., HepG2, A549) are transiently transfected with an NF-κB-dependent luciferase reporter plasmid.

    • Following transfection, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone) for a specified period.

    • Inflammation is induced by adding an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • The percentage of inhibition is calculated relative to the stimulated, untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is then determined.

Carrageenan-Induced Paw Edema in Rats
  • Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.

  • Methodology:

    • Wistar rats are fasted overnight before the experiment.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., Indomethacin) or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.[8]

LPS-Induced Nitric Oxide (NO) Production in Macrophages
  • Objective: To assess the inhibitory effect of a compound on the production of the pro-inflammatory mediator, nitric oxide.

  • Methodology:

    • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., Dexamethasone) for 1 hour.

    • Inflammation is stimulated by adding LPS (e.g., 1 µg/mL).

    • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

This compound and Dexamethasone NF-kB Inhibition Pathways cluster_EriB This compound Pathway cluster_Dexa Dexamethasone Pathway EriB This compound NFkB_DNA_Binding NF-κB-DNA Binding EriB->NFkB_DNA_Binding Inhibits Gene_Transcription Inflammatory Gene Transcription (COX-2, iNOS) NFkB_DNA_Binding->Gene_Transcription Leads to Inflammation_EriB Inflammation Gene_Transcription->Inflammation_EriB Dexa Dexamethasone IkBa_Synthesis IκBα Synthesis Dexa->IkBa_Synthesis Induces NFkB_Cytoplasm NF-κB Sequestration in Cytoplasm IkBa_Synthesis->NFkB_Cytoplasm NFkB_Translocation NF-κB Nuclear Translocation NFkB_Cytoplasm->NFkB_Translocation Inhibits Gene_Transcription_Dexa Inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription_Dexa Inflammation_Dexa Inflammation Gene_Transcription_Dexa->Inflammation_Dexa

Caption: Comparative signaling pathways of this compound and Dexamethasone in NF-κB inhibition.

Carrageenan_Induced_Paw_Edema_Workflow Start Start Animal_Prep Wistar Rats (Fasted) Start->Animal_Prep Initial_Measurement Measure Initial Paw Volume Animal_Prep->Initial_Measurement Drug_Admin Administer Test Compound (e.g., Indomethacin) or Vehicle Initial_Measurement->Drug_Admin Inflammation_Induction Inject Carrageenan (Sub-plantar) Drug_Admin->Inflammation_Induction Time_Points Measure Paw Volume at t=1, 2, 3, 4, 5h Inflammation_Induction->Time_Points Data_Analysis Calculate % Inhibition of Edema Time_Points->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

LPS_Induced_NO_Production_Workflow Start Start Cell_Seeding Seed RAW 264.7 Cells Start->Cell_Seeding Pre_treatment Pre-treat with Test Compound (e.g., Dexamethasone) Cell_Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite Measurement Supernatant_Collection->Griess_Assay Data_Analysis Calculate % Inhibition of NO Production Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for LPS-induced nitric oxide production assay.

References

Cross-Validation of Eriocalyxin B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eriocalyxin B (EriB), a natural diterpenoid compound, with established inhibitors targeting key oncogenic signaling pathways. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of EriB's mechanism of action and its potential as a therapeutic agent.

Comparative Analysis of Inhibitory Activity

This compound has been shown to exert its anti-cancer effects by modulating multiple signaling pathways critical for tumor cell proliferation, survival, and metastasis. This section compares the inhibitory potency of EriB with that of well-characterized inhibitors of the STAT3, NF-κB, and PI3K/Akt/mTOR pathways. The half-maximal inhibitory concentration (IC50) values are presented to provide a quantitative benchmark of their respective activities.

It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, including cell lines, assay duration, and specific endpoints measured.

Table 1: Comparison of this compound and Stattic (STAT3 Inhibitor)
CompoundTargetCell LineAssayIC50Reference
This compound STAT3 PathwaySTAT3-dependent cancer cellsApoptosis InductionNot explicitly defined as IC50 for STAT3 inhibition, but induces apoptosis in STAT3-dependent cells.[1][2][3][4][1][2][3][4]
Stattic STAT3 SH2 domainCell-free assayInhibition of STAT3 activation5.1 µM[5][6][7]
A549 cellsProliferation2.5 µM[5]
UM-SCC-17B cellsProliferation2.562 ± 0.409 μM[8]
OSC-19 cellsProliferation3.481 ± 0.953 μM[8]
Cal33 cellsProliferation2.282 ± 0.423 μM[8]
UM-SCC-22B cellsProliferation2.648 ± 0.542 μM[8]
Table 2: Comparison of this compound and BAY 11-7082 (NF-κB Inhibitor)
CompoundTargetCell Line/SystemAssayIC50Reference
This compound NF-κB PathwayHEK293T cellsp65-Luc Reporter AssayPotent inhibition observed, specific IC50 not provided.[9][9]
SMMC-7721 cellsCytotoxicity (MTT)~0.3-3.1 µM (across various cell lines)[10][10]
BAY 11-7082 IκBα phosphorylationTumor cellsInhibition of TNFα-induced IκBα phosphorylation10 µM[11][12]
Human endothelial cellsInhibition of adhesion molecule expression5-10 µM[13]
Table 3: Comparison of this compound and PI3K/Akt/mTOR Pathway Inhibitors
CompoundTargetCell LineAssayIC50Reference
This compound Akt/mTOR PathwayPC-3 cellsCell Viability (MTT, 48h)0.46 µM[14]
22RV1 cellsCell Viability (MTT, 48h)1.20 µM[14]
Rapamycin mTORC1HEK293 cellsmTOR activity~0.1 nM[15]
T98G cellsCell Viability2 nM[15]
U87-MG cellsCell Viability1 µM[15]
Pictilisib (GDC-0941) PI3Kα/δCell-free assayKinase activity3 nM[16][17][18]
U87MG cellsAkt phosphorylation46 nM[18]
PC3 cellsAkt phosphorylation37 nM[18]
MDA-MB-361 cellsAkt phosphorylation28 nM[18]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

This compound's Impact on the STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation DNA DNA Nucleus->DNA binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression regulates EriB This compound EriB->pSTAT3 inhibits (covalently binds Cys712) NFkB_Pathway Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) inactive complex Proteasome Proteasome IkB->Proteasome degradation NFkB_active NF-κB (p50/p65) active NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocation DNA DNA Nucleus->DNA binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression regulates EriB This compound EriB->NFkB_active inhibits DNA binding (targets p50 Cys62) Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis EriB This compound EriB->Akt inhibits phosphorylation EriB->mTORC1 inhibits phosphorylation Experimental_Workflow Start Cancer Cell Lines Treatment Treatment with This compound (dose- and time-dependent) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis Western_Blot Western Blot Analysis (Protein expression and phosphorylation) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

Eriocalyxin B: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eriocalyxin B (EriB), a natural diterpenoid extracted from Isodon eriocalyx, has emerged as a potent anti-cancer agent, demonstrating significant cytotoxic and anti-proliferative effects against a range of malignancies. This guide provides a comparative overview of EriB's efficacy in different cancer cell lines, supported by experimental data, detailed methodologies, and visualizations of its molecular interactions.

Quantitative Efficacy of this compound

The inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across various human cancer cell lines, highlighting its broad-spectrum activity.

Cancer TypeCell LineTreatment DurationIC50 (µM)Key Findings & Affected Pathways
Prostate Cancer PC-3 (Androgen-independent)24 - 48 h0.46 - 0.88Induces apoptosis and autophagy via inhibition of the Akt/mTOR pathway.[1]
Prostate Cancer 22RV1 (Androgen-dependent)24 - 48 h1.20 - 3.26Induces apoptosis and autophagy; less sensitive to EriB compared to PC-3 cells.[1]
Breast Cancer MDA-MB-231 (TNBC)24 - 72 h0.35 - 2.25Induces apoptosis and autophagy; inhibits STAT3 and NF-κB signaling.[2]
Breast Cancer MCF-748 h0.3 - 3.1Induces apoptosis and autophagy via inhibition of the Akt/mTOR/p70S6K pathway.[2]
Hepatocellular Carcinoma SMMC-772148 h0.3 - 3.1Induces apoptosis through inhibition of NF-κB signaling.[2]
Colon Carcinoma SW-48048 h0.3 - 3.1Demonstrates cytotoxic effects.[2]
Lung Carcinoma A-54948 h0.3 - 3.1Demonstrates cytotoxic effects.[2]
Promyelocytic Leukemia HL-6048 h0.3 - 3.1Demonstrates cytotoxic effects.[2]
Pancreatic Adenocarcinoma PANC-1, SW1990, CAPAN-1, CAPAN-2Not SpecifiedPotent CytotoxicityInduces caspase-dependent apoptosis and G2/M cell cycle arrest; activates p53 pathway.[3][4]
Lymphoma B- and T-lymphoma cellsNot SpecifiedSignificant InhibitionInduces apoptosis via caspase activation and modulation of Bcl-2 family proteins; inhibits NF-κB and AKT pathways.[5]

Note: IC50 values can vary based on experimental conditions such as treatment duration and specific assay used.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates the primary molecular targets of EriB.

EriB_Signaling_Pathways cluster_downstream Downstream Effects EriB This compound Akt Akt EriB->Akt Inactivates STAT3 STAT3 EriB->STAT3 Inactivates NFkB NF-κB (p50) EriB->NFkB Inactivates Apoptosis Apoptosis EriB->Apoptosis Induces CellCycle G2/M Arrest EriB->CellCycle Induces Survival Cell Survival Akt->Survival Promotes Akt->Survival Proliferation Cell Proliferation STAT3->Proliferation Promotes STAT3->Proliferation NFkB->Survival Promotes NFkB->Survival

Caption: this compound inhibits key pro-survival pathways like Akt, STAT3, and NF-κB, leading to reduced cell proliferation and survival, and promoting apoptosis and cell cycle arrest.

General Experimental Protocols

The following methodologies are commonly employed to evaluate the efficacy of this compound in cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.25 to 8.0 µM). A control group is treated with vehicle (e.g., DMSO) only.[1]

  • Incubation: Cells are incubated with EriB for specified durations, typically 24, 48, or 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Cells are treated with a selected concentration of EriB (often near the IC50 value) for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment with EriB, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-STAT3, Akt, Bcl-2, caspase-3).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Standard Experimental Workflow

The diagram below outlines a typical workflow for assessing the anti-cancer properties of a compound like this compound, from initial in vitro screening to mechanistic studies.

Experimental_Workflow cluster_invitro In Vitro Assays start Cancer Cell Line Culture (e.g., MDA-MB-231, PC-3) treatment This compound Treatment (Dose- and Time-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle mechanism Mechanism of Action Study (e.g., Western Blot for STAT3, Akt, NF-κB) viability->mechanism apoptosis->mechanism cell_cycle->mechanism result Data Analysis (IC50 Calculation, Pathway Identification) mechanism->result

Caption: A standard workflow for evaluating this compound, progressing from cell culture and treatment to in vitro functional assays and mechanistic analysis.

References

Validating TCEA3's Role in Eriocalyxin B's Anti-Osteosarcoma Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has illuminated the potential of Eriocalyxin B (EriB), a natural compound, in the treatment of osteosarcoma, the most common type of bone cancer. Research suggests that EriB exerts its anti-tumor effects by downregulating Transcription Elongation Factor A3 (TCEA3). This guide provides a comprehensive comparison of EriB's performance with standard and emerging osteosarcoma therapies, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.

This compound vs. Alternative Osteosarcoma Therapies: A Data-Driven Comparison

The following table summarizes the in vitro and in vivo efficacy of this compound compared to standard chemotherapy and a representative targeted therapy for osteosarcoma.

TreatmentMechanism of ActionCell LinesIn Vitro Efficacy (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Citation(s)
This compound (EriB) Downregulation of TCEA3MG63, U2OSMG63: ~1.5 µM U2OS: ~2.0 µMSignificant tumor growth suppression in xenograft models.[1]
Standard Chemotherapy (MAP Regimen: Methotrexate, Doxorubicin, Cisplatin) DNA damage, inhibition of DNA synthesis and repairVarious Osteosarcoma Cell LinesDoxorubicin: 10-100 nM Cisplatin: 1-5 µM Methotrexate: >10 µMStandard of care with ~70% 5-year survival for localized disease.[2][3][4]
Targeted Therapy (e.g., Sorafenib - multi-kinase inhibitor) Inhibition of multiple kinases involved in tumor progression (e.g., VEGFR, PDGFR)Various Osteosarcoma Cell Lines5-10 µMModest tumor growth inhibition in preclinical models.[5][6]
Immunotherapy (e.g., Anti-PD-1) Blocks the PD-1/PD-L1 immune checkpoint, enabling T-cell-mediated anti-tumor response.N/A (Evaluated in vivo)N/ALimited efficacy as a monotherapy in "cold" osteosarcoma tumors. Combination with EriB shows enhanced anti-tumor activity.[7]

Delving into the Science: Experimental Protocols

The validation of TCEA3 as the target of this compound in osteosarcoma involved a series of key experiments. Detailed methodologies are provided below to facilitate replication and further investigation.

In Vitro Validation

1. Cell Culture and EriB Treatment:

  • Human osteosarcoma cell lines (MG63, U2OS) and a normal human osteoblast cell line (hFOB1.19) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were treated with varying concentrations of this compound for specified durations to assess its effects on cell viability, proliferation, and migration.

2. Cell Proliferation and Viability Assays:

  • Cell Counting Kit-8 (CCK-8) Assay: To determine the half-maximal inhibitory concentration (IC50) of EriB, cells were seeded in 96-well plates, treated with a gradient of EriB concentrations, and cell viability was measured spectrophotometrically.

  • Colony Formation Assay: To assess the long-term proliferative capacity, cells were seeded at low density, treated with EriB, and colonies were stained and counted after a designated incubation period.

3. Cell Migration Assay:

  • Wound Healing Assay: A scratch was made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of EriB was monitored and quantified to evaluate cell migration.

4. Western Blot Analysis:

  • To investigate the effect of EriB on protein expression, whole-cell lysates were prepared from treated and untreated cells.

  • Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TCEA3 and a loading control (e.g., GAPDH).

  • Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.

5. TCEA3 Knockdown and Overexpression:

  • To confirm the role of TCEA3, osteosarcoma cells were transfected with siRNAs targeting TCEA3 (knockdown) or with a TCEA3 expression vector (overexpression).

  • The effect of EriB on these genetically modified cells was then assessed using the proliferation and migration assays described above.

In Vivo Validation

1. Xenograft Mouse Model:

  • Immunocompromised mice were subcutaneously injected with human osteosarcoma cells (e.g., MG63).

  • Once tumors reached a palpable size, mice were randomly assigned to treatment groups: vehicle control and this compound.

  • EriB was administered intraperitoneally at a specified dosage and schedule.

2. Tumor Growth Measurement:

  • Tumor volume was measured regularly using calipers throughout the treatment period.

  • At the end of the study, tumors were excised, weighed, and photographed.

3. Immunohistochemistry (IHC):

  • Tumor tissues were fixed, sectioned, and stained with antibodies against Ki-67 (a proliferation marker) and TCEA3 to assess their expression levels in vivo.

4. Combination Therapy Model:

  • To evaluate the synergistic effect of EriB with immunotherapy, immunocompetent mice were used.

  • Mice bearing osteosarcoma tumors were treated with EriB, an anti-PD-1 antibody, or a combination of both.

  • Tumor growth and immune cell infiltration (e.g., CD8+ T cells) were analyzed.

Visualizing the Mechanisms and Workflows

To further clarify the scientific underpinnings of this research, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

EriB_TCEA3_Pathway EriB This compound (EriB) TCEA3 TCEA3 EriB->TCEA3 Downregulates Proliferation Cell Proliferation TCEA3->Proliferation Migration Cell Migration TCEA3->Migration TumorGrowth Tumor Growth TCEA3->TumorGrowth

Caption: Proposed signaling pathway of this compound in osteosarcoma.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cell_culture Osteosarcoma Cell Lines (MG63, U2OS) erib_treatment EriB Treatment cell_culture->erib_treatment genetic_manipulation TCEA3 Knockdown/ Overexpression cell_culture->genetic_manipulation phenotype_assays Phenotypic Assays (Proliferation, Migration) erib_treatment->phenotype_assays western_blot Western Blot for TCEA3 erib_treatment->western_blot confirm_role Confirm TCEA3 Role phenotype_assays->confirm_role western_blot->confirm_role genetic_manipulation->confirm_role xenograft Xenograft Model (Immunocompromised Mice) confirm_role->xenograft erib_admin EriB Administration xenograft->erib_admin combo_therapy Combination Therapy (EriB + anti-PD-1) xenograft->combo_therapy tumor_measurement Tumor Growth Measurement erib_admin->tumor_measurement ihc Immunohistochemistry (Ki-67, TCEA3) tumor_measurement->ihc

Caption: Experimental workflow for validating TCEA3's role.

Conclusion and Future Directions

The presented data strongly support the role of TCEA3 as a mediator of this compound's anti-tumor effects in osteosarcoma. EriB's ability to downregulate TCEA3 leads to decreased cell proliferation, migration, and tumor growth. Furthermore, the synergistic effect observed when combining EriB with an immune checkpoint inhibitor suggests a promising new therapeutic strategy for this challenging disease.

Future research should focus on elucidating the precise molecular mechanisms by which EriB regulates TCEA3 expression. Additionally, further preclinical studies are warranted to optimize dosing and delivery methods for EriB, both as a monotherapy and in combination with other agents, to pave the way for potential clinical trials. This comparative guide provides a foundational resource for researchers dedicated to advancing osteosarcoma treatment.

References

Independent Verification of Eriocalyxin B's Anti-Angiogenic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of Eriocalyxin B (EriB), a natural diterpenoid, with established anti-angiogenic agents, Bevacizumab and Sunitinib. The information is compiled from preclinical studies to support independent verification and further research.

Executive Summary

This compound has demonstrated significant anti-angiogenic activity in both in vitro and in vivo models.[1][2][3] Its mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling, a critical pathway in angiogenesis.[1][2][3] This guide presents a comparative analysis of EriB's efficacy against Bevacizumab, a monoclonal antibody targeting VEGF-A, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The data, summarized from various preclinical studies, suggests that EriB is a promising candidate for further investigation as an anti-angiogenic therapeutic agent.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound, Bevacizumab, and Sunitinib on Human Umbilical Vein Endothelial Cells (HUVECs). It is crucial to note that the experimental conditions, such as VEGF concentration and incubation times, may vary between studies, making direct comparisons of IC50 values challenging.

Table 1: Inhibition of HUVEC Proliferation

CompoundConcentrationInhibition of VEGF-induced ProliferationExperimental Conditions
This compound 50 nMSignificant InhibitionVEGF (10 ng/mL), 48h incubation
100 nMSignificant InhibitionVEGF (10 ng/mL), 48h incubation
Bevacizumab Dose-dependentEffective inhibition at various concentrationsVEGF (10 ng/mL), 24h incubation[4]
Sunitinib ~1.5 µM (IC50)Cytotoxic effect48h incubation[5]
4.6 nM (IC50)VEGF-dependent proliferation-

Table 2: Inhibition of HUVEC Migration (Wound Healing Assay)

CompoundConcentrationInhibition of Cell MigrationExperimental Conditions
This compound 50 nMSignificant Inhibition24h incubation[1]
100 nMSignificant Inhibition24h incubation[1]
Bevacizumab Time and Dose-dependent-VEGF (10 ng/mL) stimulation[4]
Sunitinib 1 µM~15-20% inhibition4-6h incubation[5]

Table 3: Inhibition of HUVEC Tube Formation

CompoundConcentrationInhibition of Tube FormationExperimental Conditions
This compound 50 nM~40% inhibition11h incubation[1]
100 nM~60% inhibition11h incubation[1]
Bevacizumab Dose-dependent-VEGF (10 ng/mL), 24h incubation[4]
Sunitinib 2.5 µMSignificant decrease-[5]

Mechanism of Action: Targeting the VEGF Signaling Pathway

This compound exerts its anti-angiogenic effects by directly targeting VEGFR-2, the primary receptor for VEGF-A, which is a key mediator of angiogenesis. By inhibiting the phosphorylation of VEGFR-2, EriB effectively blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[1][2][3]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration EriB This compound EriB->VEGFR2 Inhibits Phosphorylation

VEGF Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Angiogenesis Assays

1. HUVEC Proliferation Assay (MTT Assay)

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are then treated with various concentrations of the test compound (this compound, Bevacizumab, or Sunitinib) in the presence or absence of a pro-angiogenic stimulus, typically VEGF (10 ng/mL).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Quantification: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

2. Wound Healing (Scratch) Assay for Cell Migration

  • Cell Monolayer: HUVECs are grown to confluence in 6-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch or "wound" across the center of the cell monolayer.

  • Washing: The wells are gently washed with PBS to remove detached cells.

  • Treatment: Fresh medium containing the test compound at various concentrations is added to the wells.

  • Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., every 6-8 hours for 24 hours) using a phase-contrast microscope.

  • Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time using image analysis software.

Wound_Healing_Workflow A 1. Seed HUVECs to confluence in a 6-well plate B 2. Create a scratch with a sterile pipette tip A->B C 3. Wash with PBS to remove cell debris B->C D 4. Add fresh medium with test compounds C->D E 5. Image wound at 0h and subsequent time points D->E F 6. Quantify wound closure over time E->F

Workflow for the in vitro wound healing (scratch) assay.

3. HUVEC Tube Formation Assay

  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.

  • Treatment: The cells are treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF.

  • Incubation: The plates are incubated for a period that allows for the formation of capillary-like structures (e.g., 6-12 hours).

  • Imaging: The formation of tubular networks is observed and photographed using a phase-contrast microscope.

  • Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Angiogenesis Assay

Matrigel Plug Assay

  • Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound at desired concentrations on ice.

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of immunodeficient mice. The Matrigel solidifies at body temperature, forming a plug.

  • Incubation: The mice are monitored for a specific period (e.g., 7-14 days) to allow for neovascularization within the Matrigel plug.

  • Plug Excision: The Matrigel plugs are excised from the mice.

  • Analysis: The extent of angiogenesis is quantified by:

    • Hemoglobin content: Measuring the amount of hemoglobin within the plug using a Drabkin's reagent kit, which correlates with the density of blood vessels.

    • Immunohistochemistry: Staining sections of the plug with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

Matrigel_Plug_Workflow A 1. Mix Matrigel with pro-angiogenic factors and test compounds B 2. Subcutaneously inject the Matrigel mixture into mice A->B C 3. Allow for in vivo neovascularization B->C D 4. Excise the Matrigel plug after a set period C->D E 5. Quantify angiogenesis via Hemoglobin content or IHC D->E

Workflow for the in vivo Matrigel plug assay.

Conclusion

The available preclinical data strongly support the anti-angiogenic potential of this compound. Its targeted inhibition of the VEGFR-2 signaling pathway provides a clear mechanism for its observed effects on endothelial cell function. While direct comparative studies with established agents like Bevacizumab and Sunitinib are limited, the existing evidence positions this compound as a compelling candidate for further development in the field of anti-angiogenic cancer therapy. Researchers are encouraged to utilize the provided protocols for independent verification and to further explore the therapeutic potential of this natural compound.

References

Assessing the Therapeutic Index: A Comparative Analysis of Eriocalyxin B and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with improved safety profiles and enhanced efficacy is paramount. This guide provides a detailed comparison of the therapeutic index of Eriocalyxin B, a natural diterpenoid, and doxorubicin, a widely used chemotherapeutic agent. By examining their cytotoxic effects on cancer cells alongside their systemic toxicity, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of this compound as a viable alternative or adjunct to conventional chemotherapy.

Quantitative Assessment of Efficacy and Toxicity

The therapeutic index (TI) of a drug is a quantitative measurement of its safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety. This section presents a compilation of experimental data on the efficacy (IC50 values) and toxicity (LD50 and MTD values) of this compound and doxorubicin.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented below were determined using the MTT assay and represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Cancer Cell LineDrugIC50 (µM)Reference
Breast Cancer
MCF-7This compound0.3 - 3.1[1]
Doxorubicin0.1 - 2.5[2][3]
MDA-MB-231This compoundNot explicitly stated, but effective at inhibiting migration[4]
Doxorubicin2.1[2]
Prostate Cancer
PC-3This compound0.46 - 0.88 (24-48h)
DoxorubicinNot specified
22RV1This compound1.20 - 3.26 (24-48h)
DoxorubicinNot specified
Lung Cancer
A549This compound0.3 - 3.1[1]
Doxorubicin> 20[2]
NCI-H1299DoxorubicinSignificantly higher than other lung cancer cell lines[5]
Leukemia
HL-60This compound0.3 - 3.1[1]
DoxorubicinNot specified
Hepatocellular Carcinoma
SMMC-7721This compound0.3 - 3.1[1]
DoxorubicinNot specified
HepG2Doxorubicin12.2[2]
Huh7Doxorubicin> 20[2]
Colon Cancer
SW-480This compound0.3 - 3.1[1]
DoxorubicinNot specified
Bladder Cancer
TCCSUPDoxorubicin12.6[2]
BFTC-905Doxorubicin2.3[2]
UMUC-3Doxorubicin5.1[2]
VMCUB-1Doxorubicin> 20[2]
Cervical Cancer
HeLaDoxorubicin2.9[2]
Melanoma
M21Doxorubicin2.8[2]
Table 2: Comparative Systemic Toxicity of this compound and Doxorubicin in Animal Models

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a tested animal population. The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity.

DrugAnimal ModelRoute of AdministrationLD50MTDReference
This compound
MouseIntraperitonealNot explicitly stated> 10 mg/kg (no significant adverse effects observed)[1]
Doxorubicin
MouseIntravenous12.5 - 17 mg/kgNot specified[6][7]
MouseIntraperitoneal4.6 mg/kgNot specified[6]
MouseSubcutaneous13.5 mg/kgNot specified[6]
MouseOral570 mg/kgNot specified[6]
RatIntravenous~10.5 mg/kg2.5 mg/kg (in a four-cycle study)[8]
DogIntravenousNot specified1.5 mg/kg[7]

Experimental Protocols

Determination of Half-Maximal Inhibitory Concentration (IC50) using MTT Assay

Objective: To determine the concentration of a drug that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drugs) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Determination of Median Lethal Dose (LD50) and Maximum Tolerated Dose (MTD) in Animal Models

Objective: To determine the dose of a substance that is lethal to 50% of the test animals (LD50) and the highest dose that does not cause unacceptable toxicity (MTD).

Animals:

  • Healthy, young adult rodents (e.g., mice, rats) of a specific strain and sex.

Procedure for LD50 (Up-and-Down Procedure - a refined method):

  • Dose Selection: Start with a dose estimated to be near the LD50.

  • Single Animal Dosing: Administer the selected dose to a single animal.

  • Observation: Observe the animal for a defined period (e.g., 48 hours to 14 days) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.3-1.5).

    • If the animal dies, the next animal receives a lower dose.

  • Iteration: Continue this process until a sufficient number of animals (typically 4-6) have been tested around the estimated LD50.

  • LD50 Calculation: The LD50 is calculated using statistical methods based on the pattern of survivals and deaths.

Procedure for MTD:

  • Dose Range Finding: Administer a wide range of doses to small groups of animals (e.g., 3 animals per group).

  • Observation: Monitor the animals daily for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a substantial decrease in body weight.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy and toxicity of a drug are intrinsically linked to its mechanism of action and the signaling pathways it modulates.

This compound Signaling Pathways

This compound exerts its anti-tumor effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and autophagy in cancer cells.

EriocalyxinB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Akt Akt Receptor->Akt EriB This compound EriB->Akt Inhibits STAT3 STAT3 EriB->STAT3 Inhibits Apoptosis Apoptosis EriB->Apoptosis Induces mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits STAT3->Apoptosis Inhibits

This compound inhibits the Akt/mTOR and STAT3 pathways, leading to apoptosis and autophagy.

Recent studies have shown that this compound can suppress the growth of various cancer cell lines by inducing apoptosis and autophagy.[7] It has been demonstrated to inhibit the Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[7] Furthermore, this compound has been found to downregulate the JAK2/STAT3 signaling pathway, which is often constitutively active in many cancers and promotes cell proliferation and survival.

Doxorubicin Mechanism of Action

Doxorubicin is a well-established anthracycline antibiotic with a multi-faceted mechanism of action that contributes to both its potent anti-cancer activity and its significant side effects, particularly cardiotoxicity.

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm_mito Cytoplasm / Mitochondria Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generates DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis_N Apoptosis DNA_Damage->Apoptosis_N Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Cardiotoxicity Cardiotoxicity Mitochondrial_Damage->Cardiotoxicity

Doxorubicin's primary mechanisms of action and its link to cardiotoxicity.

The primary anti-tumor effects of doxorubicin are attributed to its ability to intercalate into DNA, thereby inhibiting macromolecular biosynthesis, and its inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. However, doxorubicin also generates reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components, including lipids, proteins, and DNA. This ROS generation is a major contributor to its dose-limiting cardiotoxicity.[2]

Experimental Workflow for Therapeutic Index Assessment

The determination of a drug's therapeutic index is a critical step in preclinical development. The following diagram outlines a general workflow for this assessment.

Therapeutic_Index_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis IC50 IC50 Determination (e.g., MTT Assay) Efficacy Efficacy Studies (Tumor Xenograft Models) IC50->Efficacy Inform Dose Selection MTD Maximum Tolerated Dose (MTD) Determination MTD->Efficacy Determine Highest Safe Dose LD50 Median Lethal Dose (LD50) Determination TI Therapeutic Index Calculation (e.g., LD50/ED50) LD50->TI Efficacy->TI Determine Effective Dose (ED50)

A generalized workflow for the preclinical assessment of a therapeutic index.

Conclusion

This comparative guide provides a foundational assessment of the therapeutic indices of this compound and doxorubicin. The available data suggests that while doxorubicin is a potent and broadly effective anti-cancer agent, its clinical utility is hampered by a narrow therapeutic index, primarily due to cardiotoxicity. This compound, on the other hand, demonstrates significant cytotoxic activity against a range of cancer cell lines, often at concentrations comparable to or lower than doxorubicin, while in vivo studies suggest a more favorable safety profile.

The inhibition of distinct and critical cancer-promoting pathways by this compound, coupled with its apparent lower systemic toxicity, positions it as a promising candidate for further preclinical and clinical investigation. Future studies should focus on obtaining definitive LD50 and MTD values for this compound to allow for a more precise calculation of its therapeutic index and a direct quantitative comparison with doxorubicin and other standard chemotherapeutic agents. Such data will be instrumental in guiding the development of this natural compound as a potentially safer and more effective cancer therapy.

References

Replicating Key Findings from Seminal Eriocalyxin B Papers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on Eriocalyxin B, providing a comparative overview of its efficacy across various cancer cell lines and experimental models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference Paper
MDA-MB-231Triple Negative Breast Cancer~324Riaz et al., 2019[1]
MCF-7Breast Cancer>10024Riaz et al., 2019[1]
PC-3Prostate Cancer~0.548Wang et al., 2019[2]
22RV1Prostate Cancer~2.048Wang et al., 2019[2]
A549Lung AdenocarcinomaNot specified-Yu et al., 2015[3][4]
MDA-MB-468Breast CancerNot specified-Yu et al., 2015[3][4]
PANC-1Pancreatic AdenocarcinomaNot specified-Li et al., 2014[5]
SW1990Pancreatic AdenocarcinomaNot specified-Li et al., 2014[5]
CAPAN-1Pancreatic AdenocarcinomaNot specified-Li et al., 2014[5]
CAPAN-2Pancreatic AdenocarcinomaNot specified-Li et al., 2014[5]
SMMC-7721Hepatocellular CarcinomaNot specified-Li et al., 2013
JurkatT-cell LeukemiaNot specified-Zhang et al., 2010[6]
RajiB-cell LymphomaNot specified-Zhang et al., 2010[6]
Table 2: In Vitro Apoptosis Induction by this compound
Cell LineConcentration (µM)Exposure Time (h)Apoptotic Cells (%)Assay MethodReference Paper
MDA-MB-2311.512Increased vs. controlAnnexin V/PIRiaz et al., 2019[1]
MDA-MB-2313.012Increased vs. controlAnnexin V/PIRiaz et al., 2019[1]
PC-30.54842.1Annexin V/PIWang et al., 2019[2]
22RV12.04831.0Annexin V/PIWang et al., 2019[2]
Table 3: In Vitro Angiogenesis Inhibition by this compound
AssayCell LineConcentration (nM)Incubation Time (h)Inhibition (%)Reference Paper
Tube FormationHUVEC5011~40Zhou et al., 2016[7]
Tube FormationHUVEC10011~60Zhou et al., 2016[7]
Table 4: In Vivo Tumor Growth Inhibition by this compound
Xenograft ModelTreatmentDurationTumor Growth InhibitionReference Paper
LymphomaEriBNot specifiedRemarkable inhibitionZhang et al., 2010[6]
Pancreatic Cancer2.5 mg/kg EriBNot specifiedSignificant reduction in tumor weightLi et al., 2014[5]
Breast CancerNot specifiedNot specifiedSignificant anti-tumor effectWang et al., 2017[8]
Triple Negative Breast CancerNot specifiedNot specifiedPotent anti-metastatic efficaciesYue et al., 2023[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in seminal this compound papers, enabling researchers to replicate the findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in DMEM supplemented with 10% FBS and 1% antibiotics.

  • Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., 0.37, 0.75, 1.5, 3, 6, 12, 25, 50, and 100 µM) for the desired exposure time (e.g., 24 or 48 hours).[1]

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of EriB that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.[1][3][4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Angiogenesis Assay (Tube Formation Assay)
  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with different concentrations of this compound in the presence or absence of a pro-angiogenic factor like VEGF.[7]

  • Incubation: Incubate the plate for 6-12 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., intraperitoneally at a specific dosage and schedule) or vehicle control.[5]

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.[10]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the crucial experiments.

Signaling Pathway Diagrams

EriB_NFkB_Pathway EriB This compound NFkB_nucleus NF-κB (nucleus) EriB->NFkB_nucleus Inhibits DNA binding TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB degradation NFkB->NFkB_nucleus translocation DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory & Anti-apoptotic Genes DNA->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

EriB_STAT3_Pathway EriB This compound STAT3 STAT3 EriB->STAT3 Directly binds & inhibits phosphorylation Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK JAK->STAT3 P pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nucleus translocation DNA DNA pSTAT3_nucleus->DNA Gene_Expression Proliferation & Survival Genes DNA->Gene_Expression

Caption: this compound inhibits the STAT3 signaling pathway.

EriB_Akt_mTOR_Pathway EriB This compound Akt Akt EriB->Akt Inhibits phosphorylation Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Experimental Workflow Diagrams

Western_Blot_Workflow start Start cell_culture Cell Culture & EriB Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western Blot analysis.

In_Vivo_Xenograft_Workflow start Start cell_injection Cancer Cell Implantation start->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization tumor_growth->randomization treatment EriB or Vehicle Treatment randomization->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Study Endpoint measurement->endpoint repeated analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: General workflow for in vivo xenograft studies.

References

Eriocalyxin B: A Preclinical Meta-analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant potential as an anti-cancer agent in a variety of preclinical studies. This guide provides a comprehensive meta-analysis of the available preclinical data on EriB, offering a comparative overview of its efficacy across different cancer types and experimental models. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of EriB's therapeutic potential.

Quantitative Analysis of this compound's Anti-Cancer Activity

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and animal models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cancer TypeCell LineIC50 (µM)Duration of TreatmentCitation
Prostate CancerPC-30.46 - 0.8824 - 48 hours[1]
Prostate Cancer22RV11.20 - 3.2624 - 48 hours[1]
Triple-Negative Breast CancerMDA-MB-231Not explicitly stated, but significant anti-proliferative effect observed at concentrations from 0.37 to 100 µM24 hours[2]
Colon CancerSW1116~1 µM (effective concentration)Not specified[3]
Table 2: In Vivo Efficacy of this compound
Cancer TypeAnimal ModelDosageTreatment DurationKey FindingsCitation
Breast Cancer4T1 breast tumor model (BALB/c mice)5 mg/kg/dayNot specifiedDecreased tumor vascularization and suppression of tumor growth and angiogenesis.[4][5]
Pancreatic CancerPancreatic tumor xenografts (nude mice)2.5 mg/kgNot specifiedSignificantly reduced pancreatic tumor weights.[6]
LymphomaMurine xenograft B- and T-lymphoma modelsNot specifiedNot specifiedRemarkably inhibited tumor growth and induced in situ tumor cell apoptosis.[7]
OsteosarcomaK7M2 subcutaneous tumor model (immunocompetent mice)Not specifiedNot specifiedInhibited tumor growth and enhanced the efficacy of immune checkpoint blockade.[8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis.

VEGFR-2 Signaling Pathway in Angiogenesis

EriB has been shown to inhibit angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition blocks downstream signaling cascades crucial for new blood vessel formation.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EriB This compound EriB->VEGFR2 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis ERK->Angiogenesis

EriB inhibits VEGF-induced angiogenesis via VEGFR-2.

Akt/mTOR Signaling Pathway in Cell Survival and Autophagy

EriB induces apoptosis and autophagy in cancer cells by inhibiting the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), key regulators of cell survival and growth.[1]

Akt_mTOR_Signaling EriB This compound Akt p-Akt EriB->Akt PI3K PI3K PI3K->Akt mTOR p-mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy

EriB induces apoptosis and autophagy via Akt/mTOR.

STAT3 Signaling Pathway in Cell Proliferation and Survival

EriB has been identified as a specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in promoting cancer cell proliferation and survival.

STAT3_Signaling CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 EriB This compound EriB->STAT3 Nucleus Nucleus pSTAT3->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression

EriB inhibits STAT3 signaling.

NF-κB Signaling Pathway in Inflammation and Cell Survival

EriB also targets the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammatory responses and promoting cell survival in cancer.

NFkB_Signaling Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB P Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB NFkB->IkB Nucleus Nucleus NFkB->Nucleus EriB This compound EriB->IKK GeneExpression Gene Expression (Inflammation, Survival) Nucleus->GeneExpression

EriB inhibits NF-κB signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F

MTT Assay Workflow.

Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue or cells.

  • Sample Preparation: Lyse cells treated with EriB and a control group to extract proteins. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Western Blot Workflow.

In Vivo Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.[11]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of the mice.[12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[12]

  • Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.[12]

Xenograft_Model_Workflow A Cancer Cell Culture B Subcutaneous Injection A->B C Tumor Growth Monitoring B->C D Drug Administration C->D E Tumor Volume Measurement D->E F Endpoint Analysis E->F

Xenograft Model Workflow.

References

Safety Operating Guide

Personal protective equipment for handling Eriocalyxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling of Eriocalyxin B, a diterpenoid compound with notable anti-cancer properties. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure. The required level of protection depends on the specific task being performed.

Task Required Personal Protective Equipment
Routine Handling (Weighing, Reconstituting) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator
Cell Culture and In Vitro Experiments Nitrile Gloves, Lab Coat, Safety Glasses
In Vivo Experiments (Animal Handling) Double Nitrile Gloves, Disposable Gown, Safety Glasses, N95 Respirator
Spill Cleanup Double Nitrile Gloves, Impervious Gown, Chemical Splash Goggles, Face Shield, N95 or higher Respirator
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles

Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most up-to-date PPE recommendations.[1] Gloves should be changed frequently, especially if contamination is suspected.[2]

Operational and Disposal Plans

A clear and well-defined operational plan is essential for the safe handling and disposal of this compound.

Operational Plan

1. Ordering and Receiving:

  • Before ordering, ensure that the laboratory is equipped for the safe handling and storage of cytotoxic compounds.

  • Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and contact the supplier and your institution's Environmental Health and Safety (EHS) office immediately.

  • Transport the intact package to the designated storage area in a sealed, leak-proof secondary container.

2. Storage:

  • Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[1][3]

  • Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.[4]

  • Clearly label all containers with the compound name, concentration, date of preparation, and a hazard symbol.[5]

3. Solution Preparation:

  • All manipulations of solid this compound should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.[1]

  • To prepare a stock solution, dissolve this compound powder in a suitable solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, a stock solution is typically prepared in DMSO.[6]

  • For in vivo experiments, further dilution of the stock solution with appropriate vehicles like saline, or a mixture of saline, ethanol, and polyethylene glycol may be necessary.

4. Transportation within the Laboratory:

  • When transporting this compound, whether in solid form or in solution, always use a sealed, shatter-resistant secondary container to prevent spills.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to personnel.

1. Solid Waste:

  • Dispose of unused this compound powder, contaminated gloves, gowns, and other solid materials in a designated hazardous waste container labeled "Cytotoxic Waste."

  • This waste must be disposed of through an approved hazardous waste disposal facility.[1]

2. Liquid Waste:

  • Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a clearly labeled, leak-proof hazardous waste container.

  • Do not pour any liquid waste containing this compound down the drain.[1]

  • Consult your institution's EHS office for specific guidelines on the disposal of cytotoxic liquid waste.

3. Contaminated Materials:

  • All labware, such as pipette tips, tubes, and flasks, that has come into contact with this compound should be considered contaminated.

  • Decontaminate reusable glassware by soaking in a suitable inactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, if compatible) before washing.

  • Dispose of single-use plasticware in the designated cytotoxic waste stream.

Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo studies to investigate its anti-cancer properties.

In Vitro Studies
  • Cell Lines: this compound has been tested on a wide range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colorectal carcinoma (RKO), and pancreatic adenocarcinoma cells.[6][7][8]

  • Typical Concentrations: The effective concentration of this compound in cell culture can vary depending on the cell line and the duration of treatment. Typical concentrations range from 0.35 to 2.25 µM for 24-72 hour treatments.[4]

  • Methodology:

    • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

    • Treatment: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the final desired concentrations. Replace the existing medium with the medium containing this compound.

    • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

    • Analysis: Assess cell viability, apoptosis, or other cellular processes using appropriate assays (e.g., MTT assay, flow cytometry for apoptosis).[6]

In Vivo Studies
  • Animal Models: Xenograft models using immunodeficient mice are commonly used to evaluate the anti-tumor efficacy of this compound in vivo.[9][10]

  • Dosage and Administration: A typical dosage for in vivo studies is 2.5 mg/kg, administered via intraperitoneal injection.[10]

  • Methodology:

    • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

    • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Drug Administration: Administer this compound at the predetermined dosage and schedule.

    • Tumor Monitoring: Measure tumor volume regularly using calipers.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Experimentation cluster_2 Post-Experiment Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Solution Preparation Solution Preparation Storage->Solution Preparation Weigh in Fume Hood In Vitro In Vitro Solution Preparation->In Vitro Cell Culture In Vivo In Vivo Solution Preparation->In Vivo Animal Dosing Spill Cleanup Spill Cleanup Solution Preparation->Spill Cleanup If spill occurs In Vitro->Spill Cleanup If spill occurs Waste Disposal Waste Disposal In Vitro->Waste Disposal Contaminated Media & Plastics In Vivo->Spill Cleanup If spill occurs In Vivo->Waste Disposal Sharps, Carcasses, Bedding Spill Cleanup->Waste Disposal Contaminated Materials

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eriocalyxin B
Reactant of Route 2
Eriocalyxin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.